molecular formula C34H36N4O3 B10828826 Methyl pyropheophorbide-a

Methyl pyropheophorbide-a

Cat. No.: B10828826
M. Wt: 548.7 g/mol
InChI Key: KWOKGUTUPNUAGP-AVRDEDQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl pyropheophorbide-a is a useful research compound. Its molecular formula is C34H36N4O3 and its molecular weight is 548.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O3/c1-8-20-16(3)24-13-26-18(5)22(10-11-31(40)41-7)33(37-26)23-12-30(39)32-19(6)27(38-34(23)32)15-29-21(9-2)17(4)25(36-29)14-28(20)35-24/h8,13-15,18,22,37,39H,1,9-12H2,2-7H3/t18-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOKGUTUPNUAGP-AVRDEDQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Methyl Pyropheophorbide-a: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyropheophorbide-a (MPPa) is a chlorophyll-derived photosensitizer that has garnered significant attention in the scientific community, particularly for its applications in photodynamic therapy (PDT) for cancer treatment. Its potent photo-toxic activity, coupled with a favorable absorption profile in the near-infrared region, makes it a promising candidate for targeted therapies. This technical guide provides an in-depth overview of the natural sources of MPPa and detailed methodologies for its isolation and purification, tailored for researchers and professionals in drug development.

Natural Sources of this compound

This compound is not typically found in high concentrations in fresh plant material. It is primarily a degradation product of chlorophyll-a. Therefore, its natural sources are organisms rich in chlorophyll-a, which can be processed to yield MPPa. The most commonly cited sources in scientific literature are:

  • Microalgae: Species such as Spirulina platensis are a popular choice due to their high chlorophyll-a content and ease of cultivation. The vigorous conditions often used for pigment extraction from Spirulina can facilitate the conversion of chlorophyll-a to its derivatives.

  • Higher Plants: The leaves of various plants can serve as a source. For instance, Perilla frutescens (perilla leaves) has been identified as a source for the isolation of methyl pheophorbide-a, a closely related precursor to MPPa.[1][2]

Isolation and Purification Methodologies

The isolation of this compound from natural sources is a multi-step process that involves extraction of chlorophylls, conversion to pheophorbides, and subsequent purification. The following sections detail the experimental protocols derived from published research.

I. Isolation from Spirulina

Spirulina is a preferred source for obtaining chlorophyll-a derivatives. The following protocol outlines a method to obtain this compound from a crude extract of Spirulina.

Experimental Protocol: Conversion of Crude Spirulina Extract to this compound

This protocol focuses on the chemical conversion of chlorophyll (B73375) derivatives within a raw extract to this compound.

1. Acid Hydrolysis and Esterification:

  • Treat 1 gram of the raw, green solid extract from Spirulina with a solution of sulfuric acid in methanol (B129727).[3] The acidic conditions facilitate the removal of the magnesium ion from the chlorophyll macrocycle, and the methanol acts as the esterifying agent.
  • The reaction mixture is typically stirred at room temperature for a specified period to ensure complete conversion.

2. Recrystallization:

  • Following the reaction, the solvent is removed under reduced pressure, yielding a green precipitate.[3]
  • This crude product is then recrystallized from a dichloromethane/methanol solvent system to yield purified this compound.[3]

Quantitative Data from Spirulina Isolation

ParameterValueReference
Starting Material1 g of raw green solid extract[3]
ProductThis compound[3]
Yield0.4 g[3]
Purity94.5%[3]

Experimental Workflow for Isolation from Spirulina

G cluster_extraction Crude Extract Preparation cluster_conversion Conversion to MPPa cluster_purification Purification Spirulina Spirulina Biomass Extraction Solvent Extraction (e.g., Acetone) Spirulina->Extraction Crude_Extract Crude Green Solid Extract Extraction->Crude_Extract Reaction Acid Hydrolysis & Esterification Crude_Extract->Reaction Acid_Methanol Acidified Methanol (H₂SO₄/MeOH) Acid_Methanol->Reaction Crude_MPPa Crude Methyl Pyropheophorbide-a Reaction->Crude_MPPa Recrystallization Recrystallization (DCM/MeOH) Crude_MPPa->Recrystallization Pure_MPPa Pure Methyl Pyropheophorbide-a Recrystallization->Pure_MPPa

Caption: Workflow for the isolation and conversion of compounds from Spirulina to this compound.

II. Purification of Chlorophyll Derivatives from Spirulina by Flash Chromatography

For researchers interested in isolating precursors like pheophytin-a and pheophorbide-a, which can then be converted to MPPa, flash chromatography is a valuable technique.

Experimental Protocol: Flash Chromatography of Spirulina Extract

1. Column Preparation:

  • A glass column (e.g., 5 x 150 cm) is packed with silica (B1680970) gel 60 mesh (e.g., 190 g).[4]

2. Sample Loading:

  • 6 grams of the crude dried green extract from Spirulina is loaded onto the top of the silica gel column.[4]

3. Elution:

  • The pigments are eluted using a hexane-acetone solvent system.[4]
  • The elution starts with a non-polar mixture of hexane-acetone 90:10 (v/v).[4]
  • The polarity of the solvent system is gradually increased to a ratio of hexane-acetone 60:40 (v/v) to elute the different pigments.[4]

Quantitative Data for Flash Chromatography of Spirulina Extract

ParameterValueReference
Stationary PhaseSilica gel 60 mesh[4]
Mobile Phase GradientHexane-Acetone (from 90:10 to 60:40 v/v)[4]
Sample Load6 g of crude green extract[4]
Isolated PrecursorsPheophytin a, Pheophorbide a[4]

Experimental Workflow for Flash Chromatography Purification

G cluster_fractions Isolated Pigments Crude_Extract Crude Spirulina Extract Column_Loading Load onto Silica Gel Column Crude_Extract->Column_Loading Elution_Start Elute with Hexane:Acetone (90:10) Column_Loading->Elution_Start Gradient_Elution Gradually Increase Polarity to Hexane:Acetone (60:40) Elution_Start->Gradient_Elution Fraction_Collection Collect Fractions Gradient_Elution->Fraction_Collection Pheophytin_a Pheophytin a Fraction_Collection->Pheophytin_a Pheophorbide_a Pheophorbide a Fraction_Collection->Pheophorbide_a

Caption: Workflow for the purification of chlorophyll derivatives from Spirulina extract using flash chromatography.

III. Isolation from Perilla frutescens (Perilla Leaves)

While detailed protocols for the direct isolation of this compound from Perilla frutescens are not as readily available in the literature, a method for the isolation of the closely related Methyl pheophorbide-a has been reported.[1]

Experimental Protocol: Extraction from Perilla frutescens

1. Extraction:

  • A solvent extract is obtained from the perilla leaves, typically using methanol.[1]

2. Purification:

  • The publication mentions that the isolation of Methyl pheophorbide-a was achieved through a "series of chromatography analyses," however, the specific details of the chromatographic conditions (stationary phase, mobile phase, etc.) are not provided.[1]

Logical Relationship for Isolation from Perilla frutescens

G Perilla_Leaves Perilla frutescens Leaves Methanol_Extraction Methanol Extraction Perilla_Leaves->Methanol_Extraction Chromatography Chromatographic Purification (Details Not Specified) Methanol_Extraction->Chromatography Methyl_Pheophorbide_a Methyl Pheophorbide-a Chromatography->Methyl_Pheophorbide_a

Caption: Logical workflow for the isolation of Methyl pheophorbide-a from Perilla frutescens leaves.

Conclusion

The isolation of this compound from natural sources is a feasible process, with Spirulina being a well-documented and efficient starting material. The conversion of crude chlorophyll extracts through acid-catalyzed hydrolysis and esterification, followed by recrystallization, provides a direct route to obtaining this valuable photosensitizer. For higher purity and isolation of specific precursors, flash chromatography offers a robust purification strategy. While Perilla frutescens is a known source of the related compound Methyl pheophorbide-a, more detailed public information on the specific purification protocols for MPPa from this source is needed. This guide provides a solid foundation for researchers to develop and optimize their own isolation procedures for this compound for applications in drug development and other scientific endeavors.

References

Spectroscopic Properties of Methyl Pyropheophorbide-a: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyropheophorbide-a (MPPa) is a chlorophyll-a derivative that has garnered significant attention in biomedical research, particularly as a photosensitizer in photodynamic therapy (PDT).[1][2] Its potent photosensitizing capabilities, characterized by strong absorption in the red region of the electromagnetic spectrum and a high quantum yield of singlet oxygen production, make it a promising candidate for targeted cancer therapy.[3][4] A thorough understanding of its spectroscopic properties is paramount for optimizing its therapeutic applications and for the development of novel photosensitizers. This technical guide provides a comprehensive overview of the core spectroscopic properties of MPPa, detailed experimental protocols for their characterization, and visual representations of relevant processes.

Quantitative Spectroscopic Data

The spectroscopic characteristics of this compound are fundamental to its function as a photosensitizer. These properties are highly dependent on the solvent environment.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of MPPa is characterized by an intense Soret band in the blue region and several Q-bands in the visible region, with the longest wavelength Qy band being crucial for photodynamic therapy due to deeper tissue penetration of red light.[5]

SolventSoret Band (λmax, nm)Qy Band (λmax, nm)Molar Extinction Coefficient (ε) at Qy Band (M⁻¹cm⁻¹)Reference(s)
Dichloromethane~41066845,000[6]
N,N-Dimethylformamide-66750,400[6]
Ether-66752,000[6]
Acetone-66556,000[6]
THF-Methanol (1:1)-66747,500[6]
Organic Solvent (unspecified)-667-[1]
In Cells-674-[1]
Fluorescence Spectroscopy

MPPa exhibits characteristic fluorescence emission in the red to near-infrared region, a property that is useful for its detection and for studying its interaction with biological systems.

SolventExcitation Wavelength (λex, nm)Emission Maximum (λem, nm)Fluorescence Quantum Yield (Φf)Reference(s)
Dichloromethane~410~6750.42[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for this compound in CDCl₃

ProtonChemical Shift (δ, ppm)
meso-H~9.5 - 8.5
Vinyl-H~8.0 - 6.0
Ring-CH₃~3.6 - 3.2
OCH₃~3.7
CH₂CH₃~3.8 (q), ~1.7 (t)
CH₂CH₂COOCH₃~2.6 - 2.2
NH~0.5 - (-1.5)

Note: The chemical shifts are approximate and can vary slightly based on the specific experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and purity of MPPa. The molecular weight of this compound is 548.67 g/mol .[9] In mass spectra, the molecular ion peak ([M+H]⁺) is typically observed at m/z 549. Detailed fragmentation patterns are not consistently reported in the literature but are useful for structural confirmation.

Experimental Protocols

Accurate and reproducible spectroscopic data relies on standardized experimental procedures.

UV-Visible Absorption Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetone, or N,N-dimethylformamide). From the stock solution, prepare a series of dilutions to an appropriate concentration for measurement (typically in the micromolar range to achieve absorbance values between 0.1 and 1.0 at the λmax).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference.

    • Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

    • Replace the solvent in the sample cuvette with the MPPa solution.

    • Scan the absorbance from the UV to the near-IR region (e.g., 300-800 nm).

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at a specific wavelength, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of MPPa in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for selecting excitation and emission wavelengths, and a sensitive detector (e.g., a photomultiplier tube).

  • Measurement:

    • Place the cuvette containing the MPPa solution in the sample holder.

    • Set the excitation wavelength (e.g., at the Soret band or a Q-band).

    • Scan the emission spectrum over a range that covers the expected fluorescence (e.g., 600-800 nm).

  • Data Analysis:

    • Determine the wavelength of maximum fluorescence emission (λem).

    • To determine the fluorescence quantum yield (Φf), a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) or a well-characterized porphyrin) is measured under the same experimental conditions. The quantum yield of the sample is then calculated using the comparative method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified MPPa sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard NMR tube.[10]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Measurement:

    • Acquire a ¹H NMR spectrum.

    • If sufficient material is available and the instrument is capable, acquire a ¹³C NMR spectrum and other 2D NMR spectra (e.g., COSY, HSQC, HMBC) for detailed structural assignment.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts to the respective protons in the MPPa molecule based on their multiplicity, integration, and comparison with literature data for similar compounds.

Visualizations

Photodynamic Therapy (PDT) Mechanism of this compound

The therapeutic effect of MPPa in PDT is based on a photophysical mechanism that leads to the generation of cytotoxic reactive oxygen species (ROS).

Caption: Mechanism of Photodynamic Therapy (PDT) initiated by this compound.

Experimental Workflow for Synthesis and Spectroscopic Characterization of this compound

The synthesis of MPPa typically starts from chlorophyll-a, followed by a series of chemical modifications. Its characterization involves multiple spectroscopic techniques to confirm its structure and purity.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization Chlorophyll (B73375) Chlorophyll-a Extraction Pheophytin Acidification to Pheophytin-a Chlorophyll->Pheophytin Pheophorbide Removal of Phytol Tail to Pheophorbide-a Pheophytin->Pheophorbide MPPa Decarboxymethylation to this compound Pheophorbide->MPPa Purification Chromatography (e.g., Column, HPLC) MPPa->Purification UVVis UV-Vis Spectroscopy Purification->UVVis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic properties of this compound are well-defined and critical for its application as a photosensitizer. Its strong absorption in the red region of the spectrum, coupled with its efficient generation of singlet oxygen, underpins its effectiveness in photodynamic therapy. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the field, facilitating further investigation and development of MPPa and related compounds for therapeutic and other applications. Consistent and standardized characterization using the described spectroscopic techniques is essential for ensuring the quality and efficacy of this promising molecule.

References

Methyl Pyropheophorbide-a: A Comprehensive Photophysical Profile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Methyl pyropheophorbide-a (MPPa), a chlorophyll-derived second-generation photosensitizer, has garnered significant attention within the scientific community, particularly in the field of photodynamic therapy (PDT). Its potent photosensitizing capabilities, characterized by strong absorption in the red region of the electromagnetic spectrum and efficient generation of reactive oxygen species (ROS), underscore its potential as a therapeutic agent. This technical guide provides a detailed overview of the core photophysical characteristics of MPPa, outlines the experimental protocols for their determination, and visualizes a key signaling pathway activated by MPPa-mediated PDT.

Quantitative Photophysical Data

The photophysical properties of this compound are highly dependent on its solvent environment. The following tables summarize key quantitative data, providing a comparative overview of its behavior in various solvents commonly used in photophysical studies.

SolventSoret Band (λ_max, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Q_y Band (λ_max, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference(s)
Dichloromethane410134,00066845,000[1]
Dimethylformamide (DMF)412114,70066650,000[2]
Acetone--66556,000[1]
N,N-dimethylformamide--66750,400[1]
Ether--66752,000[1]
THF-methanol (1:1)--66747,500[1]
In NCI-h446 cells--674-[3]

Table 1: Absorption Characteristics of this compound in Various Solvents. This table details the wavelengths of maximum absorption for both the Soret and Q bands, along with their corresponding molar extinction coefficients.

SolventEmission Maximum (λ_em, nm)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f, ns)Reference(s)
Dichloromethane6750.42-[1]
Dimethylformamide (DMF)-0.217.3[2]
DMSO-0.347.4[4]

Table 2: Fluorescence Properties of this compound. This table presents the fluorescence emission maxima, quantum yields, and lifetimes in different solvents.

SolventSinglet Oxygen Quantum Yield (Φ_Δ)Reference(s)
Computational Study0.62[5]
Ethanol0.20[6]
Liposomes0.13[6]

Table 3: Singlet Oxygen Generation Efficiency of this compound. This table highlights the quantum yield of singlet oxygen production, a critical parameter for PDT efficacy.

Key Experimental Protocols

Accurate determination of photophysical parameters is paramount for evaluating the potential of a photosensitizer. Below are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectrum of MPPa to determine its absorption maxima (λ_max) and molar extinction coefficients (ε).

Objective: To determine the wavelengths of maximum absorbance and the molar absorptivity of MPPa in a specific solvent.

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • This compound

  • Spectroscopic grade solvent (e.g., Dichloromethane, DMF)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of MPPa of a known concentration (e.g., 1 mM) in the chosen solvent. From this stock, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.01 to 0.1 at the Q-band maximum to ensure linearity and avoid inner filter effects.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range (e.g., 300-800 nm) and a spectral bandwidth of 1.0 nm.

  • Baseline Correction: Fill a clean quartz cuvette with the pure solvent to be used for the sample preparation. Place it in the reference beam path of the spectrophotometer. Fill another cuvette with the same pure solvent and place it in the sample beam path. Run a baseline correction to zero the instrument.

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the MPPa solution to be measured. Fill the cuvette with the MPPa solution.

  • Data Acquisition: Place the sample cuvette back into the sample holder and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelengths of the Soret and Q-band maxima. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at a specific wavelength, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Steady-State Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum of MPPa.

Objective: To determine the fluorescence emission maximum (λ_em) of MPPa.

Materials:

  • Fluorometer (Spectrofluorometer)

  • Quartz cuvettes (1 cm path length, four-sided polished)

  • MPPa solution (prepared as in the UV-Vis protocol with absorbance < 0.1 at the excitation wavelength)

  • Spectroscopic grade solvent

Procedure:

  • Instrument Setup: Turn on the fluorometer and allow the excitation lamp to stabilize. Set the excitation wavelength to the Soret band maximum (e.g., 410 nm) for higher signal intensity. Set the emission wavelength range to scan from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., 600-800 nm). Set appropriate excitation and emission slit widths (e.g., 1-5 nm) to balance signal intensity and spectral resolution.

  • Solvent Blank Subtraction: Record the emission spectrum of the pure solvent under the same conditions as the sample measurement. This will be subtracted from the sample spectrum to remove Raman scattering and other background signals.

  • Sample Measurement: Place the cuvette containing the MPPa solution in the sample holder. Acquire the fluorescence emission spectrum.

  • Data Correction and Analysis: Subtract the solvent blank spectrum from the sample spectrum. The resulting spectrum should be corrected for the wavelength-dependent sensitivity of the detector and monochromator gratings using correction files provided by the instrument manufacturer or determined using standard lamps. The wavelength corresponding to the peak intensity is the fluorescence emission maximum (λ_em).

Determination of Fluorescence Quantum Yield (Φ_f) - Relative Method

The relative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Objective: To determine the fluorescence quantum yield of MPPa relative to a standard.

Materials:

  • Fluorometer and UV-Vis spectrophotometer

  • MPPa solution and a standard solution (e.g., meso-tetraphenylporphyrin in toluene, Φ_f = 0.11)

  • Quartz cuvettes

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilutions for both the standard and MPPa in the same solvent, if possible. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Absorption Spectra: Measure the UV-Vis absorption spectra of all prepared solutions.

  • Fluorescence Spectra: Measure the corrected fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.

  • Data Analysis: Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard. The fluorescence quantum yield of the sample (Φ_f, sample) is calculated using the following equation:

    Φ_f, sample = Φ_f, std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where:

    • Φ_f, std is the known quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    A more accurate method involves plotting the integrated fluorescence intensity versus absorbance for the series of dilutions of both the sample and the standard. The slope of these plots is then used in the calculation, replacing the I/A term with the ratio of the slopes (m_sample / m_std).

Measurement of Fluorescence Lifetime (τ_f) - Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Objective: To determine the fluorescence lifetime of MPPa.

Materials:

  • TCSPC system including a pulsed light source (e.g., picosecond laser diode), a fast photodetector (e.g., microchannel plate photomultiplier tube), and timing electronics.

  • MPPa solution (low concentration to avoid aggregation).

Procedure:

  • Instrument Setup: The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

  • Data Acquisition: A histogram of the number of photons detected versus time is constructed. This histogram represents the fluorescence decay profile.

  • Instrument Response Function (IRF): The temporal profile of the excitation pulse is measured by replacing the sample with a scattering solution (e.g., a dilute suspension of non-dairy creamer). This is the instrument response function.

  • Data Analysis: The measured fluorescence decay curve is deconvoluted from the IRF using specialized software. The deconvoluted decay is then fitted to one or more exponential functions to determine the fluorescence lifetime(s).

Determination of Singlet Oxygen Quantum Yield (Φ_Δ) - Chemical Quenching Method

This method relies on the chemical trapping of singlet oxygen by a specific probe, leading to a measurable change in the probe's properties.

Objective: To quantify the efficiency of singlet oxygen generation by MPPa.

Materials:

  • UV-Vis spectrophotometer or fluorometer

  • Light source with a specific wavelength for excitation (e.g., LED or laser)

  • MPPa solution

  • Singlet oxygen trap: 1,3-Diphenylisobenzofuran (DPBF)

  • Standard photosensitizer with a known Φ_Δ (e.g., Methylene Blue)

  • Solvent (e.g., DMF)

Procedure:

  • Solution Preparation: Prepare solutions of the sample (MPPa) and the standard in the same solvent, with their absorbances matched at the irradiation wavelength. Add DPBF to each solution.

  • Irradiation and Monitoring: Irradiate the solutions with monochromatic light at a wavelength where both the sample and standard absorb. Monitor the decrease in DPBF absorbance (typically around 415 nm) or fluorescence at regular time intervals.

  • Data Analysis: The rate of DPBF decomposition is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the sample is calculated using the following equation:

    Φ_Δ, sample = Φ_Δ, std * (k_sample / k_std) * (I_abs, std / I_abs, sample)

    where:

    • Φ_Δ, std is the known singlet oxygen quantum yield of the standard.

    • k is the rate constant of DPBF decomposition, obtained from the slope of a plot of ln(A₀/Aₜ) versus time, where A is the absorbance of DPBF.

    • I_abs is the rate of light absorption by the photosensitizer. If the initial absorbances are matched, this term can be considered equal to 1.

Signaling Pathway and Experimental Workflow Visualization

MPPa-mediated PDT is known to induce cell death through apoptosis and autophagy. The generation of reactive oxygen species (ROS) upon photoactivation of MPPa triggers a cascade of intracellular events, prominently involving the c-Jun N-terminal kinase (JNK) signaling pathway.

MPPa_PDT_Signaling cluster_PDT Photodynamic Therapy (PDT) cluster_CellularResponse Cellular Response MPPa This compound (MPPa) SingletOxygen Singlet Oxygen (¹O₂) MPPa->SingletOxygen Energy Transfer Light Light (670 nm) Light->MPPa Excitation GroundStateO2 Ground State Oxygen (³O₂) GroundStateO2->SingletOxygen Activation ROS Reactive Oxygen Species (ROS) Stress SingletOxygen->ROS JNK_pathway JNK Pathway Activation ROS->JNK_pathway Mitochondria Mitochondrial Damage JNK_pathway->Mitochondria Apoptosis Apoptosis JNK_pathway->Apoptosis Autophagy Autophagy JNK_pathway->Autophagy Mitochondria->Apoptosis Release of Cytochrome c

Caption: MPPa-PDT induced ROS-JNK signaling pathway.

The diagram above illustrates the proposed mechanism by which MPPa-mediated PDT induces apoptosis and autophagy in cancer cells. Upon excitation with light of an appropriate wavelength, MPPa transfers energy to molecular oxygen, generating highly reactive singlet oxygen. This surge in ROS leads to cellular stress, activating the JNK signaling pathway. Activated JNK, in turn, can promote both apoptosis, partly through mitochondrial damage, and autophagy.[2][7]

This technical guide provides a foundational understanding of the photophysical properties of this compound, essential for its application in research and drug development. The detailed protocols offer a practical framework for the characterization of this and other photosensitizers, while the visualized signaling pathway provides insight into its mechanism of action in a therapeutic context.

References

The Core Mechanism of Methyl Pyropheophorbide-a as a Photosensitizer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl pyropheophorbide-a (MPPa), a derivative of chlorophyll-a, has emerged as a potent second-generation photosensitizer for photodynamic therapy (PDT), a non-invasive treatment modality for various cancers and other diseases.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of MPPa, detailing its photophysical properties, cellular uptake and localization, and the intricate signaling pathways it modulates upon photoactivation to induce cell death.

Photophysical and Photochemical Properties

The efficacy of a photosensitizer is fundamentally determined by its ability to absorb light and generate reactive oxygen species (ROS). MPPa exhibits favorable photophysical characteristics for PDT.[3][4]

Upon absorption of light at a specific wavelength, the MPPa molecule transitions from its ground state (S₀) to an excited singlet state (S₁). From this state, it can either decay back to the ground state via fluorescence or undergo intersystem crossing to a longer-lived triplet state (T₁). It is this triplet state that is crucial for the therapeutic effect of PDT. The T₁ state of MPPa can transfer its energy to molecular oxygen (³O₂), which is abundant in tissues, converting it into the highly cytotoxic singlet oxygen (¹O₂). This is the primary mechanism of ROS generation by MPPa.

PropertyValueSolvent/ConditionsReference
Absorption Maximum (Qy band) 667 nmOrganic Solvent[5]
674 nmIn cells[5]
668.0 nmDichloromethane[6]
667 nmN,N-dimethylformamide[6]
665 nmAcetone[6]
Molar Extinction Coefficient 47,100 cm⁻¹/Mat 668.0 nm in Dichloromethane[6]
50,400 cm⁻¹/Mat 667 nm in N,N-dimethylformamide[6]
52,000 cm⁻¹/Mat 667 nm in Ether[6]
45,000 cm⁻¹/Mat 668 nm in Dichloromethane[6]
Fluorescence Quantum Yield 0.42Dichloromethane[6]
Singlet Oxygen Quantum Yield (ΦΔ) 0.62-[3]
Intersystem Crossing Rate Constant (ISC) 7.90 x 10⁷ s⁻¹ (experimental)-[3]
6.14 x 10⁷ s⁻¹ (calculated)-[3]

Cellular Uptake and Subcellular Localization

The efficiency of MPPa-mediated PDT is highly dependent on its accumulation within target cells and its localization to specific organelles. The uptake and distribution of MPPa are influenced by its physicochemical properties and the cell type.

Studies have shown that MPPa can be taken up by cells through different mechanisms, including diffusion and endocytosis.[7][8] Its localization within the cell is critical as the short lifetime and high reactivity of singlet oxygen limit its diffusion distance, meaning that cellular damage is confined to the immediate vicinity of the photosensitizer. MPPa has been found to accumulate in various intracellular membrane systems, including the endoplasmic reticulum, Golgi apparatus, lysosomes, and mitochondria.[5] Mitochondrial localization is considered particularly effective for inducing apoptosis, as this organelle plays a central role in programmed cell death.[9] The aggregation state of MPPa can also influence its subcellular localization, with monomeric forms preferentially localizing to mitochondria and aggregated forms to lysosomes.[9]

Mechanism of Action: Induction of Cell Death

Upon photoactivation, the MPPa-generated ROS induce oxidative stress, leading to cellular damage and ultimately cell death through various mechanisms, including apoptosis, necrosis, and autophagy.[10][11]

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

The fundamental mechanism of MPPa in PDT is the generation of ROS upon light activation. This process is primarily a Type II photochemical reaction where the excited triplet state of MPPa transfers energy to molecular oxygen to form singlet oxygen.[12] This surge in intracellular ROS levels leads to a state of oxidative stress, causing damage to lipids, proteins, and nucleic acids.[13][14]

Caption: The photochemical generation of reactive oxygen species by MPPa.

Apoptosis

Apoptosis, or programmed cell death, is a major mechanism by which MPPa-PDT eliminates cancer cells.[1] The generated ROS can trigger the intrinsic apoptotic pathway by causing damage to the mitochondria. This leads to a reduction in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis, leading to DNA fragmentation and cell death.[2]

MPPa_PDT MPPa-PDT ROS ROS MPPa_PDT->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria MMP_loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_loss CytoC Cytochrome c Release MMP_loss->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptotic pathway induced by MPPa-PDT.

Inhibition of Metastasis through Akt/NF-κB Pathway

Beyond direct cell killing, MPPa-PDT has been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis.[15] This is achieved through the downregulation of the PI3K/Akt/NF-κB signaling pathway.[15] The ROS generated by MPPa-PDT suppress the phosphorylation of Akt and the subsequent activation of NF-κB.[15] This, in turn, leads to a decrease in the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and tumor invasion.[15]

MPPa_PDT MPPa-PDT ROS ROS MPPa_PDT->ROS PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Inhibits Phosphorylation NFkB NF-κB Activation PI3K_Akt->NFkB Activates MMP9 MMP-9 Expression NFkB->MMP9 Induces Transcription Metastasis Cell Migration & Invasion MMP9->Metastasis Promotes

Caption: Inhibition of the Akt/NF-κB pathway by MPPa-PDT to suppress metastasis.

Induction of Autophagy and Cell Cycle Arrest

MPPa-PDT can also induce autophagy, a cellular process of self-digestion, which can have a dual role in either promoting cell survival or contributing to cell death.[11] The activation of JNK and p38 MAPK signaling pathways has been implicated in MPPa-PDT-induced autophagy and apoptosis.[11] Furthermore, MPPa-PDT can cause cell cycle arrest, for instance at the G0/G1 or G2/M phase, preventing cancer cells from proliferating.[2]

Experimental Protocols

A variety of in vitro and in vivo experimental techniques are employed to evaluate the efficacy and mechanism of action of MPPa as a photosensitizer.

In Vitro Evaluation Workflow

cluster_0 Initial Characterization cluster_1 Cellular Studies cluster_2 Functional Assays Photophysics Photophysical Properties (Absorption, Fluorescence, Quantum Yield) ROS_gen ROS Generation Assay (e.g., DPBF) Photophysics->ROS_gen Cell_culture Cell Culture (e.g., A549, MCF-7) Uptake Cellular Uptake & Localization (Confocal Microscopy) Cell_culture->Uptake Dark_toxicity Dark Cytotoxicity Assay (MTT/CCK-8) Uptake->Dark_toxicity Phototoxicity Phototoxicity Assay (MTT/CCK-8) Dark_toxicity->Phototoxicity Apoptosis_assay Apoptosis/Necrosis Assay (Flow Cytometry - Annexin V/PI) Phototoxicity->Apoptosis_assay Migration_assay Migration/Invasion Assay (Wound Healing, Transwell) Phototoxicity->Migration_assay Cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) Phototoxicity->Cell_cycle_assay Western_blot Western Blotting (Signaling Proteins) Apoptosis_assay->Western_blot

References

The Emergence of a Photosensitizer: A Technical Guide to the Discovery and History of Methyl Pyropheophorbide-a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyropheophorbide-a (MPPa) has emerged as a significant player in the field of photodynamic therapy (PDT), valued for its potent photosensitizing capabilities. As a derivative of chlorophyll-a, this compound has garnered considerable attention for its potential in anticancer treatments.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and key experimental data related to MPPa, offering a comprehensive resource for researchers and professionals in drug development.

This compound is classified as a second-generation photosensitizer, noted for its defined chemical structure and strong photosensitivity.[3] Its mechanism of action primarily involves the induction of apoptosis and the inhibition of tumor growth upon activation by light of a specific wavelength.[1] This document will delve into the historical context of its discovery, detail the experimental protocols for its synthesis and characterization, and present its biological activity through systematically organized data and pathway visualizations.

Historical Perspective and Discovery

The exploration of chlorophyll (B73375) derivatives laid the groundwork for the discovery of compounds like this compound. An early and pivotal moment in its history was the work of Pennington et al. in 1964, which detailed the preparation of this compound through the decarbomethoxylation of chlorophyll.[4] This foundational research provided a method for accessing this class of compounds and opened the door for further investigation into their properties.

The broader context for the interest in MPPa is the history of photodynamic therapy itself, which began around the turn of the 20th century with the work of pioneers who first observed the cytotoxic effects of light in combination with certain chemicals.[5][6] The development of porphyrin-based photosensitizers from the 1960s onwards marked a significant advancement in the field, leading to the investigation of more refined and effective agents like MPPa.[6] As a second-generation photosensitizer, MPPa offered advantages over earlier compounds, including a strong absorption at longer wavelengths, which allows for deeper tissue penetration of light.[7]

Discovery_Timeline 1900s Early 20th Century: Discovery of photodynamic action (Raab, von Tappeiner) 1960s 1960s: Development of porphyrin-based photosensitizers for PDT 1900s->1960s Advancement in Photochemotherapy 1964 1964: Pennington et al. report the preparation of Methyl Pyropheophorbide-a 1960s->1964 Focus on Chlorophyll Derivatives Late 20th Century Late 20th Century: Investigation of second-generation photosensitizers, including MPPa, for improved PDT efficacy 1964->Late 20th Century Foundation for Further Research 21st Century 21st Century: Extensive research into MPPa's anticancer mechanisms, signaling pathways, and drug delivery systems Late 20th Century->21st Century Clinical and Preclinical Studies

A brief timeline of the discovery and development of this compound.

Physicochemical and Spectroscopic Properties

This compound is a natural porphyrin derivative with a molecular formula of C34H36N4O3 and a molecular weight of approximately 548.69 g/mol .[8][9] Its lipophilic nature presents challenges for its use in aqueous biological systems, a factor that has driven research into novel drug delivery systems such as solid lipid nanoparticles.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular FormulaC34H36N4O3[8][9]
Molecular Weight548.69 g/mol [8]
CAS Number6453-67-4[9]

Table 2: Spectroscopic Data

ParameterWavelength (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)SolventReference(s)
Absorption Peak66750,400N,N-dimethylformamide[11]
66752,000Ether[11]
66845,000Dichloromethane[11]
66747,500THF-methanol (1:1)[11]
66556,000Acetone (B3395972)[11]
674-In cells[7]
Fluorescence Quantum Yield-0.42Dichloromethane[11]

Table 3: 1H NMR Spectral Data (Representative Signals)

Chemical Shift (ppm)MultiplicityAssignment (Tentative)Reference(s)
9.63sMethine bridge proton[12]
9.77sMethine bridge proton[12]
9.80sMethine bridge proton[12]
8.74sMethine bridge proton[12]
8.00ddVinyl H[12]
6.34dVinyl H[12]
6.15dVinyl H[12]
4.48mH-17[12]
4.50mH-18[12]
3.82sMethyl[12]
3.66sEster methyl[12]
3.55dC-21 methyl[13]
3.51dC-71 methyl[13]
3.47sMethyl[12]

Note: NMR peak assignments can vary based on solvent and experimental conditions. The assignments provided are based on available literature and may be tentative.

Table 4: Mass Spectrometry Data

m/zInterpretationReference(s)
548.7[M]+ (Molecular Ion)[14]

Experimental Protocols

This section provides an overview of the methodologies for the synthesis, isolation, and characterization of this compound, as well as a key biological assay.

Synthesis of this compound from Methyl Pheophorbide-a

This protocol is adapted from a previously reported procedure.[10]

  • Starting Material: Methyl pheophorbide-a (MPa), which can be extracted from chlorophyll-a paste.

  • Reaction: Dissolve synthesized MPa (1 g) in 100 mL of 2,4,6-collidine (2,4,6-trimethylpyridine).

  • Reflux: Heat the solution to reflux for 3 hours.

  • Cooling and Evaporation: Allow the reaction mixture to cool to room temperature. Evaporate the collidine under reduced pressure.

  • Washing: Wash the residue with a 1:1 mixture of 2% HCl and methylene (B1212753) chloride (MC).

  • Extraction: Separate the organic layer.

  • Purification: Evaporate the organic solvent. Purify the residue using column chromatography with 2% acetone in methylene chloride as the eluent to obtain pure MPPa.

General Protocol for Isolation from Plant Material

This is a generalized procedure for the isolation of chlorophyll derivatives from plant sources.[15][16][17]

  • Sample Preparation: Air-dry or freeze-dry the plant material and grind it into a fine powder.

  • Extraction: Extract the powdered plant material with a suitable solvent, such as 30-80% methanol, often using reflux for several hours.

  • Filtration and Centrifugation: Filter the extract to remove solid plant debris. If the extract is cloudy, centrifuge it at approximately 3000 rpm to clarify.

  • Fractionation: Perform a preliminary fractionation of the crude extract using techniques like liquid-liquid extraction or column chromatography.

  • Purification: Purify the target fractions containing MPPa using chromatographic methods such as column chromatography (e.g., silica (B1680970) gel), or high-performance liquid chromatography (HPLC), often with a C18 reverse-phase column.

  • Monitoring: Monitor the fractions using thin-layer chromatography (TLC) to identify those containing the pure compound.

  • Isolation: Combine the pure fractions and evaporate the solvent using a rotary evaporator. The final product can be obtained by freeze-drying.

Characterization Techniques
  • UV-Vis Spectroscopy: Dissolve the purified MPPa in a suitable solvent (e.g., methanol) and record the absorption spectrum to determine the maximum absorption wavelength (typically around 667 nm).[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl3) and acquire 1H and 13C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): Analyze the sample using mass spectrometry to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

In Vitro Photodynamic Activity Assay (MTT Assay)

This protocol assesses the photocytotoxicity of MPPa on a cancer cell line.

  • Cell Culture: Culture a human cancer cell line (e.g., NCI-h446) in an appropriate medium and conditions.

  • Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Incubation with MPPa: Treat the cells with various concentrations of MPPa and incubate for a specified period (e.g., 24 hours). Include control wells with no MPPa.

  • Light Irradiation: Expose the cells to light of a specific wavelength (e.g., from a light-emitting diode) for a defined duration. Keep a set of plates in the dark to assess dark toxicity.

  • MTT Assay: After a further incubation period, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of MPPa that causes 50% inhibition of cell growth).

Experimental_Workflow cluster_synthesis Synthesis from Chlorophyll-a cluster_isolation Isolation from Plant Material cluster_characterization Characterization cluster_bioactivity Biological Activity Assessment Chlorophyll_a Chlorophyll-a Methyl_Pheophorbide_a Methyl Pheophorbide-a Chlorophyll_a->Methyl_Pheophorbide_a Extraction & Esterification Pyrolysis Pyrolysis in Collidine Methyl_Pheophorbide_a->Pyrolysis Pure_MPPa Pure this compound Pyrolysis->Pure_MPPa Purification Plant_Material Plant Material (e.g., Algae) Extraction Solvent Extraction Plant_Material->Extraction Chromatography_Purification Chromatographic Purification (e.g., Column, HPLC) Extraction->Chromatography_Purification Chromatography_Purification->Pure_MPPa NMR NMR Spectroscopy Pure_MPPa->NMR MS Mass Spectrometry Pure_MPPa->MS UV_Vis UV-Vis Spectroscopy Pure_MPPa->UV_Vis PDT_Assay In Vitro PDT Assay (e.g., MTT on Cancer Cells) Pure_MPPa->PDT_Assay

A generalized workflow for the synthesis, isolation, and characterization of MPPa.

Biological Activity and Signaling Pathways

This compound's primary biological activity of interest is its photodynamic effect on cancer cells. Upon irradiation with light, MPPa generates reactive oxygen species (ROS), which are highly cytotoxic and lead to cell death.[18] MPPa has been shown to localize in various intracellular organelles, including the endoplasmic reticulum, Golgi apparatus, lysosomes, and mitochondria, which are key sites for the initiation of cell death pathways.[7]

Induction of Apoptosis

A predominant mechanism of MPPa-induced cell death is apoptosis.[3][19] The generation of ROS by photoactivated MPPa can lead to mitochondrial damage, a critical event in the intrinsic apoptotic pathway.[19] This damage results in the release of cytochrome c from the mitochondria into the cytoplasm.[3] Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase.[3] Caspase-9, in turn, activates executioner caspases such as caspase-3, which orchestrate the dismantling of the cell, leading to the characteristic morphological changes of apoptosis.[3] This cascade is further regulated by the Bcl-2 family of proteins, with MPPa-PDT shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax.[19]

Apoptosis_Pathway MPPa_Light MPPa + Light ROS Reactive Oxygen Species (ROS) MPPa_Light->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax Bax ↑ Mitochondria->Bax Bcl2 Bcl-2 ↓ Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Signaling pathway of MPPa-induced apoptosis.
Inhibition of the Akt/mTOR Pathway

In addition to inducing apoptosis, MPPa-PDT has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[1] The activation of this pathway is a common feature of many cancers.[20][21] Studies have demonstrated that MPPa-PDT leads to a decrease in the phosphorylation of key proteins in this pathway, including Akt and mTOR, as well as their downstream effectors like 4E-BP1 and p70S6K.[1] By inhibiting this pro-survival pathway, MPPa-PDT further contributes to its anticancer effects.

Akt_mTOR_Pathway Simplified representation of Akt/mTOR pathway inhibition by MPPa-PDT MPPa_PDT MPPa-PDT Akt Akt MPPa_PDT->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

References

Unveiling the Photophysical intricacies of Methyl Pyropheophorbide-a: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core photophysical properties of Methyl Pyropheophorbide-a (MPPa), a promising photosensitizer in various biomedical applications, particularly photodynamic therapy (PDT). A comprehensive understanding of its fluorescence quantum yield and lifetime is critical for optimizing its efficacy and developing novel therapeutic strategies.

Quantitative Photophysical Data

The fluorescence quantum yield and lifetime of this compound are highly dependent on its solvent environment. The following tables summarize the key quantitative data reported in the literature.

SolventQuantum Yield (Φf)Reference
Dichloromethane0.42[1]
Dimethylformamide (DMF)0.21[2]
Dimethyl sulfoxide (B87167) (DMSO)0.34 (for a diethylene glycol substituted derivative)[3]
Chloroform0.763 - 0.987 (for carborane derivatives)[4]
SolventFluorescence Lifetime (τf)Reference
Dimethylformamide (DMF)7.3 ns[2]
Dimethyl sulfoxide (DMSO)7.4 ns (for a diethylene glycol substituted derivative)[3]
Not Specified1.66 ns (for the parent compound, Pyropheophorbide-a)[4]

Experimental Protocols

The determination of fluorescence quantum yield and lifetime requires precise and standardized experimental procedures. The following sections detail the methodologies commonly employed for these measurements.

Determination of Fluorescence Quantum Yield

The relative method is a widely used technique for determining the fluorescence quantum yield of a compound. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

  • Standard Selection: A standard with a known quantum yield and an absorption and emission profile similar to this compound is chosen.

  • Solution Preparation: Solutions of both the sample and the standard are prepared in the same solvent. A series of dilutions are made to ensure the absorbance of the solutions is in the linear range (typically < 0.1) to avoid inner filter effects.[1]

  • Absorption Measurement: The absorption spectra of all solutions are recorded using a UV-Vis spectrophotometer. The absorbance at the excitation wavelength is noted.

  • Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using a fluorometer. The excitation wavelength should be the same for both the sample and the standard. The integrated fluorescence intensity is then calculated.

  • Quantum Yield Calculation: The quantum yield of the sample (Φf_sample) is calculated using the following equation:

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

    Where:

    • Φf_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Determination of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and accurate method for measuring fluorescence lifetimes in the nanosecond and picosecond range.

Protocol:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a laser), a sample holder, a sensitive photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Sample Preparation: A dilute solution of this compound is prepared in the desired solvent.

  • Excitation: The sample is excited with short pulses of light from the pulsed source.

  • Photon Detection: The emitted fluorescent photons are detected by the photodetector.

  • Time Measurement: The timing electronics measure the time difference between the excitation pulse and the detection of the first emitted photon for a large number of excitation-emission events.

  • Data Analysis: The collected data is used to construct a histogram of the arrival times of the photons. This histogram represents the fluorescence decay curve. The fluorescence lifetime is then determined by fitting this decay curve to an exponential function.

Visualizing the Mechanism of Photodynamic Therapy

This compound functions as a photosensitizer in photodynamic therapy. The following diagram illustrates the fundamental signaling pathway of PDT.

PDT_Mechanism cluster_0 Cellular Environment PS_ground Photosensitizer (Ground State, S0) PS_excited_singlet Photosensitizer (Excited Singlet State, S1) PS_ground->PS_excited_singlet Excitation PS_excited_singlet->PS_ground Fluorescence PS_excited_triplet Photosensitizer (Excited Triplet State, T1) PS_excited_singlet->PS_excited_triplet Intersystem Crossing O2_ground Molecular Oxygen (Triplet State, 3O2) O2_singlet Singlet Oxygen (1O2) Cell_Damage Cellular Damage & Apoptosis O2_singlet->Cell_Damage Oxidation of Cellular Components Light Light (Photon) Light->PS_ground Absorption PS_excited_tripletO2_ground PS_excited_tripletO2_ground PS_groundO2_singlet PS_groundO2_singlet PS_excited_tripletO2_ground->PS_groundO2_singlet Energy Transfer (Type II Reaction)

Caption: Mechanism of Type II Photodynamic Therapy.

This guide provides a foundational understanding of the quantum yield and fluorescence lifetime of this compound, essential parameters for its application in research and drug development. The provided experimental protocols offer a starting point for the accurate determination of these properties, while the diagram illustrates its mechanism of action in a key therapeutic application.

References

Methodological & Application

Application Notes and Protocols for Methyl Pyropheophorbide-a in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyropheophorbide-a (MPPa) is a second-generation photosensitizer derived from chlorophyll-a, demonstrating significant potential in the field of photodynamic therapy (PDT) for cancer treatment.[1][2] As a potent photosensitizer, MPPa exhibits strong photosensitivity, a well-defined chemical structure, and rapid metabolism within the body.[3] Its mechanism of action involves the generation of reactive oxygen species (ROS) upon activation by light of a specific wavelength, leading to cellular damage and induction of apoptosis in tumor cells.[4][5] This document provides detailed application notes and experimental protocols for the use of MPPa in PDT, summarizing key quantitative data and outlining the underlying signaling pathways.

MPPa-PDT has been investigated in various cancer types, including osteosarcoma, lung cancer, and nasopharyngeal carcinoma, demonstrating its broad applicability.[3] Studies have shown that MPPa-PDT can inhibit cell viability, induce cell cycle arrest, and trigger apoptosis through multiple pathways.[3][4]

Mechanism of Action

Upon irradiation with light, typically in the red region of the spectrum (around 660-675 nm), MPPa transitions to an excited triplet state.[6] This excited state then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS. These ROS are the primary cytotoxic agents responsible for the therapeutic effect of PDT.

The cellular response to MPPa-PDT involves multiple interconnected signaling pathways, primarily culminating in apoptosis. Key events include:

  • Induction of Apoptosis: MPPa-PDT triggers programmed cell death, characterized by DNA condensation and fragmentation.[6] This is often mediated by the activation of caspase cascades, including cleaved caspase-3 and PARP.[3]

  • Cell Cycle Arrest: Treatment with MPPa-PDT can lead to the arrest of cancer cells in specific phases of the cell cycle, such as the G0/G1 or G2/M phase, thereby inhibiting proliferation.[3][4]

  • Mitochondrial Pathway Involvement: MPPa has been observed to localize in mitochondria, among other organelles.[6] PDT-induced damage to mitochondria can lead to the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors, activating the intrinsic apoptotic pathway.[4]

  • Modulation of Signaling Pathways: MPPa-PDT has been shown to inhibit the Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for cell growth and proliferation.[3] It can also induce endoplasmic reticulum stress (ERS), contributing to apoptosis.[3]

Data Presentation

In Vitro Efficacy of MPPa-PDT on Various Cancer Cell Lines
Cell LineCancer TypeMPPa Concentration (µM)Light Dose (J/cm²)EffectReference
MG-63OsteosarcomaNot specifiedNot specifiedInhibition of cell viability, migration, and invasion; G2/M phase arrest; apoptosis induction.[3]
NCI-h446Lung Carcinoma0.1 - 15Not specifiedDose-dependent photocytotoxicity; apoptosis induction.[1]
PC-3MProstate Cancer255.6 kJ/m²G0/G1 phase arrest; apoptosis induction.[1]
A549Lung Cancer14.8Inhibition of cell viability; G0/G1 phase arrest; apoptosis induction.[4]
CNE2Nasopharyngeal Carcinoma22Apoptosis rate of 16.43% after 8h; collapse of mitochondrial membrane potential.
HeLaCervical Cancer10Not specifiedNo dark cytotoxicity; photocytotoxicity upon irradiation.[7]
A549Lung Cancer10Not specifiedNo dark cytotoxicity; photocytotoxicity upon irradiation.[7]
In Vivo Efficacy of MPPa-PDT
Animal ModelTumor ModelMPPa Dose (mg/kg)Administration RouteEffectReference
MicePC-3M Tumors15Tail vein injectionTumor volume and weight inhibition rate of 46.78% and 41.84%, respectively.[1]
MicePC-3M Tumors15Topical injectionTumor volume and weight inhibition rate of 78.66% and 72.07%, respectively.[1]

Experimental Protocols

In Vitro MPPa-PDT Protocol for Cancer Cell Lines

This protocol is a generalized procedure based on methodologies reported for various cancer cell lines.[3][4] Researchers should optimize parameters such as MPPa concentration and light dose for their specific cell line and experimental setup.

Materials:

  • This compound (MPPa)

  • Appropriate cancer cell line (e.g., A549, MG-63)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving MPPa

  • Light source with an appropriate wavelength (e.g., LED array, laser)

  • 96-well plates for viability assays

  • Culture dishes for other assays

  • Assay-specific reagents (e.g., MTT or CCK-8 for viability, Annexin V-FITC for apoptosis)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates or culture dishes at a suitable density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • MPPa Incubation: Prepare a stock solution of MPPa in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.5 - 4 µM). Remove the old medium from the cells and add the MPPa-containing medium. Incubate for a predetermined period (e.g., 20-24 hours) to allow for cellular uptake of the photosensitizer.

  • Washing: After incubation, remove the MPPa-containing medium and wash the cells twice with PBS to remove any extracellular photosensitizer.

  • Irradiation: Add fresh, serum-free medium to the cells. Expose the cells to a light source at the specific wavelength corresponding to the absorption peak of MPPa (around 670 nm). The light dose (J/cm²) should be calibrated and controlled. Control groups should include cells with no treatment, cells treated with MPPa but no light, and cells exposed to light but no MPPa.

  • Post-Irradiation Incubation: Following irradiation, return the cells to the incubator for a specific period (e.g., 24 hours) before performing downstream analyses.

  • Analysis:

    • Cell Viability: Assess cell viability using assays such as MTT or CCK-8.

    • Apoptosis: Detect apoptosis using methods like Annexin V-FITC/Propidium (B1200493) Iodide staining followed by flow cytometry, or by observing nuclear morphology with Hoechst 33258 staining.

    • Cell Cycle Analysis: Analyze the cell cycle distribution by flow cytometry after staining with a DNA-binding dye like propidium iodide.

    • Western Blotting: Investigate the expression of key proteins involved in apoptosis (e.g., caspases, PARP) and cell signaling (e.g., Akt, mTOR).

In Vivo MPPa-PDT Protocol for Tumor-Bearing Mice

This protocol is a general guideline based on a study using a PC-3M tumor model.[1] All animal experiments should be conducted in accordance with institutional guidelines and regulations.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • This compound (MPPa)

  • A suitable vehicle for in vivo administration (e.g., saline, lipid-based formulation)

  • Laser with a fiber optic delivery system

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • MPPa Administration: Administer MPPa to the tumor-bearing mice. The administration route can be systemic (e.g., intravenous tail vein injection) or local (e.g., intratumoral or topical injection). The dosage should be optimized (e.g., 15 mg/kg).

  • Drug-Light Interval: Allow a specific time interval between MPPa administration and light irradiation for optimal tumor accumulation of the photosensitizer. This interval needs to be determined experimentally.

  • Irradiation: Anesthetize the mice. Deliver light of the appropriate wavelength to the tumor area using a laser coupled to a fiber optic. The light dose and fluence rate should be carefully controlled.

  • Tumor Growth Monitoring: Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days) for a specified period.

  • Euthanasia and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

Visualizations

Signaling Pathways in MPPa-PDT

MPPa_PDT_Signaling cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_outcome Outcome MPPa This compound ROS Reactive Oxygen Species (ROS) MPPa->ROS Light Light (670 nm) Light->ROS ERS Endoplasmic Reticulum Stress ROS->ERS Mito_Damage Mitochondrial Damage ROS->Mito_Damage Akt_mTOR_Inhibition Akt/mTOR Pathway Inhibition ROS->Akt_mTOR_Inhibition Apoptosis Apoptosis ERS->Apoptosis Mito_Damage->Apoptosis Akt_mTOR_Inhibition->Apoptosis CellCycleArrest Cell Cycle Arrest Akt_mTOR_Inhibition->CellCycleArrest

Caption: Signaling cascade initiated by MPPa-PDT leading to cancer cell death.

Experimental Workflow for In Vitro MPPa-PDT

InVitro_Workflow start Start seed_cells Seed Cancer Cells start->seed_cells incubate_mppa Incubate with MPPa seed_cells->incubate_mppa wash_cells Wash with PBS incubate_mppa->wash_cells irradiate Irradiate with Light wash_cells->irradiate post_incubation Post-Irradiation Incubation irradiate->post_incubation analysis Analysis (Viability, Apoptosis, etc.) post_incubation->analysis end End analysis->end

Caption: A generalized workflow for in vitro photodynamic therapy experiments using MPPa.

References

Application Notes and Protocols for Methyl Pyropheophorbide-a (MPPa) Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyropheophorbide-a (MPPa) is a potent second-generation photosensitizer derived from chlorophyll. When activated by light of a specific wavelength, MPPa generates reactive oxygen species (ROS), leading to cellular damage and, notably, the induction of apoptosis. This makes MPPa a promising agent in photodynamic therapy (PDT) for various cancers. These application notes provide an overview of the mechanisms of MPPa-induced apoptosis and detailed protocols for its detection and quantification.

Mechanism of MPPa-Induced Apoptosis

MPPa-mediated PDT primarily triggers the intrinsic (mitochondrial) pathway of apoptosis. The process is initiated by the generation of ROS, which leads to a cascade of cellular events.

Key events in MPPa-induced apoptosis include:

  • ROS Production: Upon light activation, MPPa produces high levels of intracellular ROS.[1]

  • Mitochondrial Membrane Potential (ΔΨm) Disruption: ROS accumulation leads to a decrease in the mitochondrial membrane potential.[1][2]

  • Regulation by Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted. MPPa-PDT typically leads to the upregulation of Bax and downregulation of Bcl-2.[1][2]

  • Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytosol.[1][2][3]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[1][4] Caspase-9 then activates executioner caspases, such as caspase-3.[1][2]

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and formation of apoptotic bodies.[5]

  • Involvement of MAPK Pathways: The JNK and p38 MAPK signaling pathways have also been implicated in mediating MPPa-PDT induced apoptosis.[6][7]

Data Presentation: Quantitative Analysis of MPPa-PDT Effects

The following tables summarize typical quantitative data obtained from various apoptosis assays following MPPa-PDT treatment in different cancer cell lines.

Table 1: Cell Viability Inhibition by MPPa-PDT

Cell LineMPPa Concentration (µM)Light Dose (J/cm²)Inhibition Rate (%)Assay MethodReference
A549 (Lung Cancer)0.754.8~50%CCK-8[1]
MG-63 (Osteosarcoma)0.754.8~51.4%CCK-8[8]

Table 2: Apoptosis Rates Determined by Annexin V/PI Staining

Cell LineMPPa Concentration (µM)Light Dose (J/cm²)Time Post-Irradiation (h)Apoptotic Rate (%) (Early + Late)Reference
A549 (Lung Cancer)0.754.812Significantly Increased vs. Control[1]
MG-63 (Osteosarcoma)0.754.812Significantly Increased vs. Control[5][9]

Table 3: Changes in Mitochondrial Membrane Potential (ΔΨm)

Cell LineMPPa Concentration (µM)Light Dose (J/cm²)Time Post-Irradiation (h)ObservationAssay MethodReference
A549 (Lung Cancer)0.754.86Significant Decrease in ΔΨmJC-1 Staining[1]
MG-63 (Osteosarcoma)0.754.83Significant Decrease in Red/Green Fluorescence RatioJC-1 Staining[2]

Experimental Protocols

Here are detailed protocols for key experiments to assess MPPa-induced apoptosis.

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This assay determines the cytotoxicity of MPPa-PDT.

Materials:

  • Cancer cell line of interest (e.g., A549, MG-63)

  • Complete culture medium

  • 96-well plates

  • This compound (MPPa)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

  • Light source for PDT (e.g., LED lamp with appropriate wavelength)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[2]

  • Replace the medium with fresh medium containing various concentrations of MPPa (e.g., 0.25, 0.5, 0.75, 1.5 µM).[8] Incubate for a predetermined time (e.g., 20 hours) to allow for MPPa uptake.[8]

  • Wash the cells with PBS.

  • Add fresh culture medium to each well.

  • Irradiate the cells with a specific light dose (e.g., 1.2, 2.4, 4.8 J/cm²).[8] Include control groups: no treatment, MPPa alone (dark control), and light alone.

  • Incubate the cells for a further 24 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[2]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest cells (including floating cells in the supernatant) at desired time points after MPPa-PDT treatment.[10]

  • Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.[11]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[11]

  • Take 100 µL of the cell suspension and add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Analyze the samples by flow cytometry within one hour.[12]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against Bcl-2, Bax, Cytochrome c, Cleaved Caspase-9, Cleaved Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in RIPA buffer at different time points post-treatment.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use a loading control like β-actin to normalize the protein expression levels.

Visualizations

MPPa_Apoptosis_Pathway cluster_mito Mitochondrial Events MPPa MPPa + Light ROS ↑ Reactive Oxygen Species (ROS) MPPa->ROS Mito Mitochondrion ROS->Mito  targets Bcl2 ↓ Bcl-2 ROS->Bcl2 Bax ↑ Bax ROS->Bax MMP ↓ Mitochondrial Membrane Potential Bcl2->MMP Bax->MMP CytC Cytochrome c Release MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Signaling pathway of MPPa-induced apoptosis.

Experimental_Workflow cluster_assays Apoptosis Detection Assays start Start: Cell Culture treat MPPa Incubation & PDT (Light Exposure) start->treat harvest Cell Harvesting treat->harvest viability Cell Viability (CCK-8) harvest->viability flow Flow Cytometry (Annexin V/PI) harvest->flow western Western Blot (Protein Expression) harvest->western analysis Data Analysis & Interpretation viability->analysis flow->analysis western->analysis

Caption: General experimental workflow for apoptosis detection.

References

Application Notes and Protocols: Cellular Uptake and Subcellular Localization of Methyl Pyropheophorbide-a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyropheophorbide-a (MPP-a) is a promising photosensitizer derived from chlorophyll-a, which has garnered significant attention for its potential applications in photodynamic therapy (PDT) for the treatment of cancer.[1] Its efficacy as a photosensitizer is intrinsically linked to its ability to be taken up by cancer cells and localize in specific subcellular compartments, where, upon light activation, it generates cytotoxic reactive oxygen species (ROS) to induce cell death.[2][3][4] Understanding the dynamics of cellular uptake and the precise subcellular localization of MPP-a is therefore critical for optimizing its therapeutic potential and developing targeted drug delivery strategies.

These application notes provide a summary of the cellular uptake and subcellular localization of MPP-a, along with detailed protocols for their experimental determination.

Cellular Uptake of this compound

The cellular uptake of MPP-a is influenced by several factors, including its physicochemical properties, the cell type, and the formulation. Modifications to the chemical structure of MPP-a, such as the substitution at the 17-position, can significantly alter its uptake and retention in tumor cells. For instance, replacing a carboxylic acid group with a methyl ester at this position has been shown to lower cellular uptake.[5] Conversely, conjugation of MPP-a with molecules like N-acetylglucosamine can enhance cellular uptake.[6][7]

Quantitative Data on Cellular Uptake

The following table summarizes the available data on the cellular uptake of this compound and its derivatives in various cell lines. It is important to note that direct comparative analysis between studies is challenging due to variations in experimental conditions, including cell lines, concentrations, incubation times, and quantification methods.

Cell LineCompoundConcentrationIncubation TimeUptake Measurement MethodKey FindingsReference
Human Osteosarcoma (MG63 and HOS)This compound2, 4, 8 µM20 hFluorescence Microplate ReaderDose-dependent increase in intracellular MPP-a.[8]
Human Lung Carcinoma (NCI-h446)This compound0.1-15 µM20 hNot SpecifiedDose-dependent photocytotoxicity, indicating uptake.[9]
Human Prostate Cancer (PC-3M)This compound0.5-4 µM0-20 hNot SpecifiedTime- and dose-dependent photocytotoxicity, implying uptake.[9]
Human Lung Adenocarcinoma (A549)This compound1-20 µM3 and 24 hMTT AssayConcentration- and time-dependent phototoxicity, suggesting uptake.[10]
Human Leukemia (HL60)N-acetylglucosamine conjugated this compound (PSe)Not SpecifiedNot SpecifiedNot SpecifiedEnhanced cellular uptake compared to unconjugated MPP-a.[6]

Subcellular Localization of this compound

The subcellular localization of a photosensitizer is a critical determinant of the mechanism of cell death induced by PDT.[11] this compound has been reported to localize in multiple organelles within the cell.

Upon entering the cell, MPP-a has been observed to accumulate in the following subcellular locations:

  • Mitochondria : Localization in mitochondria is often associated with the induction of apoptosis, a programmed cell death pathway.[12]

  • Lysosomes : Accumulation in lysosomes can also contribute to cell death through various mechanisms.

  • Endoplasmic Reticulum (ER) : ER localization can lead to ER stress and subsequent apoptosis.[12]

  • Golgi Apparatus : The Golgi apparatus has also been identified as a site of MPP-a accumulation.[12]

  • Cell Membranes : MPP-a has been found to localize to cell membranes.[1]

The specific distribution of MPP-a among these organelles can vary depending on the cell type and the specific chemical structure of the MPP-a derivative.[13]

Experimental Protocols

Protocol 1: Determination of Cellular Uptake of this compound using a Fluorescence Microplate Reader

This protocol describes a method for quantifying the intracellular accumulation of MPP-a in cultured cells.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (MPP-a) stock solution (in a suitable solvent like DMSO)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader with appropriate excitation and emission filters for MPP-a (e.g., λexc ~410 nm; λem ~670 nm)

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare working solutions of MPP-a in cell culture medium at the desired concentrations. Remove the old medium from the wells and add the MPP-a-containing medium. Include wells with medium only (no MPP-a) as a blank control.

  • Incubation: Incubate the cells with MPP-a for the desired time points (e.g., 1, 4, 8, 24 hours) at 37°C.

  • Washing: After incubation, aspirate the MPP-a-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular MPP-a.

  • Fluorescence Measurement: After the final wash, add a fixed volume of PBS or cell lysis buffer to each well. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for MPP-a.

  • Protein Quantification: After fluorescence measurement, lyse the cells in each well using a suitable lysis buffer. Determine the total protein concentration in each well using a BCA protein assay.

  • Data Analysis: Normalize the fluorescence intensity of each well to its corresponding protein concentration to account for any variations in cell number. The results can be expressed as relative fluorescence units (RFU) per microgram of protein.

G cluster_workflow Experimental Workflow: Cellular Uptake Assay seed_cells Seed cells in 96-well plate treat_cells Treat cells with MPP-a seed_cells->treat_cells incubate Incubate for desired time treat_cells->incubate wash_cells Wash cells with PBS incubate->wash_cells measure_fluorescence Measure fluorescence wash_cells->measure_fluorescence quantify_protein Quantify protein measure_fluorescence->quantify_protein analyze_data Analyze and normalize data quantify_protein->analyze_data

Caption: Workflow for MPP-a cellular uptake assay.

Protocol 2: Subcellular Localization of this compound using Confocal Microscopy

This protocol details the visualization of MPP-a localization within specific cellular organelles using fluorescent dyes and confocal microscopy.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound (MPP-a)

  • Organelle-specific fluorescent probes (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes, ER-Tracker™ for endoplasmic reticulum)

  • Hoechst 33342 or DAPI for nuclear staining

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation (optional)

  • Mounting medium

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to an appropriate confluency for imaging.

  • MPP-a Incubation: Treat the cells with MPP-a at the desired concentration and for the desired incubation time.

  • Organelle Staining: In the last 30-60 minutes of the MPP-a incubation, add the organelle-specific fluorescent probe to the medium according to the manufacturer's instructions. If staining for multiple organelles, ensure the fluorescent probes have distinct emission spectra to avoid bleed-through. Add a nuclear stain like Hoechst 33342 in the final 10-15 minutes.

  • Washing: After incubation, gently wash the cells two to three times with warm PBS or fresh medium to remove unbound MPP-a and dyes.

  • Imaging (Live-cell): For live-cell imaging, immediately add fresh medium and proceed to the confocal microscope. Maintain the cells at 37°C during imaging.

  • Fixation (Optional): For fixed-cell imaging, after washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash the cells again with PBS and mount the coverslips onto microscope slides using a suitable mounting medium.

  • Confocal Microscopy: Acquire images using a confocal microscope. Use separate laser lines and detector channels for MPP-a, the organelle-specific probe(s), and the nuclear stain to prevent spectral overlap. Acquire a series of z-stack images to obtain a 3D representation of the localization.

  • Image Analysis: Merge the images from the different channels to visualize the co-localization of MPP-a with the specific organelles. Co-localization can be qualitatively assessed by observing the overlap of colors in the merged image and quantitatively analyzed using software to calculate co-localization coefficients (e.g., Pearson's or Manders' coefficients).

G cluster_workflow Experimental Workflow: Subcellular Localization seed_cells Seed cells on coverslips treat_mppa Treat with MPP-a seed_cells->treat_mppa stain_organelles Stain with organelle trackers & nuclear dye treat_mppa->stain_organelles wash_cells Wash cells stain_organelles->wash_cells image_cells Acquire images with confocal microscope wash_cells->image_cells analyze_images Analyze for co-localization image_cells->analyze_images

Caption: Workflow for MPP-a subcellular localization.

Signaling Pathway of MPP-a Mediated Photodynamic Therapy

The photodynamic action of MPP-a is initiated by the absorption of light of a specific wavelength, leading to the generation of ROS, primarily singlet oxygen.[3][4] These highly reactive species can damage various cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis, necrosis, or autophagy.[11]

Recent studies have begun to elucidate the specific signaling pathways involved in MPP-a mediated PDT. One key pathway that is affected is the PI3K/Akt/NF-κB signaling cascade. MPP-a PDT has been shown to suppress the phosphorylation of Akt and the activation of NF-κB.[2] This inhibition can lead to the downregulation of downstream targets such as matrix metalloproteinase-9 (MMP-9), which is involved in tumor invasion and metastasis.[2]

G cluster_pathway MPP-a Mediated PDT Signaling Pathway MPPa MPP-a Light Light Activation ROS Reactive Oxygen Species (ROS) Light->ROS generates PI3K PI3K ROS->PI3K inhibits CellDeath Apoptosis / Cell Death ROS->CellDeath induces Akt Akt PI3K->Akt activates NFkB NF-κB Akt->NFkB activates MMP9 MMP-9 NFkB->MMP9 upregulates Invasion Inhibition of Invasion & Metastasis

Caption: MPP-a PDT signaling pathway.

References

Application Notes and Protocols: Methyl Pyropheophorbide-a (MPPa) Loaded Nanoparticles for Drug Delivery in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl pyropheophorbide-a (MPPa), a derivative of chlorophyll, is a potent photosensitizer used in photodynamic therapy (PDT).[1][2] PDT is a non-invasive cancer treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which induce localized tumor ablation.[3][4][5] However, the clinical application of MPPa is often hindered by its poor aqueous solubility.[6][7][8] To overcome this limitation, MPPa can be encapsulated within nanoparticles, which enhances its solubility, stability, and tumor-targeting capabilities through effects like the Enhanced Permeability and Retention (EPR) effect.[6][7][8][9] This document provides detailed protocols and data for the preparation, characterization, and application of MPPa-loaded nanoparticles for PDT.

Data Presentation: Physicochemical and Biological Properties

The properties of MPPa-loaded nanoparticles can vary significantly based on the formulation. Below is a summary of reported data for different nanoparticle systems.

Table 1: Physicochemical Characteristics of MPPa-Loaded Nanoparticles

Nanoparticle TypeAverage Size (nm)Zeta Potential (mV)Drug LoadingEntrapment EfficiencySource
Solid Lipid Nanoparticles (SLNs)231.37 - 424.07-17.37 to -24.20Formulation DependentFormulation Dependent[6][7][8]
PEG-PLGA Nanoparticles~100 - 200Not specifiedFormulation DependentFormulation Dependent[3][4][10]
Fe₃O₄@SiO₂ Nanoparticles~50Not specifiedCovalently ConjugatedNot Applicable[11]

Table 2: In Vitro & In Vivo Efficacy of MPPa-Loaded Nanoparticles

Nanoparticle SystemCell Lines TestedKey In Vitro FindingsIn Vivo ModelKey In Vivo FindingsSource
Solid Lipid Nanoparticles (SLNs)HeLa, A549Enhanced ¹O₂ generation; Cytotoxicity only upon photoirradiation.Not specified in abstractsSuitable for EPR effect, promising for cancer treatment.[6][7][8]
PEG-PLGA NanoparticlesKB, A549, HeLaEfficiently internalized by cancer cells, localizing in mitochondria.Xenograft KB tumor mouse modelHigh accumulation in tumors; Complete tumor ablation post-irradiation.[3][4][10]
Fe₃O₄@SiO₂ NanoparticlesHeLaCancer cell viability lowered to 10.18% after PDT.Not specified in abstractsNanoparticles could permeate tumor cells and induce apoptosis.[11]

Experimental Protocols

Protocol 1: Preparation of MPPa-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the hot homogenization and sonication method.[6][7][8]

Materials:

  • This compound (MPPa)

  • Solid lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Co-surfactant (e.g., soy lecithin)

  • Double-distilled water

Procedure:

  • Preparation of Lipid Phase:

    • Accurately weigh the solid lipid and MPPa.

    • Melt the lipid by heating it to 5-10°C above its melting point.

    • Dissolve the MPPa completely in the molten lipid to form a clear lipid phase.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant and co-surfactant in double-distilled water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Sonication:

    • Immediately subject the coarse emulsion to high-power probe sonication for 3-5 minutes in an ice bath to prevent lipid recrystallization and degradation. This reduces the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation:

    • Transfer the resulting nanoemulsion to a beaker and cool it down to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles with MPPa encapsulated.

  • Purification:

    • (Optional) Centrifuge the SLN dispersion to remove any unincorporated MPPa or aggregates.

Protocol 2: Physicochemical Characterization of Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the nanoparticle suspension with deionized water to an appropriate concentration. Analyze using a DLS instrument (e.g., Malvern Zetasizer). The PDI indicates the size distribution homogeneity, while the zeta potential measures surface charge and predicts stability.[12]

2. Entrapment Efficiency (EE) and Drug Loading (DL):

  • Technique: UV-Vis Spectrophotometry.

  • Procedure:

    • Separate the free, unentrapped MPPa from the nanoparticles by ultracentrifugation.

    • Collect the supernatant and measure the concentration of free MPPa using a UV-Vis spectrophotometer at its characteristic absorption wavelength (around 667 nm).[1]

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total MPPa - Free MPPa) / Total MPPa] x 100

      • DL (%) = [(Total MPPa - Free MPPa) / Total Weight of Nanoparticles] x 100

3. Morphology Analysis:

  • Technique: Transmission Electron Microscopy (TEM).

  • Procedure: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid. Allow it to dry after negative staining (e.g., with phosphotungstic acid). Observe the grid under a TEM to visualize the shape and size of the nanoparticles.

Application Protocols

Protocol 3: In Vitro Singlet Oxygen (¹O₂) Generation Assay

This assay uses 1,3-diphenylisobenzofuran (B146845) (DPBF) as a probe that is selectively consumed by singlet oxygen, leading to a decrease in its absorbance.[6][7][8]

Materials:

  • MPPa-loaded nanoparticle suspension

  • Free MPPa solution (as control)

  • DPBF solution in a suitable solvent (e.g., ethanol)

  • Light source with an appropriate wavelength (e.g., 670-680 nm laser or LED).[3][4]

Procedure:

  • In a quartz cuvette, mix the MPPa-loaded nanoparticle suspension (or control) with the DPBF solution.

  • Measure the initial absorbance of DPBF at its maximum absorption wavelength (~415 nm).

  • Irradiate the mixture with the light source for specific time intervals (e.g., every 30 seconds for 5 minutes).

  • After each irradiation interval, record the absorbance of DPBF.

  • A faster decrease in DPBF absorbance indicates a higher rate of singlet oxygen generation.

Protocol 4: In Vitro Photocytotoxicity Assay

Materials:

  • Cancer cell lines (e.g., HeLa, A549).[6][8]

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

  • MPPa-loaded nanoparticles and free MPPa.

  • MTT or WST-1 reagent.

  • 96-well plates.

  • Light source (670-680 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of MPPa-loaded nanoparticles or free MPPa. Include a "no drug" control.

  • Incubation: Incubate the cells for a predetermined duration (e.g., 4-24 hours) to allow for nanoparticle uptake.

  • Irradiation: Wash the cells with PBS to remove extracellular nanoparticles. Add fresh medium and expose the designated "light" group plates to the light source (e.g., 156 mW/cm², 10 minutes).[3][4] Keep the "dark" control plates covered.

  • Post-Irradiation Incubation: Return all plates to the incubator for another 24-48 hours.

  • Viability Assessment: Add MTT or WST-1 reagent to each well and incubate as per the manufacturer's instructions. Measure the absorbance using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. This will determine the light-dependent cytotoxicity of the formulations.

Visualizations: Workflows and Mechanisms

G NP 1. MPPa-Loaded Nanoparticle Tumor 2. Accumulation in Tumor Tissue (EPR Effect) NP->Tumor Systemic Administration Cell 3. Cellular Uptake (Endocytosis) Tumor->Cell Light 4. Light Activation (670-680 nm) Cell->Light MPPa_act Excited MPPa* Light->MPPa_act Energy Transfer ROS 5. Reactive Oxygen Species (¹O₂) Generation MPPa_act->ROS Transfers energy to O₂ Death 6. Oxidative Stress & Apoptotic Cell Death ROS->Death

G ROS PDT-Generated ROS (¹O₂) Mito Mitochondrial Damage ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apaf Apaf-1 CytoC->Apaf Casp9 Caspase-9 Activation (Initiator) Apaf->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for In Vivo Studies of Methyl Pyropheophorbide-a in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of Methyl Pyropheophorbide-a (MPPa), a potent second-generation photosensitizer, particularly in the context of photodynamic therapy (PDT) for cancer treatment. The accompanying protocols offer detailed methodologies for conducting preclinical studies in animal models to evaluate the efficacy, biodistribution, and pharmacokinetics of MPPa.

Application Notes

This compound (MPPa) is a chlorophyll (B73375) derivative that has garnered significant interest as a photosensitizer in photodynamic therapy (PDT). Its strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration of light, making it suitable for treating solid tumors. In vivo studies in animal models have been crucial in demonstrating the anti-tumor efficacy of MPPa-PDT and understanding its mechanism of action.

Key Applications in Animal Models:

  • Anti-tumor Efficacy: MPPa-PDT has been shown to effectively inhibit tumor growth in various xenograft mouse models, including breast, lung, oral, and prostate cancers. Treatment typically involves the systemic or local administration of MPPa followed by irradiation of the tumor site with light of a specific wavelength (around 660-680 nm).

  • Metastasis Inhibition: Beyond its effects on primary tumor growth, MPPa-PDT has been observed to suppress tumor metastasis, a major cause of cancer-related mortality. Studies in breast cancer models have shown a reduction in lung micrometastatic foci following treatment.[1]

  • Mechanism of Action: In vivo studies have helped elucidate the molecular mechanisms underlying the therapeutic effects of MPPa-PDT. These include the induction of apoptosis and the modulation of key signaling pathways involved in cell survival, proliferation, and metastasis, such as the PI3K/Akt/NF-κB and Nrf2 pathways.[1]

  • Drug Delivery Systems: To improve the solubility and tumor-targeting of the hydrophobic MPPa, various nanoparticle-based delivery systems have been developed and evaluated in animal models. These include solid lipid nanoparticles (SLNs) and polyethylene (B3416737) glycol–poly(lactic-co-glycolic acid) (PEG-PLGA) nanoparticles.[2][3] These formulations can enhance the therapeutic efficacy of MPPa-PDT.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies of MPPa in animal models.

Table 1: Anti-Tumor Efficacy of MPPa-PDT in Mouse Xenograft Models

Cancer TypeAnimal ModelMPPa FormulationMPPa DoseLight DoseWavelength (nm)Tumor Growth InhibitionReference
Oral CancerKB Xenograft MicePEG-PLGA Nanoparticles3 mg/kg (Pyro)156 mW/cm², 10 min680Complete tumor ablation[2]
Breast CancerMCF-7 Xenograft MiceFree MPPaNot SpecifiedNot Specified630Obvious inhibition of tumor growth[1]

Table 2: Biodistribution of Photosensitizers in Tumor-Bearing Mice (Illustrative)

Time PointOrganFluorescence Concentration (Arbitrary Units)
15 minBladderHigh
2 hoursBladder (after urination)Low
Later Time PointsBones/JointsPredominant Signal

Note: This table is illustrative of a general biodistribution study and does not contain specific quantitative data for MPPa, which is currently limited in publicly available literature.

Table 3: Pharmacokinetic Parameters of Various Compounds in Rats (for Protocol Development)

CompoundAdministration RouteDoseCmaxTmaxAUCReference
VitexinIntravenous10 mg/kg---
VitexinOral30 mg/kg0.51 ± 0.015 µg/ml15.82 ± 0.172 min-
OxypeucedaninIntravenous2.5, 5, 10 mg/kgDose-dependent-Dose-proportional[4]
OxypeucedaninOral20 mg/kg-3.38 h-[4]

Note: This table provides examples of pharmacokinetic parameters for other compounds in rats and serves as a reference for designing pharmacokinetic studies for MPPa.

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Efficacy of MPPa-PDT in a Mouse Xenograft Model

This protocol is adapted from a study on KB oral cancer xenografts in mice.[2]

1. Animal Model and Tumor Induction:

  • Use female BALB/c nude mice, 4-6 weeks old.
  • Subcutaneously inject 1 x 10⁶ KB cells in 100 µL of PBS into the flank of each mouse.
  • Allow tumors to grow to a volume of approximately 50-100 mm³.

2. Treatment Groups:

  • Group 1: Control (no treatment)
  • Group 2: MPPa formulation alone
  • Group 3: Light irradiation alone
  • Group 4: MPPa formulation followed by light irradiation (MPPa-PDT)

3. MPPa Administration:

  • Prepare the MPPa formulation (e.g., free MPPa or nanoparticle-encapsulated MPPa).
  • Administer the formulation intravenously at the desired dose (e.g., 3 mg/kg of pyropheophorbide-a encapsulated in PEG-PLGA nanoparticles).[2]

4. Photodynamic Therapy (PDT):

  • At a predetermined time after MPPa administration (e.g., 24 hours), anesthetize the mice.
  • Irradiate the tumor area with a laser at the appropriate wavelength (e.g., 680 nm).[2]
  • Deliver a specific light dose (e.g., 156 mW/cm² for 10 minutes).[2]

5. Monitoring and Data Collection:

  • Measure tumor volume with calipers every 2-3 days.
  • Monitor animal body weight and overall health.
  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

6. Data Analysis:

  • Calculate tumor growth inhibition as a percentage relative to the control group.
  • Perform statistical analysis to determine the significance of the treatment effects.

Protocol 2: Biodistribution Study of MPPa Using Fluorescence Imaging

This protocol provides a general framework for assessing the biodistribution of fluorescently-labeled MPPa.

1. Animal Model:

  • Use tumor-bearing mice as described in Protocol 1.

2. Fluorescent Labeling:

  • If MPPa's intrinsic fluorescence is not sufficient, conjugate it with a near-infrared (NIR) fluorescent dye.

3. Administration:

  • Inject the fluorescently-labeled MPPa intravenously into the mice.

4. In Vivo Imaging:

  • At various time points post-injection (e.g., 15 min, 1h, 4h, 24h, 48h), perform whole-body fluorescence imaging using an appropriate imaging system.

5. Ex Vivo Organ Analysis:

  • At the final time point, euthanize the mice and dissect major organs (tumor, liver, spleen, kidneys, lungs, heart, etc.).
  • Image the excised organs to quantify fluorescence intensity.
  • For more precise quantification, homogenize the organs and measure fluorescence using a plate reader.

6. Data Analysis:

  • Quantify the fluorescence signal in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).

Protocol 3: Pharmacokinetic Study of MPPa in Rats

This protocol outlines a general procedure for determining the pharmacokinetic profile of MPPa in rats.

1. Animal Model:

  • Use male Sprague-Dawley rats with jugular vein cannulation for blood sampling.

2. MPPa Administration:

  • Administer MPPa intravenously at a specific dose.

3. Blood Sampling:

  • Collect blood samples from the jugular vein cannula at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) after administration.
  • Process the blood to obtain plasma and store it frozen until analysis.

4. Sample Analysis:

  • Develop and validate a sensitive analytical method (e.g., HPLC or LC-MS/MS) to quantify MPPa concentrations in plasma.

5. Pharmacokinetic Analysis:

  • Use pharmacokinetic software to analyze the plasma concentration-time data.
  • Calculate key pharmacokinetic parameters, including:
  • Maximum plasma concentration (Cmax)
  • Time to reach Cmax (Tmax)
  • Area under the plasma concentration-time curve (AUC)
  • Elimination half-life (t1/2)
  • Clearance (CL)
  • Volume of distribution (Vd)

Visualizations

experimental_workflow_pdt cluster_prep Preparation cluster_induction Tumor Induction cluster_treatment Treatment cluster_analysis Analysis Tumor Cell Culture Tumor Cell Culture Cell Implantation Cell Implantation Tumor Cell Culture->Cell Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth MPPa Administration MPPa Administration Tumor Growth->MPPa Administration Light Irradiation Light Irradiation MPPa Administration->Light Irradiation Tumor Measurement Tumor Measurement Light Irradiation->Tumor Measurement Ex Vivo Analysis Ex Vivo Analysis Light Irradiation->Ex Vivo Analysis Data Analysis Data Analysis Tumor Measurement->Data Analysis Ex Vivo Analysis->Data Analysis

Caption: Experimental workflow for in vivo photodynamic therapy.

signaling_pathway_pdt MPPa-PDT MPPa-PDT ROS ROS MPPa-PDT->ROS PI3K/Akt PI3K/Akt ROS->PI3K/Akt inhibits Apoptosis Apoptosis ROS->Apoptosis induces NF-κB NF-κB PI3K/Akt->NF-κB activates PI3K/Akt->Apoptosis inhibits MMP-9 MMP-9 NF-κB->MMP-9 upregulates Metastasis Metastasis MMP-9->Metastasis promotes

Caption: MPPa-PDT signaling pathway in cancer cells.

References

Application Notes and Protocols for Quantifying Methyl Pyropheophorbide-a in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyropheophorbide-a (MPPa) is a potent second-generation photosensitizer derived from chlorophyll-a, holding significant promise in the field of photodynamic therapy (PDT) for cancer treatment.[1][2] Its therapeutic efficacy is rooted in its ability to generate reactive oxygen species (ROS) upon activation by light of a specific wavelength, leading to localized cellular damage and induction of apoptosis in tumor cells.[1][3] MPPa exhibits strong photosensitivity, a well-defined chemical structure, and rapid metabolism within the body.[1] Due to its hydrophobic nature, various formulations, such as solid lipid nanoparticles (SLNs), have been developed to enhance its solubility and bioavailability.[2]

Accurate quantification of MPPa in biological matrices is critical for preclinical and clinical studies to understand its pharmacokinetics (PK), biodistribution, and therapeutic window. These application notes provide detailed protocols for the quantification of MPPa in various biological samples using common analytical techniques, including UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties and Spectral Characteristics

PropertyValueReference
Molecular FormulaC₃₄H₃₆N₄O₃
Molecular Weight548.68 g/mol
AppearanceDark crystalline solid
SolubilityPoorly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO.[2]
Maximum Absorption Wavelength (λmax)667 nm (in organic solvents)[1]

Signaling Pathways in MPPa-Mediated Photodynamic Therapy

MPPa-mediated PDT primarily induces cell death through the generation of ROS, which triggers a cascade of intracellular signaling events culminating in apoptosis. Two key pathways involved are the intrinsic (mitochondrial) apoptosis pathway and the PI3K/Akt/NF-κB signaling pathway.

MPPa_Signaling_Pathways cluster_0 MPPa-PDT cluster_1 Cellular Response MPPa MPPa + Light ROS ROS Generation MPPa->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria induces PI3K PI3K ROS->PI3K inhibits Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Akt Akt (Phosphorylation) PI3K->Akt NFkB NF-κB Activation Akt->NFkB Metastasis Inhibition of Metastasis NFkB->Metastasis promotes (inhibited by MPPa-PDT) HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Biological Sample (Plasma, Tissue Homogenate) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection HPLC Injection Evaporation->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV-Vis or Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

References

Application Notes and Protocols for Methyl Pyropheophorbide-a (MPPa) Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the light dosage and administration protocols for Photodynamic Therapy (PDT) using the second-generation photosensitizer, Methyl pyropheophorbide-a (MPPa). The following sections detail quantitative data from preclinical studies, step-by-step experimental protocols, and key signaling pathways involved in the mechanism of action of MPPa-PDT.

Introduction to this compound (MPPa)

This compound (MPPa) is a potent photosensitizer derived from chlorophyll-a.[1] As a second-generation photosensitizer, it offers several advantages, including a strong photosensitivity, a defined chemical structure, and rapid metabolism in the body.[2] MPPa exhibits a characteristic absorption peak around 667 nm in organic solvents and 674 nm within cells, allowing for deeper tissue penetration of light compared to first-generation photosensitizers.[1] Upon activation by light of a specific wavelength, MPPa generates reactive oxygen species (ROS), primarily singlet oxygen, which induces localized cellular damage and subsequent cell death in cancerous tissues.[3] Preclinical studies have demonstrated the efficacy of MPPa-PDT in various cancer models, including lung, breast, and osteosarcoma.[2][4][5]

Quantitative Data: Light Dosage and Administration

The efficacy of MPPa-PDT is critically dependent on the interplay between the photosensitizer concentration, light dose, and the timing of light application. The following tables summarize the quantitative parameters from various preclinical studies.

Table 1: In Vitro Light Dosage and Administration Parameters for MPPa-PDT
Cell LineCancer TypeMPPa ConcentrationIncubation Time (h)Light Wavelength (nm)Power Density (mW/cm²)Light Dose (J/cm²)OutcomeReference
MG-63Osteosarcoma0.75 µmol/LNot Specified630404.848.6% inhibition[2]
PC-3MProstate Carcinoma2 µM12Not SpecifiedNot Specified5.56Apoptosis induction
NCI-H446Lung Carcinoma0.1-15 µM20Not SpecifiedNot SpecifiedNot SpecifiedDose-dependent photocytotoxicity
Table 2: In Vivo Administration Parameters for MPPa-PDT
Animal ModelCancer TypeMPPa Dosage (mg/kg)Administration RouteOutcomeReference
MiceProstate Carcinoma (PC-3M)15Tail Vein Injection46.78% tumor volume inhibition
MiceProstate Carcinoma (PC-3M)15Topical Injection78.66% tumor volume inhibition

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature for evaluating the efficacy and mechanism of MPPa-PDT.

In Vitro MPPa-PDT Protocol for Cancer Cell Lines (e.g., A549, MCF-7, MG-63)
  • Cell Culture: Culture the desired cancer cell line (e.g., A549, MCF-7, MG-63) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight.

  • MPPa Incubation: Prepare a stock solution of MPPa in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration (e.g., 0.75 µM) in the cell culture medium. Replace the existing medium with the MPPa-containing medium and incubate for a specific duration (e.g., 12-20 hours) in the dark.

  • Washing: After incubation, remove the MPPa-containing medium and wash the cells gently with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

  • Light Irradiation: Add fresh, phenol (B47542) red-free medium to the cells. Irradiate the cells with a light source (e.g., LED array) at a specific wavelength (e.g., 630 nm). The power density (e.g., 40 mW/cm²) and duration of exposure should be controlled to deliver the desired light dose (e.g., 4.8 J/cm²).

  • Post-Irradiation Incubation: Following irradiation, return the cells to the incubator for a specified period (e.g., 12, 24 hours) before proceeding with downstream analysis.

  • Downstream Analysis:

    • Cell Viability Assay (CCK-8/MTT): To assess the cytotoxic effect of MPPa-PDT.

    • Apoptosis Assay (Annexin V/PI Staining): To quantify the induction of apoptosis and necrosis via flow cytometry.[2]

    • Western Blotting: To analyze the expression levels of key proteins involved in signaling pathways (e.g., Caspase-3, PARP, Akt, p38 MAPK).[2][4]

Western Blotting for Protein Expression Analysis
  • Cell Lysis: After MPPa-PDT treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, p-Akt, p-p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways in MPPa-PDT

MPPa-PDT induces cancer cell death through the activation of several key signaling pathways, primarily initiated by the generation of ROS.

Apoptosis and Autophagy Induction

MPPa-PDT has been shown to induce both apoptosis and autophagy in cancer cells. In lung carcinoma A549 cells, this process is mediated through the activation of the JNK and p38 MAPK signaling pathways.[4]

MPPa_PDT_Apoptosis_Autophagy MPPa_PDT MPPa-PDT ROS ROS Production MPPa_PDT->ROS JNK_p38 JNK / p38 MAPK Activation ROS->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis Autophagy Autophagy JNK_p38->Autophagy Cell_Death Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death

Caption: MPPa-PDT induced apoptosis and autophagy signaling.

Inhibition of Migration and Invasion

In breast cancer cells, MPPa-PDT has been found to suppress cell migration and invasion. This is achieved through the ROS-mediated inhibition of the Akt/NF-κB signaling pathway, which subsequently downregulates the expression of matrix metalloproteinases (MMPs) like MMP-9.[5]

MPPa_PDT_Metastasis_Inhibition MPPa_PDT MPPa-PDT ROS ROS Production MPPa_PDT->ROS Akt_pathway Akt Phosphorylation ROS->Akt_pathway NFkB_pathway NF-κB Activation Akt_pathway->NFkB_pathway Metastasis Migration & Invasion MMP9 MMP-9 Expression NFkB_pathway->MMP9 MMP9->Metastasis

Caption: MPPa-PDT inhibits migration and invasion.

Experimental Workflow Overview

The general workflow for an in vitro MPPa-PDT experiment involves several key stages, from cell preparation to data analysis.

MPPa_PDT_Workflow Start Cell Seeding Incubation MPPa Incubation (in dark) Start->Incubation Wash Wash with PBS Incubation->Wash Irradiation Light Irradiation Wash->Irradiation Post_Incubation Post-Irradiation Incubation Irradiation->Post_Incubation Analysis Downstream Analysis (Viability, Apoptosis, etc.) Post_Incubation->Analysis

Caption: General experimental workflow for in vitro MPPa-PDT.

References

Methyl Pyropheophorbide-a: A Versatile Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Methyl Pyropheophorbide-a (MPPa) is a chlorophyll (B73375) derivative that exhibits strong fluorescence in the red region of the visible spectrum, making it a valuable tool for cellular imaging. Its inherent photophysical properties and ability to localize within specific subcellular compartments allow for the visualization of cellular structures and dynamic processes. Primarily known as a potent photosensitizer in photodynamic therapy (PDT), its fluorescent characteristics also permit its use as a probe for high-resolution microscopy. These notes provide an overview of its applications, key photophysical data, and detailed protocols for its use in cellular imaging.

Applications in Cellular Imaging

This compound's utility as a fluorescent probe stems from its:

  • Subcellular Localization: MPPa has been shown to accumulate in the membranes of various organelles, including the endoplasmic reticulum, Golgi apparatus, lysosomes, and mitochondria.[1][2] This allows for the visualization and study of the morphology and dynamics of these structures.

  • Long Wavelength Emission: With an emission maximum in the red part of the spectrum, MPPa minimizes interference from cellular autofluorescence, which is typically more prominent in the blue and green regions. This leads to an improved signal-to-noise ratio in imaging experiments.

  • Photodynamic Properties: While primarily a therapeutic feature, the ability of MPPa to generate reactive oxygen species (ROS) upon light activation can be harnessed to study cellular responses to oxidative stress in a controlled manner.

Quantitative Data Presentation

The photophysical properties of this compound are crucial for its application as a fluorescent probe. The following tables summarize key quantitative data gathered from various studies.

Table 1: Photophysical Properties of this compound

PropertyValueSolvent/Environment
Absorption Maximum (λmax) 667 nmOrganic Solvent[1]
674 nmIn Cells[1]
Emission Maximum (λem) ~670-685 nmMethanol[3]
Molar Extinction Coefficient (ε) 47,100 M⁻¹cm⁻¹at 668.0 nm
Fluorescence Quantum Yield (ΦF) 0.21Dimethylformamide (DMF)
Fluorescence Lifetime (τF) 7.3 nsDimethylformamide (DMF)
Singlet Oxygen Quantum Yield (ΦΔ) 0.19Dimethylformamide (DMF)[4]

Table 2: Cellular Uptake and Localization of this compound

Cell LineIncubation ConcentrationIncubation TimePrimary Localization
NCI-h446 (Human Lung Carcinoma)0.2-15 µM20 hoursEndoplasmic Reticulum, Golgi Apparatus, Lysosomes, Mitochondria[1][5]
PC-3M (Human Prostate Cancer)2-4 µMup to 24 hoursNot explicitly stated, but induces apoptosis[5]
A549 (Human Lung Cancer)Not specifiedNot specifiedMitochondria
CT26 (Mouse Colon Carcinoma)20 µM24 hoursBroad intracellular distribution, including lysosomes and mitochondria[2]

Experimental Protocols

The following protocols provide a general framework for using this compound as a fluorescent probe in live-cell imaging. Optimization may be required for specific cell types and experimental conditions.

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Prepare a stock solution of this compound (MPPa) by dissolving the solid compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to a final concentration of 1-10 mM.[3]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[5] A stock solution stored at -20°C should be used within one month, while storage at -80°C can extend its shelf life to six months.[5]

Protocol 2: Live-Cell Staining with this compound
  • Cell Culture: Plate cells on a suitable imaging dish or chamber slide and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Dilute the MPPa stock solution in pre-warmed cell culture medium to the final working concentration. For imaging applications, a concentration range of 0.5-5 µM is recommended as a starting point. It is advisable to perform a concentration series to determine the optimal concentration that provides sufficient signal without inducing significant phototoxicity.

  • Cell Staining: Remove the culture medium from the cells and replace it with the MPPa-containing medium.

  • Incubation: Incubate the cells for 2 to 24 hours at 37°C in a CO₂ incubator.[5] The optimal incubation time will vary depending on the cell type and the desired subcellular localization. Shorter incubation times may favor plasma membrane and cytosolic staining, while longer incubation times allow for accumulation in organelles like mitochondria and lysosomes.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer to remove any unbound probe.

  • Imaging: Immediately proceed with fluorescence microscopy. For live-cell imaging, it is recommended to use an imaging medium that supports cell viability during the experiment.

Protocol 3: Fluorescence Microscopy and Image Acquisition
  • Microscope Setup:

    • Excitation: Use an excitation source with a wavelength close to the absorption maximum of MPPa in cells (~674 nm).[1] A laser line at ~633 nm or a filtered lamp source with an appropriate excitation filter (e.g., 620/60 nm) can be used.

    • Emission: Use a long-pass or band-pass emission filter suitable for collecting the red fluorescence of MPPa (e.g., a 650 nm long-pass filter or a 700/75 nm band-pass filter).

    • Objective: Select an objective with appropriate magnification and numerical aperture for the desired resolution.

  • Image Acquisition:

    • To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest possible exposure time that provides a good signal-to-noise ratio.[4]

    • For live-cell time-lapse imaging, adjust the frequency of image acquisition to balance the temporal resolution with the potential for phototoxicity.

    • It is advisable to acquire a z-stack of images to better visualize the three-dimensional distribution of the probe within the cells.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for Cellular Imaging with MPPa prep Prepare MPPa Stock Solution (1-10 mM in DMSO) stain Incubate Cells with MPPa (0.5-5 µM) for 2-24h prep->stain culture Culture Cells on Imaging Dish culture->stain wash Wash Cells with PBS stain->wash image Fluorescence Microscopy (Ex: ~633 nm, Em: >650 nm) wash->image analysis Image Analysis image->analysis mppa_pdt_pathway Simplified PDT-Induced Apoptosis Pathway cluster_cell Cell MPPa MPPa Uptake Light Light Activation (~670 nm) MPPa->Light ROS Reactive Oxygen Species (ROS) Light->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis logical_relationship MPPa Probe-Target Relationship cluster_organelles Subcellular Localization MPPa This compound (Fluorescent Probe) Mito Mitochondria MPPa->Mito ER Endoplasmic Reticulum MPPa->ER Golgi Golgi Apparatus MPPa->Golgi Lyso Lysosomes MPPa->Lyso Imaging Cellular Imaging Mito->Imaging ER->Imaging Golgi->Imaging Lyso->Imaging

References

Application Notes and Protocols for Targeting HeLa and A549 Cell Lines with Methyl Pyropheophorbide-a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyropheophorbide-a (MPPa) is a second-generation photosensitizer derived from chlorophyll-a, demonstrating significant potential in the photodynamic therapy (PDT) of various cancers.[1][2][3] Its efficacy stems from its ability to generate reactive oxygen species (ROS) upon activation by light of a specific wavelength, leading to localized cellular damage and subsequent cell death, primarily through apoptosis.[4][5] MPPa exhibits favorable properties such as a strong absorption at longer wavelengths, chemical stability, and rapid clearance from the body.[2][6] This document provides detailed application notes and experimental protocols for utilizing MPPa to target human cervical cancer (HeLa) and lung adenocarcinoma (A549) cell lines.

Data Presentation

The phototoxic efficacy of this compound (MPPa) against HeLa and A549 cell lines has been evaluated to determine its concentration-dependent cytotoxicity upon photoirradiation. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of MPPa required to inhibit the growth of 50% of the cells, are summarized below. It is important to note that MPPa shows negligible dark toxicity, meaning it is not harmful to the cells in the absence of light.[7][8]

Cell LineIncubation Time (h)Total Light Dose (J/cm²)IC50 (µM)Reference
HeLa 1221.28 ± 0.09[9]
A549 323.32 ± 0.21[9]
A549 2420.98 ± 0.07[9]

Mechanism of Action

Upon irradiation with light, MPPa is excited to a triplet state, which then transfers its energy to molecular oxygen, generating highly cytotoxic singlet oxygen and other reactive oxygen species (ROS).[4][5] This process induces cellular damage, leading to apoptosis.

Cellular Uptake and Localization:

MPPa is taken up by cancer cells and localizes in various intracellular organelles. Studies have shown its accumulation in the endoplasmic reticulum, Golgi apparatus, lysosomes, and mitochondria.[7] The specific mechanism of uptake can vary depending on the photosensitizer's functional groups, with possibilities including diffusion and endocytosis.[10]

Induction of Apoptosis:

MPPa-mediated PDT triggers cell death primarily through the mitochondrial apoptotic pathway.[4][6] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately resulting in the cleavage of cellular proteins like PARP and the characteristic morphological changes of apoptosis.[2][4] In A549 cells, MPPa-PDT has been shown to induce cell cycle arrest at the G0/G1 phase.[4]

Experimental Protocols

Herein are detailed protocols for the in vitro application of MPPa-mediated photodynamic therapy on HeLa and A549 cell lines.

1. Cell Culture and Maintenance

  • Cell Lines: HeLa (human cervical adenocarcinoma) and A549 (human lung adenocarcinoma).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Use 0.25% trypsin-EDTA to detach the cells.

2. In Vitro Photodynamic Therapy (PDT) Protocol

  • Cell Seeding: Seed HeLa or A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to attach and grow for 24 hours.

  • MPPa Incubation:

    • Prepare a stock solution of MPPa in a suitable solvent like DMSO and then dilute it to the desired final concentrations in the culture medium.

    • Remove the old medium from the wells and replace it with the medium containing various concentrations of MPPa.

    • Incubate the cells with MPPa for the desired period (e.g., 3, 12, or 24 hours) in the dark at 37°C.[9]

  • Washing: After incubation, remove the MPPa-containing medium and wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.

  • Irradiation:

    • Add fresh, drug-free culture medium to each well.

    • Irradiate the cells with a light source at a wavelength corresponding to the absorption peak of MPPa (around 667-674 nm).[7]

    • The light dose can be controlled by adjusting the power density and exposure time. A total light dose of 2 J/cm² has been shown to be effective.[9]

    • Ensure control groups include cells with no treatment, cells treated with MPPa but no light (dark toxicity), and cells exposed to light but no MPPa.

  • Post-Irradiation Incubation: Return the plates to the incubator and incubate for a further 24 to 48 hours before assessing cell viability or other parameters.

3. Cell Viability Assay (MTT Assay)

  • Following the post-irradiation incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Seed cells in a 6-well plate and perform the PDT treatment as described above.

  • After the post-irradiation incubation period, collect both the floating and adherent cells.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

5. Western Blot Analysis

  • Perform PDT on cells cultured in 6-well plates.

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for MPPa-mediated photodynamic therapy.

experimental_workflow Experimental Workflow for In Vitro PDT cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Cell Seeding (HeLa or A549) mppa_prep MPPa Preparation (Dilution in Media) incubation MPPa Incubation (In Dark) mppa_prep->incubation wash Wash with PBS incubation->wash irradiation Light Irradiation (e.g., 670 nm) wash->irradiation post_incubation Post-Irradiation Incubation irradiation->post_incubation viability Cell Viability Assay (MTT) post_incubation->viability apoptosis Apoptosis Assay (Flow Cytometry) post_incubation->apoptosis western_blot Western Blot post_incubation->western_blot

Caption: A flowchart of the in vitro photodynamic therapy experimental process.

signaling_pathway MPPa-Induced Apoptosis Signaling Pathway mppa This compound (MPPa) ros Reactive Oxygen Species (ROS) mppa->ros light Light (e.g., 670 nm) light->ros mito Mitochondrial Damage ros->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis casp3->apoptosis

Caption: The proposed signaling cascade of MPPa-induced apoptosis.

mechanism_of_action Logical Relationship of MPPa's Mechanism of Action uptake Cellular Uptake of MPPa localization Subcellular Localization (Mitochondria, ER, etc.) uptake->localization activation Photoactivation (Light Exposure) localization->activation ros ROS Generation (Singlet Oxygen) activation->ros damage Oxidative Stress & Organelle Damage ros->damage signaling Apoptotic Signaling (Caspase Cascade) damage->signaling death Cell Death (Apoptosis) signaling->death

Caption: The sequence of events in MPPa's photodynamic action.

References

Troubleshooting & Optimization

Technical Support Center: Methyl Pyropheophorbide-a (MPPa)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl pyropheophorbide-a (MPPa). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and application of MPPa, with a specific focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (MPPa) not dissolving in aqueous buffers like Phosphate-Buffered Saline (PBS)?

A: MPPa is a hydrophobic, chlorin-class photosensitizer with poor aqueous solubility.[1] When introduced into aqueous solutions, its molecules tend to self-associate and form aggregates. This aggregation is a significant issue as it can quench the photo-physical properties of the molecule, drastically reducing its efficiency in generating the reactive oxygen species (ROS) required for photodynamic therapy (PDT). Studies have shown that while MPPa exists in a monomeric, active form in organic solvents like ethanol (B145695) or when encapsulated in liposomes, it becomes strongly aggregated in phosphate (B84403) buffer.[2]

Q2: What are the most effective strategies to improve the water solubility and dispersion of MPPa for in vitro and in vivo experiments?

A: To overcome the poor water solubility of MPPa, several formulation strategies have been successfully developed. The primary methods include:

  • Nanoparticle Encapsulation: Formulating MPPa into nanoparticles, such as Solid Lipid Nanoparticles (SLNs), can significantly improve its dispersion in aqueous media. This method encapsulates the hydrophobic MPPa within a biocompatible lipid core, allowing for stable suspension in buffers.[1]

  • Liposomal Formulation: Incorporating MPPa into the lipid bilayer of liposomes is a highly effective method. Liposomal delivery vehicles not only solubilize MPPa but have also been shown to increase its intracellular delivery by up to five-fold compared to free MPPa, enhancing PDT efficacy.[3][4]

  • Use of Co-solvents: For preparing stock solutions, MPPa can be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[2][5] This stock solution can then be carefully diluted into the final aqueous medium. However, care must be taken to avoid precipitation, and the final concentration of the organic solvent should be kept low to prevent toxicity in cellular models.

Q3: What is the fundamental mechanism of action for MPPa in Photodynamic Therapy (PDT)?

A: MPPa is a second-generation photosensitizer that functions by generating cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength.[6] The process involves three key steps:

  • Light Absorption: MPPa absorbs light energy, transitioning from its ground state to an excited singlet state.

  • Intersystem Crossing: It then undergoes intersystem crossing to a more stable, long-lived triplet state.

  • Energy Transfer: In the presence of molecular oxygen, the excited triplet state of MPPa transfers its energy to oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS like hydroxyl radicals.[3][4] These ROS cause localized oxidative damage to cellular components, leading to cell death primarily through apoptosis and necrosis.[6][7]

Troubleshooting Guides

Problem: Precipitate Forms When Diluting MPPa Stock Solution into Aqueous Media

This is a common issue stemming from the hydrophobic nature of MPPa and its tendency to aggregate.[2] Follow this troubleshooting workflow to diagnose and solve the problem.

G start Start: MPPa Precipitation Observed q1 Is the MPPa stock dissolved in a suitable organic solvent (e.g., DMSO)? start->q1 sol1 Action: Prepare a fresh stock solution in 100% DMSO or Ethanol before dilution. q1->sol1 No q2 What is the final concentration of the organic solvent in the aqueous medium? q1->q2 Yes sol2 Issue: High solvent concentration may still lead to aggregation upon dilution. Consider formulation strategies. q2->sol2 > 1% sol3 Action: Keep final solvent conc. <1%. Dilute slowly while vortexing. Work with lower MPPa concentrations. q2->sol3 < 1% q3 Are you using a formulation (nanoparticles, liposomes)? sol2->q3 sol3->q3 sol4 Recommendation: This is the most stable approach. Proceed to formulation protocols. q3->sol4 Yes sol5 Problem: Direct dilution of free MPPa is prone to failure. Use a formulation strategy for stability. q3->sol5 No G cluster_0 Lipid Phase cluster_1 Aqueous Phase p1 1. Dissolve MPPa and solid lipid (e.g., Compritol 888 ATO) in an organic solvent. p2 2. Evaporate solvent to obtain a drug-lipid mixture. p1->p2 p3 3. Heat mixture ~5-10°C above lipid's melting point. p2->p3 homogenize 6. Add aqueous phase to lipid phase. Homogenize at high speed (e.g., 10,000 rpm for 10 min). p3->homogenize a1 4. Dissolve surfactant (e.g., Poloxamer 188) in distilled water. a2 5. Heat to the same temperature as the lipid phase. a1->a2 a2->homogenize sonicate 7. Probe sonicate the resulting pre-emulsion to reduce particle size. homogenize->sonicate cool 8. Cool the nanoemulsion in an ice bath to solidify the SLNs. sonicate->cool end Result: Stable MPPa-SLN Aqueous Dispersion cool->end G cluster_photo Photophysical Events cluster_cell Cellular Events MPPa_G MPPa (Ground State) MPPa_S MPPa (Excited Singlet State) MPPa_G->MPPa_S Absorption Light Light (e.g., 670 nm) Light->MPPa_G MPPa_T MPPa (Excited Triplet State) MPPa_S->MPPa_T Intersystem Crossing MPPa_T->MPPa_G Energy Transfer Oxygen_G ³O₂ (Ground State Oxygen) MPPa_T->Oxygen_G Oxygen_S ¹O₂ (Singlet Oxygen - ROS) Oxygen_G->Oxygen_S Energy Transfer Damage Oxidative Damage to Mitochondria, ER, Membranes Oxygen_S->Damage Induces Caspase Caspase-3 Activation PARP Cleavage Damage->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis

References

Technical Support Center: Overcoming Methyl Pyropheophorbide-a Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl Pyropheophorbide-a (MPPa). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with MPPa in aqueous environments. Due to its hydrophobic nature, MPPa has a strong tendency to aggregate in aqueous solutions, which can significantly impact its photosensitizing efficacy and lead to inconsistent experimental results. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve stable and effective MPPa formulations.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (MPPa) solution showing a broadened and shifted Q-band in the UV-Vis spectrum?

A1: A broadened and red-shifted Q-band in the UV-Vis absorption spectrum of MPPa in an aqueous solution is a classic indicator of aggregation. In its monomeric (unaggregated) form, MPPa exhibits a sharp and intense absorption peak around 667 nm in organic solvents.[1] When it aggregates in an aqueous medium, this peak often shifts to longer wavelengths (e.g., around 705 nm) and becomes broader. This phenomenon is due to the intermolecular interactions between the MPPa molecules in the aggregated state.

Q2: I've dissolved MPPa in DMSO first, but it still precipitates when I dilute it with my aqueous buffer. What can I do?

A2: This is a common issue due to the poor aqueous solubility of MPPa. While a concentrated stock solution in a solvent like DMSO is a good starting point, the MPPa can still aggregate and precipitate upon dilution in an aqueous buffer. To prevent this, you should consider using a formulation strategy to keep the MPPa in a monomeric and soluble state. Effective methods include the use of surfactants, encapsulation in liposomes, or incorporation into solid lipid nanoparticles (SLNs).

Q3: How does aggregation affect the photodynamic therapy (PDT) efficacy of MPPa?

A3: Aggregation significantly reduces the photodynamic efficacy of MPPa. In its aggregated form, the excited triplet state of MPPa is quenched, which drastically lowers the quantum yield of singlet oxygen generation.[2] Singlet oxygen is the primary cytotoxic agent in Type II PDT. Therefore, maintaining MPPa in its monomeric state is crucial for maximizing its therapeutic effect.

Q4: What is the recommended storage condition for MPPa solutions?

A4: Stock solutions of MPPa in an organic solvent like DMSO should be stored at -20°C or -80°C in the dark to prevent degradation.[3] Aqueous formulations of MPPa (e.g., with surfactants or in nanoparticles) should ideally be prepared fresh for each experiment. If storage is necessary, they should be kept at 4°C in the dark and their stability should be monitored over time by checking for signs of aggregation or precipitation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Visible precipitates or cloudiness in the MPPa solution. MPPa concentration is above its solubility limit in the aqueous medium, leading to aggregation and precipitation.1. Reduce the final concentration of MPPa. 2. Increase the concentration of the solubilizing agent (e.g., surfactant, lipid). 3. Use a more effective formulation strategy (see Experimental Protocols section).
Inconsistent results in cell-based assays. The degree of MPPa aggregation may be varying between experiments. The effective monomer concentration is not consistent.1. Prepare fresh MPPa formulations for each experiment. 2. Characterize your formulation before each use using UV-Vis spectroscopy to check for aggregation and Dynamic Light Scattering (DLS) to check particle size distribution. 3. Ensure thorough mixing and sonication during preparation.
Low singlet oxygen generation. MPPa is in an aggregated state, leading to quenching of the excited triplet state.1. Confirm the monomeric state of MPPa using UV-Vis and fluorescence spectroscopy. 2. Switch to a formulation known to maintain the monomeric form , such as liposomes or certain surfactant micelles.[2][4]
Formulation is unstable and aggregates over time. The chosen formulation is not robust enough to prevent aggregation over the desired storage period.1. Optimize the formulation components and their ratios. For example, in SLNs, the type of lipid and surfactant can affect stability.[5] 2. Store the formulation at a lower temperature (e.g., 4°C). 3. Prepare the formulation fresh before each use.

Data Presentation

Table 1: Physicochemical Properties of this compound (MPPa)

PropertyValueSource
Molecular FormulaC₃₄H₃₆N₄O₃[6]
Molecular Weight548.69 g/mol [6]
AppearancePurple solid[6]
Solubility in DMSO~2.5 mg/mL (4.56 mM)[3]
Solubility in WaterPoor[7]
Absorption Maximum (Monomer)~667 nm (in organic solvents)[1]

Table 2: Comparison of MPPa Formulation Strategies

Formulation StrategyKey ComponentsTypical Particle SizeSinglet Oxygen Quantum Yield (ΦΔ)Key Advantages
Surfactant Micelles Cationic surfactants (e.g., CTAB, CTPPB)Varies with surfactant and concentrationNot directly reported for MPPa, but effective for derivatives[4]Simple preparation, can be optimized for specific applications.
Liposomes Phospholipids (e.g., DMPC)~100 nm (after extrusion)0.13 (in DMPC liposomes)[2]Biocompatible, can encapsulate hydrophilic and hydrophobic drugs.
Solid Lipid Nanoparticles (SLNs) Solid lipids (e.g., GMS), surfactants (e.g., Poloxamer 188)230 - 425 nmEnhanced compared to free MPPa[5]Improved stability, sustained release profile.[7]

Experimental Protocols

Protocol 1: Solubilization of MPPa using Surfactants

This protocol is a general guideline and may require optimization for your specific surfactant and experimental conditions.

  • Prepare a stock solution of MPPa: Dissolve MPPa in DMSO to a concentration of 1-5 mM.

  • Prepare the surfactant solution: Dissolve the chosen surfactant (e.g., Cetyltrimethylammonium bromide - CTAB) in the desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4) at a concentration well above its critical micelle concentration (CMC).

  • Incorporate MPPa into micelles: While vortexing or stirring the surfactant solution, slowly add the MPPa stock solution dropwise to the desired final concentration. The final concentration of DMSO should be kept low (typically <1% v/v) to minimize its effects on the system.

  • Characterize the formulation:

    • UV-Vis Spectroscopy: Acquire the absorption spectrum to confirm the presence of the monomeric MPPa peak and the absence of significant aggregation bands.

    • Dynamic Light Scattering (DLS): Measure the particle size distribution to determine the size of the micelles.

Protocol 2: Preparation of MPPa-Loaded Liposomes

This protocol is adapted from methodologies for formulating hydrophobic photosensitizers in liposomes.

  • Prepare the lipid film:

    • In a round-bottom flask, dissolve the desired amount of phospholipid (e.g., Dimyristoyl-L-α-phosphatidylcholine - DMPC) and MPPa in chloroform (B151607) or a chloroform:methanol mixture.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film:

    • Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipid (for DMPC, this is 23°C). This will form multilamellar vesicles (MLVs).

  • Size reduction by extrusion:

    • To obtain unilamellar vesicles of a defined size, pass the MLV suspension through polycarbonate filters with a specific pore size (e.g., 100 nm) using a mini-extruder. This should be done at a temperature above the lipid's phase transition temperature. Repeat the extrusion process 10-20 times.

  • Characterize the formulation:

    • UV-Vis Spectroscopy: Confirm the monomeric state of MPPa.

    • DLS: Determine the size and polydispersity index (PDI) of the liposomes.

Protocol 3: Preparation of MPPa-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the hot homogenization with sonication method.[5]

  • Prepare the oil phase:

    • Melt the solid lipid (e.g., Glyceryl monostearate - GMS) at a temperature approximately 10°C above its melting point.

    • Dissolve the desired amount of MPPa in the molten lipid.

  • Prepare the aqueous phase:

    • Dissolve the surfactant (e.g., Poloxamer 188) in distilled water and heat it to the same temperature as the oil phase.

  • Form the pre-emulsion:

    • Add the hot oil phase to the hot aqueous phase while stirring at high speed (e.g., 1000 rpm) with a homogenizer to form a coarse oil-in-water emulsion.

  • Sonication:

    • Immediately sonicate the pre-emulsion using a probe sonicator to reduce the particle size and form the SLN dispersion.

  • Cooling and solidification:

    • Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.

  • Characterize the formulation:

    • DLS: Measure the particle size, PDI, and zeta potential.

    • Entrapment Efficiency: Determine the amount of MPPa encapsulated in the SLNs, for example, by separating the SLNs from the aqueous phase by ultracentrifugation and measuring the concentration of free MPPa in the supernatant.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of MPPa Stock cluster_formulation Formulation Strategies cluster_char Characterization cluster_app Application stock Dissolve MPPa in DMSO surfactant Surfactant Micelles stock->surfactant Incorporate into Aqueous System liposome Liposomes stock->liposome Incorporate into Aqueous System sln Solid Lipid Nanoparticles (SLNs) stock->sln Incorporate into Aqueous System uv_vis UV-Vis Spectroscopy (Check for Aggregation) surfactant->uv_vis Characterize Formulation dls Dynamic Light Scattering (Size, PDI, Zeta Potential) surfactant->dls Characterize Formulation liposome->uv_vis Characterize Formulation liposome->dls Characterize Formulation sln->uv_vis Characterize Formulation sln->dls Characterize Formulation application In Vitro / In Vivo Experiments uv_vis->application Proceed to Experiment dls->application Proceed to Experiment

Caption: Workflow for preparing and characterizing MPPa formulations.

aggregation_pathway cluster_states MPPa States in Solution cluster_factors Influencing Factors monomer Monomeric MPPa (Active) aggregate Aggregated MPPa (Inactive) monomer->aggregate Aggregation aggregate->monomer Disaggregation hydrophobicity High Hydrophobicity hydrophobicity->monomer aqueous_env Aqueous Environment aqueous_env->monomer formulation Formulation Strategies (Surfactants, Liposomes, SLNs) formulation->monomer Stabilization

Caption: Factors influencing MPPa aggregation and disaggregation.

References

Technical Support Center: Optimizing Methyl Pyropheophorbide-a (MPPa) Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the delivery of Methyl pyropheophorbide-a (MPPa) to tumor tissues. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MPPa) and why is it used in cancer research?

A1: this compound (MPPa) is a second-generation photosensitizer, which is a light-sensitive molecule used in photodynamic therapy (PDT) for cancer.[1][2] Derived from chlorophyll, MPPa is characterized by its strong photosensitivity, stable chemical structure, and rapid metabolism in the body.[1][3] When exposed to a specific wavelength of light (typically around 670 nm), MPPa generates reactive oxygen species (ROS), such as singlet oxygen, which are toxic to nearby cancer cells, leading to cell death through apoptosis or necrosis.[2][4][5] Its effectiveness in various cancers, including osteosarcoma, breast, and lung cancer, has been noted in preclinical studies.[1]

Q2: What are the main challenges in delivering MPPa to tumor tissues?

A2: The primary challenge with MPPa is its high hydrophobicity, leading to poor solubility in aqueous environments like the bloodstream.[2][6][7] This poor solubility can cause the molecules to aggregate, reducing their bioavailability and therapeutic efficacy.[7] Furthermore, without a targeted delivery system, MPPa can distribute nonspecifically in the body, potentially leading to off-target side effects, including skin photosensitivity. Optimizing a delivery strategy is crucial to enhance tumor accumulation and minimize systemic exposure.[8]

Q3: What are common strategies to improve the solubility and delivery of MPPa?

A3: The most common and effective strategy is to encapsulate MPPa within a nanoparticle-based drug delivery system.[6][7] These systems can solubilize MPPa and protect it from degradation in the bloodstream. Common nanocarriers include:

  • Liposomes: Vesicles made of lipid bilayers that can encapsulate hydrophobic drugs like MPPa, improving intracellular delivery.[9]

  • Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and offer good stability and controlled release profiles for hydrophobic agents.[2][6][7]

  • Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that encapsulate MPPa, often coated with polyethylene (B3416737) glycol (PEG) to prolong circulation time.[10]

These nanoparticle systems can leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting, where nanoparticles preferentially accumulate in tumors due to their leaky vasculature.[2][7]

Troubleshooting Guides

Issue 1: Poor MPPa Solubility and Formulation Instability

Q: My MPPa formulation is showing visible aggregation or precipitation in my aqueous buffer. What can I do?

A: This is a common issue due to MPPa's hydrophobic nature.[2][7]

  • Troubleshooting Steps:

    • Incorporate Co-solvents: For initial experiments, using a small percentage of a water-miscible organic solvent like DMSO or ethanol (B145695) in your buffer can help maintain MPPa solubility. However, this is often not suitable for in vivo applications due to toxicity concerns.

    • Utilize a Nanocarrier System: Encapsulating MPPa is the most robust solution. Solid Lipid Nanoparticles (SLNs) and PEG-PLGA nanoparticles are excellent choices for improving solubility and stability.[6][10]

    • Check pH of the Medium: The charge state of any excipients or the MPPa molecule itself can be influenced by pH, which might affect aggregation. Ensure your buffer pH is stable and appropriate for your chosen formulation.

    • Sonication: Use bath or probe sonication during the formulation process to break up aggregates and ensure a homogenous dispersion, particularly when preparing nanoparticle suspensions.[2][6]

Issue 2: Low Drug Loading or Encapsulation Efficiency

Q: I am preparing MPPa-loaded nanoparticles, but my drug loading content (DLC) and encapsulation efficiency (EE) are low. How can I improve this?

A: Low DLC or EE can be attributed to the formulation method and the physicochemical properties of the components.

  • Troubleshooting Steps:

    • Optimize the Drug-to-Carrier Ratio: Systematically vary the initial amount of MPPa relative to the lipid or polymer. An excessively high drug concentration can lead to saturation and expulsion from the nanoparticle core.

    • Modify the Formulation Technique: For SLNs, the "hot homogenization with sonication" method is effective.[2][6] For polymeric nanoparticles, emulsion-solvent evaporation is common. Adjusting parameters like sonication time, power, and the type of surfactant can significantly impact encapsulation.

    • Select Appropriate Lipids/Polymers: The affinity between MPPa and the core material of the nanoparticle is critical. For SLNs, try lipids with different chain lengths. For PLGA nanoparticles, varying the lactic acid to glycolic acid ratio can alter the hydrophobicity of the polymer matrix.

    • Change the Solvent System: During nanoparticle preparation, the choice of organic solvent (e.g., acetone, dichloromethane) and the rate of its removal can influence how the drug is entrapped within the nanoparticle as it forms.

Issue 3: Suboptimal In Vivo Tumor Accumulation

Q: My MPPa-loaded nanoparticles show good stability and in vitro efficacy, but tumor accumulation in my mouse model is low. What factors should I investigate?

A: Translating in vitro success to in vivo models involves complex biological barriers.

  • Troubleshooting Steps:

    • Analyze Nanoparticle Size and Zeta Potential: For passive targeting via the EPR effect, a particle size between 50-200 nm is generally considered optimal. A slightly negative or neutral zeta potential is often preferred to reduce rapid clearance by the reticuloendothelial system (RES).

    • Incorporate PEGylation: Surface modification with polyethylene glycol (PEG) is a standard method to create a "stealth" coating on nanoparticles. This reduces protein adsorption (opsonization), prolongs blood circulation time, and thereby increases the probability of tumor accumulation.[10]

    • Evaluate Biodistribution Over Time: Low tumor accumulation could be due to rapid clearance. Conduct a biodistribution study at multiple time points (e.g., 6, 24, and 48 hours post-injection) to understand the pharmacokinetic profile of your formulation.[11] High uptake in the liver and spleen would suggest RES clearance is a major issue.

    • Consider Active Targeting: If passive targeting is insufficient, add a targeting ligand to the nanoparticle surface. This could be an antibody, aptamer, or small molecule that binds to a receptor overexpressed on your tumor cells of interest (e.g., transferrin, folate).

Data Presentation: Comparison of MPPa Delivery Systems

The following table summarizes key quantitative data from studies on different MPPa nanoparticle formulations.

Formulation TypeAverage Particle Size (nm)Zeta Potential (mV)Drug Loading Content (DLC %)Encapsulation Efficiency (EE %)Reference
MPPa-loaded SLNs 231 - 424-17 to -24~1.0%> 90%[2][6][7]
MPPa-loaded PEG-PLGA NPs ~150-15 to -25~4.5%~90%[10]
Free MPPa (in solution) N/A (molecular)N/AN/AN/A[9]

Note: Values are approximate and can vary based on the specific lipids, polymers, and preparation methods used.

Experimental Protocols

Protocol 1: Preparation of MPPa-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from the hot homogenization and sonication method.[2][6]

  • Preparation of Lipid Phase: Weigh and dissolve the solid lipid (e.g., Compritol 888 ATO) and MPPa in a suitable organic solvent mixture (e.g., chloroform/methanol). Heat the mixture to ~75°C (above the lipid's melting point) to ensure complete dissolution.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188) and heat it to the same temperature (~75°C).

  • Homogenization: Add the hot lipid phase dropwise to the hot aqueous phase under high-speed mechanical stirring (e.g., 10,000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.

  • Sonication: Immediately subject the coarse emulsion to high-power probe sonication for 5-10 minutes while maintaining the temperature.

  • Cooling and Nanoparticle Formation: Transfer the resulting nanoemulsion to an ice bath and continue stirring until it cools to room temperature. The lipid will solidify, forming the SLNs with MPPa entrapped inside.

  • Purification: Centrifuge the SLN suspension to remove any unencapsulated MPPa aggregates. Wash the pellet by resuspending in deionized water and centrifuging again.

Protocol 2: In Vitro Photocytotoxicity Assay (MTT Assay)

This protocol assesses the light-induced cytotoxicity of your MPPa formulation.[10]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Remove the old media and add fresh media containing various concentrations of your MPPa formulation (e.g., MPPa-SLNs) and free MPPa controls. Include "dark" control wells (no light exposure) and "light only" control wells (no drug). Incubate for 4-6 hours to allow for cellular uptake.

  • Irradiation: Wash the cells with phosphate-buffered saline (PBS) to remove extracellular drug. Add fresh, phenol (B47542) red-free media. Expose the designated wells to a light source with the appropriate wavelength for MPPa (e.g., a 670 nm LED array) at a specific light dose (e.g., 1-5 J/cm²). Keep the "dark" control plates covered.

  • Post-Irradiation Incubation: Return all plates to the incubator for another 24-48 hours.

  • MTT Assay: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. The living cells will convert MTT to formazan (B1609692) crystals.

  • Quantification: Solubilize the formazan crystals by adding DMSO or a similar solvent. Read the absorbance at ~570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.

Visualizations

Signaling and Therapeutic Pathway

PDT_Mechanism cluster_delivery Delivery & Activation cluster_pdt Photodynamic Reaction cluster_outcome Cellular Outcome MPPa_NP MPPa-Loaded Nanoparticle TumorCell Tumor Cell MPPa_NP->TumorCell EPR Effect MPPa_Uptake Cellular Uptake (Endocytosis) TumorCell->MPPa_Uptake MPPa_Release MPPa Release MPPa_Uptake->MPPa_Release Activated_MPPa Activated MPPa (Triplet State) Light Light (e.g., 670 nm) Light->Activated_MPPa ROS Reactive Oxygen Species (¹O₂) Activated_MPPa->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Damage Oxidative Damage (Mitochondria, ER) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Necrosis Necrosis Damage->Necrosis Tumor_Ablation Tumor Ablation Apoptosis->Tumor_Ablation Necrosis->Tumor_Ablation

Caption: Mechanism of MPPa-mediated Photodynamic Therapy (PDT).

Experimental Workflow

Experimental_Workflow cluster_formulation cluster_invitro cluster_invivo Formulation 1. Formulation & Characterization InVitro 2. In Vitro Evaluation Formulation->InVitro Prep Nanoparticle Preparation InVivo 3. In Vivo Studies InVitro->InVivo Uptake Cellular Uptake (Confocal/FACS) Analysis 4. Data Analysis InVivo->Analysis TumorModel Tumor Model Development Size Size & Zeta Potential (DLS) Morph Morphology (TEM) DLE DLC & EE (%) PDT_vitro Photocytotoxicity (MTT Assay) ROS_vitro ROS Detection Biodist Biodistribution (IVIS Imaging) PDT_vivo PDT Efficacy (Tumor Growth Delay) Tox Toxicity Study

Caption: Workflow for developing and testing MPPa nanocarriers.

Troubleshooting Logic

Troubleshooting_Logic Start Low In Vivo Efficacy Check_PK Evaluate Pharmacokinetics & Biodistribution Start->Check_PK High_Clearance High Liver/Spleen Uptake? Check_PK->High_Clearance Low_Tumor_Uptake Low Tumor Accumulation? High_Clearance->Low_Tumor_Uptake No Sol_PEG Solution: Increase PEGylation High_Clearance->Sol_PEG Yes Check_NP Re-evaluate NP Properties Low_Tumor_Uptake->Check_NP Yes Check_PDT Optimize PDT Parameters Low_Tumor_Uptake->Check_PDT No, uptake is sufficient Sol_Size Solution: Optimize NP Size (50-200 nm) Sol_Target Solution: Add Active Targeting Ligand Sol_Dose Solution: Adjust Light Dose & Timing Check_NP->Sol_Size Check_NP->Sol_Target Check_PDT->Sol_Dose

Caption: Troubleshooting logic for low in vivo efficacy of MPPa.

References

Reducing "Methyl pyropheophorbide-a" dark toxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl Pyropheophorbide-a (MPPa). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments, with a specific focus on understanding and reducing the dark toxicity of MPPa in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MPPa) and what is its primary application?

This compound (MPPa) is a second-generation photosensitizer derived from chlorophyll.[1] Its primary application is in Photodynamic Therapy (PDT), a non-invasive cancer treatment that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells.[2]

Q2: Does MPPa exhibit toxicity to normal cells in the absence of light (dark toxicity)?

Generally, MPPa is reported to have low to no dark toxicity at therapeutic concentrations.[3][4] Several studies using assays like the 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay have shown no significant dark cytotoxicity in various cell lines.[3] However, like many therapeutic agents, high concentrations may lead to some level of toxicity.

Q3: What are the primary strategies to reduce the potential dark toxicity of MPPa in normal cells?

The most effective strategy is the encapsulation of MPPa into nanoparticle delivery systems, such as Solid Lipid Nanoparticles (SLNs).[2] This approach can improve the solubility and stability of MPPa, and facilitate controlled release, which can minimize off-target effects on normal cells.[2]

Q4: How does encapsulation in Solid Lipid Nanoparticles (SLNs) reduce dark toxicity?

Encapsulation of MPPa within SLNs can reduce dark toxicity by:

  • Preventing Aggregation: MPPa, being a hydrophobic molecule, can aggregate in aqueous environments, which can sometimes lead to non-specific interactions with cell membranes. SLNs keep the MPPa molecules dispersed.

  • Controlled Release: SLNs can be designed for sustained release of MPPa, preventing high, localized concentrations that might induce toxicity.

  • Improved Biocompatibility: The lipids used in SLNs are often biocompatible and biodegradable, reducing the overall toxicity of the formulation.[5]

Q5: What cellular mechanisms could potentially be involved in MPPa's dark toxicity?

While the primary mechanism of MPPa's therapeutic effect is light-dependent ROS production leading to apoptosis and necrosis, any potential dark toxicity is likely to involve different pathways.[6] High concentrations of lipophilic compounds can sometimes disrupt cell membrane integrity or interfere with mitochondrial function, leading to stress responses. However, specific signaling pathways for MPPa's dark toxicity are not well-elucidated in the current literature.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.

Issue 1: Higher than expected dark toxicity in my normal cell line controls.

QuestionPossible CauseTroubleshooting Steps
Are you using free MPPa? Free MPPa may have higher non-specific interactions at elevated concentrations.Consider encapsulating MPPa in Solid Lipid Nanoparticles (SLNs) to improve its biocompatibility and reduce dark toxicity.[2]
Is your MPPa concentration too high? Exceeding the optimal therapeutic window can lead to off-target toxicity.Perform a dose-response curve to determine the IC50 of MPPa in your specific normal cell line in the dark. Aim to work at concentrations well below the dark IC50.
Is your MPPa solution properly prepared? Aggregation of MPPa can lead to inconsistent results and potential toxicity.Ensure your MPPa stock solution is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your culture medium. Prepare fresh dilutions for each experiment.
Are you using appropriate controls? The vehicle (e.g., DMSO) used to dissolve MPPa might be causing toxicity at the concentration used.Always include a vehicle control (medium with the same concentration of the solvent used for MPPa) to assess the toxicity of the solvent itself.
Could there be unintended light exposure? Even low levels of ambient light can activate photosensitizers and induce phototoxicity.Conduct all steps of your experiment, from solution preparation to incubation, in the dark or under dim, red light to avoid unintentional photoactivation.

Issue 2: Inconsistent results in dark toxicity assays (e.g., MTT assay).

QuestionPossible CauseTroubleshooting Steps
Is the cell seeding density optimal? Cell density can affect the outcome of viability assays.Ensure you are seeding cells within the linear range of your chosen viability assay. Perform a cell titration experiment to determine the optimal seeding density for your cell line.[7]
Are you washing the cells properly before the assay? Residual MPPa in the wells might interfere with the assay reagents.Gently wash the cells with phosphate-buffered saline (PBS) before adding the viability assay reagent to remove any unbound MPPa.
Is there interference between MPPa and the assay? Some compounds can directly react with assay reagents, leading to false results.Run a control with MPPa in cell-free media with the assay reagent to check for any direct interaction.
Is the incubation time with the assay reagent appropriate? Insufficient or excessive incubation can lead to inaccurate readings.Optimize the incubation time for your specific cell line and assay. For the MTT assay, a 2-4 hour incubation is typical.

Data Presentation

Table 1: Summary of this compound (MPPa) Dark Cytotoxicity Data

PhotosensitizerCell LineAssayConcentration Range Tested (µM)Observation on Dark Toxicity
Free MPPaNCI-h446 (Human Lung Carcinoma)MTTNot specifiedNo dark cytotoxicity observed.[3]
Free MPPaCNE2 (Nasopharyngeal Carcinoma)Not specified0.25 - 4No dark cytotoxicity observed.[4]
MPPa-loaded SLNsHeLa (Human Cervical Carcinoma)WST-8Not specifiedNo cytotoxicity demonstrated in the dark.[2]
MPPa-loaded SLNsA549 (Human Lung Carcinoma)WST-8Not specifiedNo cytotoxicity demonstrated in the dark.[2]

Experimental Protocols

Protocol 1: Preparation of MPPa-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a generalized method based on the hot homogenization technique.

Materials:

  • This compound (MPPa)

  • Lipid (e.g., Glyceryl monostearate - GMS, Palmitic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Deionized water

  • Organic solvent (e.g., Chloroform or Dichloromethane)

  • High-shear homogenizer

  • Probe sonicator

  • Water bath

Procedure:

  • Preparation of the Lipid Phase:

    • Dissolve a specific amount of MPPa and the chosen lipid (e.g., GMS) in a minimal amount of a suitable organic solvent.

    • Heat the mixture in a water bath to a temperature above the melting point of the lipid, while stirring, to evaporate the organic solvent and obtain a uniform lipid melt containing MPPa.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., Poloxamer 188) in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer.

    • Homogenize the mixture for a specified time (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.

  • Sonication:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size and form a nanoemulsion.

  • Cooling and Solidification:

    • Cool the nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.

  • Purification (Optional):

    • The resulting SLN dispersion can be centrifuged or dialyzed to remove any unencapsulated MPPa.

  • Characterization:

    • Characterize the prepared MPPa-loaded SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Assessment of MPPa Dark Toxicity using MTT Assay

This protocol outlines the steps to evaluate the dark toxicity of free MPPa or MPPa-loaded SLNs.

Materials:

  • Normal human cell line (e.g., fibroblasts, endothelial cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MPPa stock solution (in a suitable solvent like DMSO) or MPPa-loaded SLN dispersion

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Treatment:

    • Prepare serial dilutions of MPPa (or MPPa-loaded SLNs) in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of MPPa to the respective wells.

    • Include the following controls:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells with medium containing the highest concentration of the solvent (e.g., DMSO) used to dissolve MPPa.

      • Blank: Wells with medium but no cells.

  • Incubation (in the dark):

    • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) in the CO2 incubator, ensuring the plate is protected from light (e.g., wrapped in aluminum foil).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in the dark, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the cell viability against the MPPa concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Dark_Toxicity_Pathway MPPa High Concentration of Free MPPa Membrane Cell Membrane Interaction MPPa->Membrane Disruption? Mitochondria Mitochondrial Stress MPPa->Mitochondria Interference? StressResponse Cellular Stress Response Membrane->StressResponse Mitochondria->StressResponse ER Endoplasmic Reticulum Stress ER->StressResponse Apoptosis Apoptosis StressResponse->Apoptosis Necrosis Necrosis StressResponse->Necrosis

Caption: Conceptual signaling pathway for potential MPPa dark toxicity.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Normal Cells in 96-well Plate C Add MPPa to Cells A->C B Prepare Serial Dilutions of MPPa B->C D Incubate in the Dark (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & IC50 H->I

Caption: Experimental workflow for assessing MPPa dark toxicity.

SLN_Preparation cluster_phases Phase Preparation cluster_emulsification Emulsification & Nanoparticle Formation cluster_final Final Product LipidPhase Prepare Hot Lipid Phase (Lipid + MPPa) Homogenization High-Shear Homogenization LipidPhase->Homogenization AqueousPhase Prepare Hot Aqueous Phase (Water + Surfactant) AqueousPhase->Homogenization Sonication Probe Sonication Homogenization->Sonication Cooling Cooling & Solidification Sonication->Cooling SLN MPPa-loaded SLN Dispersion Cooling->SLN

References

Technical Support Center: Methyl Pyropheophorbide-a (MPPa) Formulation for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of Methyl Pyropheophorbide-a (MPPa) to enhance its bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of this compound (MPPa) inherently low?

A1: The low bioavailability of MPPa primarily stems from its high hydrophobicity and poor aqueous solubility.[1] This lipophilic nature leads to challenges in its administration and absorption in the body, limiting its therapeutic efficacy.[1]

Q2: What are the common formulation strategies to improve the bioavailability of MPPa?

A2: Nanoformulation is a widely adopted strategy to enhance the solubility and bioavailability of poorly water-soluble drugs like MPPa.[1] Common approaches include the encapsulation of MPPa into solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, and polymeric nanoparticles.[1][2] These nanoformulations can improve the dispersibility of MPPa in aqueous environments, protect it from degradation, and facilitate its transport across biological membranes.

Q3: What are Solid Lipid Nanoparticles (SLNs) and why are they suitable for MPPa delivery?

A3: Solid Lipid Nanoparticles (SLNs) are colloidal drug carriers made from physiologically tolerated lipids that are solid at room and body temperature.[3] They are a promising delivery system for hydrophobic drugs like MPPa because they can increase drug stability, provide controlled release, and are composed of biodegradable and biocompatible materials, reducing the risk of toxicity.[3][4]

Q4: How can nanoformulations enhance the efficacy of MPPa in photodynamic therapy (PDT)?

A4: In photodynamic therapy, nanoformulations of MPPa, such as SLNs, have been shown to improve its photostability and enhance the generation of reactive oxygen species (ROS) upon photoirradiation.[5] This leads to increased cytotoxicity towards cancer cells.[5] Furthermore, nanoparticles can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, leading to targeted drug delivery.[5]

Q5: What are the critical quality attributes to consider when developing an MPPa nanoformulation?

A5: Key quality attributes for an MPPa nanoformulation include:

  • Particle Size and Polydispersity Index (PDI): These affect the stability, in vivo distribution, and cellular uptake of the nanoparticles.

  • Zeta Potential: This indicates the surface charge of the nanoparticles and is a crucial parameter for evaluating the stability of the colloidal dispersion. A higher absolute zeta potential value generally corresponds to better stability.[6]

  • Entrapment Efficiency (%EE) and Drug Loading (%DL): These parameters quantify the amount of drug successfully encapsulated within the nanoparticles and are critical for determining the dosage and efficacy of the formulation.

  • In Vitro Drug Release Profile: This helps in understanding the release kinetics of MPPa from the formulation, which is important for predicting its in vivo performance.

  • Stability: The formulation should be stable during storage in terms of particle size, zeta potential, and drug content.

Troubleshooting Guides

Table 1: Troubleshooting Common Issues in MPPa Nanoformulation
Problem Potential Causes Recommended Solutions
Low Entrapment Efficiency (%EE) 1. Poor affinity of MPPa for the lipid matrix. 2. Drug partitioning into the external aqueous phase during formulation. 3. Insufficient amount of lipid or high drug concentration. 4. Inappropriate surfactant concentration.[7] 5. High homogenization speed or prolonged sonication time.1. Screen different lipids to find one with higher solubilizing capacity for MPPa. 2. Optimize the formulation by adjusting the drug-to-lipid ratio. 3. Increase the lipid concentration or decrease the initial drug amount. 4. Optimize the type and concentration of the surfactant. For instance, increasing the concentration of a stabilizer like PVA from 0.1% to 1% can sometimes improve EE.[7] 5. Reduce the homogenization speed or sonication time to prevent drug expulsion.
Particle Aggregation/Instability 1. Low zeta potential leading to insufficient electrostatic repulsion.[6] 2. Inadequate amount or inappropriate type of surfactant/stabilizer.[1] 3. High concentration of nanoparticles.[1] 4. Lipid crystallization and drug expulsion upon cooling.[8] 5. Presence of salts or other electrolytes in the dispersion medium.[1]1. Adjust the pH of the aqueous phase or incorporate a charged lipid to increase the absolute zeta potential. 2. Screen different surfactants or combinations of surfactants to improve steric stabilization. 3. Dilute the nanoparticle suspension. 4. Optimize the cooling process. Sonication during the cooling phase can facilitate recrystallization and prevent aggregation.[8] Adding cryoprotectants before freeze-drying can also help.[8] 5. Use deionized water or low ionic strength buffers for dispersion.
Large Particle Size or High Polydispersity Index (PDI) 1. Insufficient homogenization energy (speed or time). 2. Inappropriate surfactant concentration. 3. High viscosity of the lipid phase. 4. Ostwald ripening during storage.1. Increase the homogenization speed, pressure, or number of cycles.[9] 2. Optimize the surfactant concentration; too little may not be effective, while too much can lead to micelle formation. 3. Ensure the homogenization temperature is sufficiently above the lipid's melting point to reduce viscosity. 4. Optimize the formulation with a suitable stabilizer and store at a low temperature to minimize particle growth.[6]
Photodegradation of MPPa 1. Exposure to light during formulation and storage. 2. Generation of singlet oxygen that can degrade the photosensitizer itself (photobleaching).[10]1. Protect the formulation from light at all stages of preparation and storage by using amber-colored vials or wrapping containers in aluminum foil.[4] 2. Encapsulation within a solid lipid matrix can improve the photostability of MPPa.[5]

Quantitative Data on MPPa-Loaded Solid Lipid Nanoparticles (SLNs)

The following table summarizes the physicochemical properties of various MPPa-loaded SLN formulations prepared using different lipids and surfactants.

Table 2: Physicochemical Characterization of MPPa-Loaded SLNs
Formulation IDLipidSurfactantParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)
F1 Palmitic AcidPoloxamer 188424.07-17.3775.3
F2 Stearic AcidPoloxamer 188406.63-17.9778.9
F3 Glyceryl MonostearatePoloxamer 188284.90-23.3385.1
F7 Glyceryl MonostearateTween 80231.37-24.2090.2
F9 Glyceryl MonostearatePolysorbate 20256.43-22.1088.5

Data adapted from a study on MPPa-loaded SLNs. The results indicate that the choice of lipid and surfactant significantly influences the particle size, stability (zeta potential), and drug entrapment efficiency.

Experimental Protocols

Protocol 1: Preparation of MPPa-Loaded SLNs by Hot Homogenization and Ultrasonication

Materials:

  • This compound (MPPa)

  • Solid Lipid (e.g., Glyceryl Monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Deionized water

Procedure:

  • Preparation of the Lipid Phase: Weigh the desired amount of solid lipid and MPPa and place them in a glass beaker. Heat the mixture to 5-10°C above the melting point of the lipid on a magnetic stirrer with heating until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion: Add the hot aqueous phase to the molten lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 15-30 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles) at the same elevated temperature.[3][4]

  • Sonication: Immediately after homogenization, sonicate the hot nanoemulsion using a probe sonicator for a specified duration (e.g., 5-15 minutes) to further reduce the particle size.

  • Cooling and Solidification: Allow the nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Storage: Store the resulting SLN dispersion at 4°C in a light-protected container.

Protocol 2: Characterization of MPPa-Loaded SLNs

1. Particle Size and Zeta Potential Analysis:

  • Dilute the SLN dispersion with deionized water to an appropriate concentration.

  • Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., a Zetasizer).

  • Perform the measurements in triplicate at 25°C.

2. Determination of Entrapment Efficiency (%EE):

  • Separation of Free Drug: Centrifuge a known volume of the SLN dispersion at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C to pellet the SLNs.

  • Quantification of Free Drug: Carefully collect the supernatant containing the unencapsulated (free) MPPa.

  • Analysis: Measure the concentration of MPPa in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry at its maximum absorption wavelength or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the %EE using the following formula:

    %EE = [(Total amount of MPPa - Amount of free MPPa) / Total amount of MPPa] x 100

Visualizations

MPPa_Bioavailability_Challenges cluster_challenges Challenges with Free MPPa cluster_solution Nanoformulation Solution MPPa MPPa Poor_Aqueous_Solubility Poor Aqueous Solubility MPPa->Poor_Aqueous_Solubility Aggregation_in_Aqueous_Media Aggregation in Aqueous Media Poor_Aqueous_Solubility->Aggregation_in_Aqueous_Media Low_Bioavailability Low Systemic Bioavailability Aggregation_in_Aqueous_Media->Low_Bioavailability Nanoformulation Encapsulation in Nanoparticles (e.g., SLNs) Low_Bioavailability->Nanoformulation Overcoming Challenges Improved_Dispersion Improved Aqueous Dispersion Nanoformulation->Improved_Dispersion Protection_from_Degradation Protection from Degradation Nanoformulation->Protection_from_Degradation Enhanced_Bioavailability Enhanced Systemic Bioavailability Improved_Dispersion->Enhanced_Bioavailability Protection_from_Degradation->Enhanced_Bioavailability

Caption: Challenges of MPPa and nanoformulation solutions.

MPPa_PDT_Signaling_Pathway cluster_pdt Photodynamic Therapy (PDT) cluster_apoptosis Mitochondrial Apoptosis Pathway cluster_autophagy ROS-Jnk Autophagy Pathway MPPa_Nano MPPa Nanoformulation (e.g., SLNs) ROS Reactive Oxygen Species (ROS) Generation MPPa_Nano->ROS + Light Light Activation (Specific Wavelength) Light->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Jnk Jnk Pathway Activation ROS->Jnk Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation (e.g., Caspase-3) Cytochrome_c->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Autophagy Autophagy Jnk->Autophagy Autophagy->Apoptosis Promotes

Caption: MPPa-mediated PDT signaling pathways.

Troubleshooting_Workflow Start Start Formulation Prepare MPPa Nanoformulation Start->Formulation Characterization Characterize Nanoparticles (Size, Zeta, %EE) Formulation->Characterization Problem_Identified Problem Identified? Characterization->Problem_Identified Low_EE Low Entrapment Efficiency? Problem_Identified->Low_EE Yes End Proceed with Optimized Formulation Problem_Identified->End No Aggregation Aggregation/ Instability? Low_EE->Aggregation No Optimize_Drug_Lipid_Ratio Optimize Drug:Lipid Ratio & Surfactant Concentration Low_EE->Optimize_Drug_Lipid_Ratio Yes Large_Size Large Particle Size/ High PDI? Aggregation->Large_Size No Optimize_Stabilizer Optimize Stabilizer Type & Concentration, Adjust pH Aggregation->Optimize_Stabilizer Yes Optimize_Homogenization Increase Homogenization Energy & Optimize Surfactant Large_Size->Optimize_Homogenization Yes Recharacterize Re-characterize Formulation Large_Size->Recharacterize No Optimize_Drug_Lipid_Ratio->Recharacterize Optimize_Stabilizer->Recharacterize Optimize_Homogenization->Recharacterize Recharacterize->Problem_Identified

Caption: Troubleshooting workflow for MPPa nanoformulation.

References

Technical Support Center: Troubleshooting "Methyl pyropheophorbide-a" Fluorescence Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the fluorescence quenching of Methyl pyropheophorbide-a (MPPa).

Frequently Asked Questions (FAQs)

Q1: My MPPa solution shows little to no fluorescence. What are the common causes?

A1: The most common reasons for observing low or no fluorescence from your MPPa solution are:

  • Aggregation-Caused Quenching (ACQ): MPPa has a tendency to aggregate in aqueous solutions, which leads to self-quenching of its fluorescence.

  • Photobleaching: Prolonged exposure to excitation light can cause irreversible photodegradation of the MPPa molecule.

  • Inner Filter Effect (IFE): At high concentrations, the sample itself can absorb the excitation or emission light, leading to an apparent decrease in fluorescence.

  • Presence of Quenchers: Other molecules in your sample could be quenching the fluorescence of MPPa through various mechanisms.

  • Incorrect Instrument Settings: Improperly configured fluorometer settings, such as incorrect excitation/emission wavelengths or slit widths, can result in low signal detection.

  • Solvent and pH Effects: The fluorescence quantum yield of MPPa is highly dependent on the solvent and the pH of the medium.

Q2: How can I determine if aggregation is the cause of fluorescence quenching in my MPPa sample?

A2: Aggregation is a very common cause of fluorescence quenching for MPPa, especially in aqueous solutions. You can diagnose aggregation through the following observations:

  • Changes in the Absorption Spectrum: Aggregation typically leads to a broadening and a red or blue shift of the Soret and Q-bands in the absorption spectrum.

  • Concentration Dependence: If the fluorescence intensity does not increase linearly with concentration and starts to plateau or even decrease at higher concentrations, aggregation is likely occurring.

  • Visual Inspection: Highly aggregated samples may show visible precipitates or turbidity.

To confirm, you can perform a dilution study. A significant increase in the fluorescence quantum yield upon dilution is a strong indicator of aggregation-caused quenching.

Q3: What is the Inner Filter Effect and how can I correct for it?

A3: The inner filter effect (IFE) is an experimental artifact that leads to a non-linear relationship between fluorescence intensity and concentration. It is not a true quenching process but rather a result of the absorption of light by the sample itself. There are two types of IFE:

  • Primary Inner Filter Effect: The absorption of excitation light by the sample before it reaches the focal point of detection.

  • Secondary Inner Filter Effect: The re-absorption of emitted fluorescence by the sample before it reaches the detector.

To minimize and correct for the inner filter effect, you should:

  • Work with dilute solutions: It is recommended to keep the absorbance of your sample below 0.1 at both the excitation and emission wavelengths.[1]

  • Use a smaller pathlength cuvette: This reduces the distance the light has to travel through the sample.

  • Apply a correction factor: The fluorescence intensity can be corrected using the following formula:

    Fcorrected = Fobserved * 10(Aexdex + Aemdem)/2

    Where Aex and Aem are the absorbances at the excitation and emission wavelengths, and dex and dem are the pathlengths for excitation and emission, respectively.

Q4: My MPPa fluorescence signal decreases over time during measurement. What is happening?

A4: A continuous decrease in fluorescence intensity under constant illumination is a classic sign of photobleaching . MPPa, like many fluorophores, can be irreversibly damaged by the excitation light, leading to a loss of its fluorescent properties. To minimize photobleaching:

  • Reduce Excitation Light Intensity: Use neutral density filters or reduce the lamp power on your fluorometer.

  • Minimize Exposure Time: Limit the duration of light exposure by using the shutter and only illuminating the sample when acquiring data.

  • Use an Anti-fade Reagent: For microscopy applications, consider using a commercially available anti-fade mounting medium.

  • Deoxygenate the Solution: The presence of oxygen can accelerate photobleaching.[2]

Q5: Can the pH of my solution affect MPPa fluorescence?

A5: Yes, the pH of the solution can significantly impact the fluorescence of porphyrin-based molecules like MPPa. Changes in pH can alter the protonation state of the porphyrin ring, which in turn affects its electronic properties and aggregation state. For some porphyrins, fluorescence is minimal at acidic and neutral pH ranges due to aggregation and protonation effects.[3][4][5][6] It is crucial to maintain a consistent and optimal pH for your experiments. It is advisable to buffer your solutions appropriately.

Quantitative Data Summary

Table 1: Spectroscopic Properties of Monomeric this compound (MPPa)

PropertyValueSolvent
Absorption Maxima (Soret Band) ~410 nmDichloromethane
Absorption Maxima (Q-band) ~667 nmDichloromethane
Emission Maximum ~673 nmDichloromethane
Fluorescence Quantum Yield (ΦF) 0.42Dichloromethane[1]

Table 2: Common Factors Leading to MPPa Fluorescence Quenching

FactorKey IndicatorsRecommended Action
Aggregation Broadened/shifted absorption spectrum, non-linear fluorescence vs. concentrationDilute the sample, use organic solvents or surfactants.
Photobleaching Fluorescence intensity decreases over time with continuous illuminationReduce excitation intensity, minimize exposure time.
Inner Filter Effect High absorbance of the sample (>0.1), non-linear fluorescence at high concentrationsDilute the sample, use a smaller pathlength cuvette, apply correction formula.
pH Effects Low fluorescence in unbuffered or acidic/neutral aqueous solutionsUse a buffered solution with an optimal pH.
Presence of Quenchers Fluorescence quenching in the presence of specific molecules (e.g., heavy atoms, electron acceptors/donors)Identify and remove the quencher if possible, or use Stern-Volmer analysis to characterize the quenching.

Experimental Protocols

Protocol 1: Diagnosing Aggregation-Caused Quenching using a Dilution Study

Objective: To determine if aggregation is the cause of fluorescence quenching.

Materials:

  • Concentrated stock solution of MPPa in a suitable organic solvent (e.g., DMSO, DMF).

  • Aqueous buffer of choice (e.g., PBS).

  • Fluorometer and cuvettes.

  • UV-Vis spectrophotometer.

Methodology:

  • Prepare a series of MPPa dilutions in the aqueous buffer, starting from a high concentration where quenching is observed, down to very low concentrations (e.g., from 10 µM to 10 nM).

  • For each dilution, acquire the full absorption spectrum (e.g., 350-750 nm).

  • For each dilution, measure the fluorescence emission spectrum using a fixed excitation wavelength (e.g., 410 nm).

  • Plot the fluorescence intensity at the emission maximum as a function of MPPa concentration.

  • Analysis:

    • If the plot of fluorescence intensity vs. concentration is non-linear and plateaus or decreases at higher concentrations, aggregation is likely occurring.

    • Observe the absorption spectra. A change in the shape or position of the Soret and Q-bands with increasing concentration is indicative of aggregation.

Protocol 2: Correcting for the Inner Filter Effect

Objective: To correct the observed fluorescence intensity for absorption artifacts.

Materials:

  • MPPa sample.

  • Fluorometer.

  • UV-Vis spectrophotometer.

  • Cuvettes with a known pathlength.

Methodology:

  • Measure the absorbance of the MPPa sample at the excitation wavelength (Aex) and across the entire emission wavelength range (Aem).

  • Measure the uncorrected fluorescence emission spectrum (Fobserved).

  • Apply the following correction formula to the entire emission spectrum: Fcorrected(λem) = Fobserved(λem) * 10(Aex + Aem(λem))/2 (This is a simplified formula for a standard 1 cm pathlength cuvette and 90° detection geometry. More complex formulas may be needed for different instrument setups.)

  • Analysis: Compare the corrected and uncorrected fluorescence spectra. The corrected spectrum will show a higher intensity, especially if the sample has significant absorbance at the excitation and/or emission wavelengths.

Visualizations

G cluster_start Start: Low Fluorescence Signal cluster_troubleshooting Troubleshooting Workflow cluster_solutions Potential Causes & Solutions start Low/No Fluorescence Observed check_instrument Check Instrument Settings (λex, λem, slits) start->check_instrument check_aggregation Perform Dilution Study (Check for non-linearity) check_instrument->check_aggregation Settings OK solution_instrument Incorrect Settings -> Correct Wavelengths/Slits check_instrument->solution_instrument Incorrect check_ife Measure Absorbance (Is A > 0.1?) check_aggregation->check_ife Linearity Observed solution_aggregation Aggregation-Caused Quenching -> Dilute, Change Solvent check_aggregation->solution_aggregation Non-linear check_photobleaching Monitor Signal Over Time (Does intensity decrease?) check_ife->check_photobleaching Absorbance Low solution_ife Inner Filter Effect -> Dilute, Correct Data check_ife->solution_ife Absorbance High check_environment Check Solvent and pH check_photobleaching->check_environment Signal Stable solution_photobleaching Photobleaching -> Reduce Excitation Power/Time check_photobleaching->solution_photobleaching Signal Decays solution_environment Solvent/pH Effects -> Use Optimal Solvent/Buffer check_environment->solution_environment Sub-optimal

Caption: Troubleshooting workflow for MPPa fluorescence quenching.

G cluster_jablonski Jablonski Diagram: Fluorescence vs. Quenching cluster_quenching Quenching Pathways S0 S₀ S1 S₁ S0->S1 Absorption (hν) S1->S0 Fluorescence (hν') S1->S0 Internal Conversion (Non-radiative) T1 T₁ S1->T1 Intersystem Crossing Q Quencher (Q) S1_Q S0_Q S1_Q->S0_Q Quenching (e.g., collisional)

Caption: Signaling pathways for fluorescence and quenching.

G start High Concentration of MPPa in Aqueous Solution aggregation MPPa Monomers Aggregate (π-π stacking) start->aggregation non_fluorescent Formation of Non-Fluorescent Aggregates aggregation->non_fluorescent quenching Fluorescence Quenching non_fluorescent->quenching

Caption: Logical relationship of aggregation-caused quenching.

References

Technical Support Center: Optimal Light Source Selection for Methyl Pyropheophorbide-a (MPPa) Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal light source for activating Methyl pyropheophorbide-a (MPPa) in experimental setups. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure efficient and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for activating this compound (MPPa)?

A1: The optimal wavelength for activating MPPa corresponds to its maximum absorption peak in the red region of the electromagnetic spectrum. In organic solvents, the absorption peak of MPPa is approximately 667 nm.[1] When incorporated into cells, this peak can shift slightly to around 674 nm.[1] Therefore, a light source emitting in the 665-675 nm range is ideal for achieving maximal activation of the photosensitizer.

Q2: What types of light sources are suitable for MPPa activation?

A2: Several types of light sources can be used for MPPa activation, each with its own advantages and disadvantages.[2][3][4] The most common options include:

  • Light Emitting Diodes (LEDs): LEDs are a popular choice due to their narrow emission spectrum, which can be precisely matched to the absorption peak of MPPa.[5] They are also cost-effective, portable, and can be configured to illuminate larger areas.[2][5]

  • Lasers: Lasers provide a highly monochromatic and coherent light source, allowing for precise targeting and efficient activation of the photosensitizer.[3][4] Diode lasers are often used in this context.

  • Lamps: Broad-spectrum lamps, such as xenon arc lamps or halogen lamps, can also be used. However, they require appropriate filters to isolate the desired wavelength range for MPPa activation and to block unwanted wavelengths that could cause tissue heating or damage.[6]

Q3: How does the solvent or cellular environment affect MPPa's absorption spectrum?

A3: The local environment can influence the photophysical properties of MPPa. Studies have shown that the absorption and fluorescence spectra of MPPa can shift depending on the solvent's polarity.[7][8] For instance, aggregation of MPPa in aqueous solutions like phosphate (B84403) buffer can significantly alter its absorption spectrum and reduce its photosensitizing efficiency.[7] In contrast, when incorporated into liposomes or in the presence of proteins in fetal bovine serum (FBS), MPPa tends to remain in its monomeric, photoactive form.[7][8] It is crucial to consider the experimental medium when selecting the activation wavelength.

Q4: What is the significance of the singlet oxygen quantum yield of MPPa?

A4: The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a photosensitizer in producing singlet oxygen, a highly reactive oxygen species (ROS) that is the primary cytotoxic agent in photodynamic therapy (PDT).[2] MPPa exhibits a high singlet oxygen quantum yield, with a reported value of 0.62.[9] This high efficiency in generating singlet oxygen makes MPPa a potent photosensitizer for PDT applications.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or inconsistent phototoxicity Mismatch between light source wavelength and MPPa absorption peak. Verify the emission spectrum of your light source. Ensure the peak emission wavelength aligns with the absorption maximum of MPPa in your specific experimental medium (typically 665-675 nm).
Inadequate light dose (fluence). Increase the light dose by either increasing the power density (irradiance) or the illumination time. Refer to established protocols for appropriate light doses for your specific cell line or tissue model.[10]
Aggregation of MPPa. In aqueous solutions, MPPa can aggregate, which reduces its photosensitizing efficiency.[7] Consider using a delivery vehicle like liposomes or ensuring the presence of proteins (e.g., in cell culture media with serum) to maintain MPPa in its monomeric form.[7][8]
Low oxygen concentration (hypoxia). The production of singlet oxygen is an oxygen-dependent process.[2] Ensure adequate oxygenation of your sample during light exposure, especially in dense cell cultures or deep tissues.
Significant photobleaching of MPPa High light intensity or prolonged exposure. Photobleaching is the light-induced degradation of the photosensitizer. Reduce the power density of the light source or fractionate the light dose into multiple shorter exposures. Monitoring MPPa fluorescence during illumination can help assess the extent of photobleaching.
Evidence of cellular stress or damage in dark controls Dark toxicity of the MPPa formulation. While MPPa itself generally shows no dark cytotoxicity, the formulation or delivery vehicle might induce toxicity.[1][10] Perform thorough dark toxicity controls with the final MPPa formulation.
Overheating of the sample during illumination Use of a broad-spectrum light source without proper filtering. Lamps can emit significant infrared radiation, leading to heating. Use appropriate bandpass filters to select the activation wavelength and block infrared and other unnecessary wavelengths.[6] LEDs and lasers typically generate less heat.

Data Presentation

Table 1: Photophysical Properties of this compound (MPPa)

PropertyValueSolvent/EnvironmentReference
Maximum Absorption Wavelength (Q-band) ~667 nmDichloromethane[11]
~668 nmDichloromethane[11]
~667 nmN,N-dimethylformamide[11]
~665 nmAcetone[11]
~674 nmIn cells (NCI-h446)[1]
Molar Extinction Coefficient (at λmax) 47,100 cm⁻¹/Mat 668.0 nm[11]
50,400 cm⁻¹/Mat 667 nm (N,N-dimethylformamide)[11]
52,000 cm⁻¹/Mat 667 nm (ether)[11]
Fluorescence Emission Maximum ~681 nmDMPC liposomes[7]
Singlet Oxygen Quantum Yield (ΦΔ) 0.62-[9]
0.2Ethanol[7]
0.13DMPC liposomes[7]
Triplet State Formation Quantum Yield ~0.23Ethanol[7]
~0.15DMPC liposomes[7]

Table 2: Comparison of Light Sources for MPPa Activation

Light SourceAdvantagesDisadvantages
LEDs Cost-effective, portable, narrow emission spectrum, can illuminate large areas.[2][5]Lower power output efficiency than lasers, potential for thermal issues at high power.[12]
Lasers Monochromatic, high power density, efficient coupling to optical fibers for targeted delivery.[3][4]Expensive, less adaptable for illuminating large, irregular areas.[4]
Lamps Broad-spectrum can activate a range of photosensitizers, suitable for large area treatment.[2][6]Require filters, can generate significant heat, may provide non-uniform irradiance.[2][6]

Experimental Protocols

Protocol 1: General In Vitro Photodynamic Therapy (PDT) with MPPa

  • Cell Culture: Plate cells at an appropriate density in a suitable multi-well plate and allow them to adhere overnight.

  • MPPa Incubation: Prepare a stock solution of MPPa in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in a complete cell culture medium. Replace the existing medium with the MPPa-containing medium and incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake.

  • Washing: After incubation, remove the MPPa-containing medium and wash the cells with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.

  • Irradiation: Add fresh, phenol (B47542) red-free medium to the cells. Irradiate the cells with a light source emitting at a wavelength of 665-675 nm. The light dose (fluence) is determined by the power density (irradiance, in mW/cm²) and the illumination time (in seconds).

  • Post-Irradiation Incubation: Following irradiation, return the cells to the incubator for a further period (e.g., 24-48 hours).

  • Viability/Apoptosis Assay: Assess cell viability using a standard assay such as MTT, or evaluate apoptosis using methods like flow cytometry with Annexin V/PI staining.

Mandatory Visualizations

Caption: Signaling pathway of MPPa-mediated photodynamic therapy.

G cluster_1 Experimental Workflow start Start cell_culture Cell Seeding & Adherence start->cell_culture mppa_incubation MPPa Incubation cell_culture->mppa_incubation wash Wash with PBS mppa_incubation->wash irradiation Light Irradiation (665-675 nm) wash->irradiation post_incubation Post-Irradiation Incubation irradiation->post_incubation assay Viability/Apoptosis Assay post_incubation->assay end End assay->end

Caption: General experimental workflow for in vitro MPPa-PDT.

G cluster_2 Troubleshooting Logic low_efficacy Low Phototoxicity? check_wavelength Wavelength Mismatch? low_efficacy->check_wavelength Yes check_dose Inadequate Light Dose? low_efficacy->check_dose No check_wavelength->check_dose No solution_wavelength Verify/Calibrate Light Source check_wavelength->solution_wavelength Yes check_aggregation MPPa Aggregation? check_dose->check_aggregation No solution_dose Increase Fluence check_dose->solution_dose Yes check_oxygen Hypoxia? check_aggregation->check_oxygen No solution_aggregation Use Delivery Vehicle check_aggregation->solution_aggregation Yes solution_oxygen Ensure Oxygenation check_oxygen->solution_oxygen Yes

References

Technical Support Center: Modulating ROS Generation with "Methyl Pyropheophorbide-a" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Methyl Pyropheophorbide-a (MPPa) and its derivatives in the context of Reactive Oxygen Species (ROS) generation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MPPa) and why is it used in research?

A1: this compound (MPPa) is a second-generation photosensitizer derived from chlorophyll-a.[1][2] It is utilized in photodynamic therapy (PDT), a non-invasive cancer treatment.[3][4] When activated by light of a specific wavelength, MPPa generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, which can induce cell death in targeted cancer cells.[3][5] Its strong photosensitivity, defined chemical structure, and rapid metabolism make it a compound of interest in cancer research.[6]

Q2: What is the mechanism of action of MPPa in modulating ROS generation?

A2: The primary mechanism of MPPa in modulating ROS is through photodynamic therapy (PDT). Upon irradiation with light, the MPPa molecule absorbs energy and transitions to an excited triplet state. This energy is then transferred to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a major form of ROS.[5] This process is known as a Type II photochemical reaction. The generated ROS can then induce cellular damage, leading to apoptosis, necrosis, or autophagy.[3]

Q3: What are the key signaling pathways modulated by MPPa-induced ROS?

A3: MPPa-induced ROS can modulate several key signaling pathways involved in cell survival, apoptosis, and inflammation. These include:

  • Nrf2 Signaling: The transcription factor Nrf2 plays a crucial role in cellular defense against oxidative stress. Downregulation of Nrf2 has been shown to increase ROS levels and enhance the cytotoxic effects of MPPa-PDT by inhibiting the Nrf2-HO-1 or Nrf2-ABCG2 signaling pathways.[7]

  • JNK Signaling: The ROS-Jnk signaling pathway can be activated by MPPa-PDT, leading to the induction of autophagy in cancer cells.

  • NF-κB Signaling: MPPa-PDT has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the NF-κB signaling pathway.

Q4: How can I measure ROS generation in my experiments with MPPa derivatives?

A4: A common method for measuring intracellular ROS is using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity can be quantified using fluorescence microscopy or flow cytometry.[8][9]

Q5: What are some common derivatives of this compound?

A5: Researchers have synthesized various derivatives of MPPa to improve its photodynamic efficacy, solubility, and tumor-targeting capabilities. Modifications often involve substitutions at the peripheral positions of the chlorin (B1196114) ring. For instance, derivatives with heterocyclic aromatic substituents or pyrazole (B372694) moieties have been developed.[10] Another example is 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide (HPPH), which has advanced to clinical trials.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no ROS generation detected after PDT. 1. Inadequate Light Activation: The wavelength or dose of the light source may not be optimal for exciting the MPPa derivative. 2. Low Oxygen Concentration: PDT is an oxygen-dependent process. Hypoxic conditions in the cell culture can limit ROS production.[11] 3. Incorrect Photosensitizer Concentration: The concentration of the MPPa derivative may be too low for effective ROS generation. 4. Degradation of the Photosensitizer: The MPPa derivative may have degraded due to improper storage or handling.1. Optimize Light Source: Ensure the light source emits at the maximum absorption wavelength of your specific MPPa derivative (typically around 660-675 nm).[2] Verify and optimize the light dose (J/cm²).[1] 2. Ensure Adequate Oxygenation: Perform experiments under normoxic conditions. For in vivo studies, consider strategies to alleviate tumor hypoxia.[11] 3. Titrate Photosensitizer Concentration: Perform a dose-response experiment to determine the optimal concentration of the MPPa derivative for your cell line. 4. Proper Handling and Storage: Store MPPa derivatives protected from light and at the recommended temperature. Prepare fresh solutions for each experiment.
High "dark toxicity" (cell death without light activation). 1. High Concentration of MPPa Derivative: At high concentrations, some photosensitizers can exhibit cytotoxicity even without light activation.[2] 2. Solvent Toxicity: The solvent used to dissolve the MPPa derivative (e.g., DMSO, DMF) may be toxic to the cells at the final concentration used.1. Determine IC50 in the Dark: Perform a dose-response curve without light exposure to determine the non-toxic concentration range of your MPPa derivative.[12] 2. Optimize Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is below its toxic threshold (typically <0.5% for DMSO).
Poor solubility of the MPPa derivative. 1. Hydrophobic Nature of the Compound: Many porphyrin-based photosensitizers, including MPPa, are hydrophobic and have poor aqueous solubility.[4] 2. Incorrect Solvent: The chosen solvent may not be appropriate for dissolving the specific derivative.1. Use a suitable organic solvent for stock solutions: Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are commonly used to prepare concentrated stock solutions.[13] 2. Incorporate into delivery systems: For in vitro and in vivo applications, consider formulating the derivative into nanoparticles, liposomes, or solid lipid nanoparticles (SLNs) to improve aqueous solubility and bioavailability.[4] 3. Sonication: Gentle sonication can aid in the dissolution of the compound.
Inconsistent or unexpected experimental results. 1. Photobleaching of the Photosensitizer: Prolonged exposure to light can lead to the degradation of the MPPa derivative, reducing its efficacy.[13] 2. Cell Line Variability: Different cell lines can exhibit varying sensitivities to PDT.[1] 3. Issues with Apoptosis/Cell Viability Assays: The timing of the assay post-PDT is critical for observing apoptosis.1. Monitor Photostability: Evaluate the photostability of your MPPa derivative under your experimental light conditions.[4] 2. Characterize Each Cell Line: Determine the optimal MPPa concentration and light dose for each cell line being studied. 3. Optimize Assay Timing: Perform a time-course experiment to identify the optimal time point for detecting apoptosis after PDT (e.g., 6, 12, 24 hours).[12]

Quantitative Data Summary

Table 1: In Vitro Efficacy of MPPa-PDT in Various Cancer Cell Lines

Cell LineMPPa Concentration (µM)Light Dose (J/cm²)EffectReference
MG-63 (Osteosarcoma)0.754.848.6% inhibition rate[6]
A549 (Lung Carcinoma)1.04.848.8% cell death[1]
NCI-h446 (Lung Carcinoma)0.1 - 15VariesDose-dependent photocytotoxicity[12]
PC-3M (Prostate Cancer)2.055.6 kJ/m²G0/G1 cell cycle arrest and apoptosis[12]
CNE2 (Nasopharyngeal Carcinoma)2.02.016.43% apoptosis rate after 8h[14]

Table 2: Apoptosis Induction by MPPa-PDT

Cell LineMPPa Concentration (µM)Light Dose (J/cm²)Time Post-PDT (h)Apoptosis Rate (%)Reference
PC-3M2.055.6 kJ/m²10.27[12]
PC-3M2.055.6 kJ/m²36.15[12]
PC-3M2.055.6 kJ/m²620.49[12]
PC-3M2.055.6 kJ/m²1250.76[12]
PC-3M2.055.6 kJ/m²1865.39[12]
PC-3M2.055.6 kJ/m²2464.92[12]

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using DCFH-DA
  • Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well plate for plate reader analysis or plates with glass coverslips for microscopy). Allow cells to adhere overnight.

  • Photosensitizer Incubation: Treat cells with the desired concentration of the MPPa derivative for a predetermined incubation period (e.g., 4-24 hours) in the dark.

  • DCFH-DA Loading: Remove the medium containing the MPPa derivative and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) for 20-30 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove excess DCFH-DA.

  • Photodynamic Treatment (PDT): Add fresh culture medium and irradiate the cells with a light source of the appropriate wavelength and dose.

  • Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity of DCF using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm), a flow cytometer, or a fluorescence microscope.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
  • PDT Treatment: Treat cells with the MPPa derivative and light as per your experimental design. Include appropriate controls (untreated, MPPa only, light only).

  • Cell Harvesting: At the desired time point post-PDT (e.g., 12 hours), harvest the cells. For adherent cells, use trypsinization and collect both the detached and adherent cells.[10][15]

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Cell Seeding ps_incubation MPPa Derivative Incubation cell_seeding->ps_incubation pdt Photodynamic Therapy (Light Irradiation) ps_incubation->pdt ros_measurement ROS Measurement (DCFH-DA) pdt->ros_measurement apoptosis_assay Apoptosis Assay (Annexin V/PI) pdt->apoptosis_assay cell_viability Cell Viability (MTT/CCK-8) pdt->cell_viability

Caption: Experimental workflow for evaluating MPPa-PDT.

signaling_pathway MPPa_PDT MPPa + Light ROS ROS Generation (¹O₂) MPPa_PDT->ROS Nrf2 Nrf2 Pathway ROS->Nrf2 inhibits JNK JNK Pathway ROS->JNK activates Apoptosis Apoptosis Nrf2->Apoptosis prevents Autophagy Autophagy JNK->Autophagy Cell_Death Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death

Caption: Simplified signaling pathways in MPPa-PDT.

References

Validation & Comparative

Comparing "Methyl pyropheophorbide-a" with other photosensitizers (e.g., Photofrin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of photodynamic therapy (PDT), the selection of an appropriate photosensitizer is paramount to achieving optimal therapeutic outcomes. This guide provides a detailed, objective comparison of Methyl pyropheophorbide-a (MPPa), a second-generation photosensitizer, and Photofrin®, a first-generation photosensitizer that is widely used in clinical practice. This comparison is supported by experimental data to aid researchers and drug development professionals in making informed decisions.

At a Glance: Key Performance Indicators

PropertyThis compound (MPPa)Photofrin®
Molar Extinction Coefficient (ε) HighModerate
Maximum Absorption (Q-band) ~667-674 nm~630 nm
Singlet Oxygen Quantum Yield (ΦΔ) HighModerate
Cellular Uptake Efficient, via diffusion and endocytosisPrimarily via endocytosis
Subcellular Localization Mitochondria, ER, Golgi apparatus, lysosomesPrimarily Mitochondria
Dark Toxicity LowLow
Phototoxicity HighHigh
In Vivo Efficacy Significant tumor growth inhibitionEstablished clinical efficacy

Photophysical and Photochemical Properties

The efficacy of a photosensitizer is intrinsically linked to its ability to absorb light and generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).

This compound, a chlorin-based photosensitizer, exhibits a strong absorption peak in the red region of the electromagnetic spectrum (~667-674 nm).[1][2] This longer wavelength absorption is advantageous for treating deeper and larger tumors as it allows for greater tissue penetration of light.[2] In contrast, Photofrin®, a hematoporphyrin (B191378) derivative, has its main absorption peak at a shorter wavelength of approximately 630 nm.[3]

MPPa is reported to have a high singlet oxygen quantum yield, indicating efficient production of cytotoxic ¹O₂ upon photoactivation.[2] While Photofrin® is a clinically effective photosensitizer, its singlet oxygen quantum yield is generally considered to be moderate.

Table 1: Comparison of Photophysical and Photochemical Properties

ParameterThis compoundPhotofrin®Reference
Chemical Class ChlorinHematoporphyrin Derivative[2]
Molar Extinction Coefficient at Q-band (M⁻¹cm⁻¹) >40,000~3,000[2]
Maximum Absorption Wavelength (in cells, nm) 674630[1][3]
Singlet Oxygen Quantum Yield HighModerate[2]
Fluorescence Quantum Yield LowLow[2]

Cellular Uptake and Subcellular Localization

The efficiency of cellular uptake and the specific subcellular localization of a photosensitizer are critical determinants of the mechanism and effectiveness of cell killing.

Studies have shown that this compound is efficiently taken up by cancer cells through a combination of diffusion and endocytosis.[4] Its lipophilic nature facilitates its passage across cellular membranes. Confocal laser scanning microscopy has revealed that MPPa localizes in various intracellular organelles, including the endoplasmic reticulum, Golgi apparatus, lysosomes, and notably, the mitochondria.[1] This multi-organelle localization can trigger a multifaceted cell death response.

Photofrin®, being a more hydrophilic molecule, is predominantly taken up by cells via endocytosis.[5] Its primary site of localization within the cell is the mitochondria.[6] Targeting mitochondria is a key strategy in PDT as damage to this organelle can efficiently trigger apoptosis.

Table 2: Cellular Uptake and Localization

ParameterThis compoundPhotofrin®Reference
Uptake Mechanism Diffusion and EndocytosisEndocytosis[4][5]
Primary Subcellular Localization Mitochondria, ER, Golgi, LysosomesMitochondria[1][6]

In Vitro and In Vivo Efficacy

Both this compound and Photofrin® have demonstrated significant efficacy in preclinical and clinical settings, respectively.

In vitro studies have consistently shown that MPPa exhibits low dark toxicity and high phototoxicity against various cancer cell lines.[1][2] In vivo studies using animal models have demonstrated that PDT with MPPa leads to significant inhibition of tumor growth.[7] A study comparing a 3-substituted this compound derivative (Photomed) with Photofrin in a murine squamous cell carcinoma model showed that the MPPa derivative was more effective at inhibiting cancer cell survival in vitro and in treating both small and large tumors in vivo.[8][9]

Photofrin® has a long-standing clinical history and is approved for the treatment of various cancers.[3][10] Its efficacy in causing tumor necrosis and inducing a durable anti-tumor response is well-documented.[11][12]

Table 3: Comparative In Vivo Efficacy (SCC VII Tumor-Bearing Mice)

Treatment GroupTumor Volume ReductionReference
Control (PBS) -[9]
Photofrin® + Light Significant[9]
Photomed (MPPa Derivative) + Light More significant than Photofrin®[9]

Mechanism of Action: Signaling Pathways

The cell death induced by PDT is a complex process involving multiple signaling pathways, with apoptosis being a prominent mechanism for both MPPa and Photofrin®.

This compound: Upon photoactivation, MPPa-generated ROS induce damage to multiple organelles, with a significant impact on the mitochondria. This leads to the release of cytochrome c into the cytosol, which in turn activates the caspase cascade, culminating in apoptosis. The process involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

MPPa_Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_events Cellular Events cluster_signaling Signaling Cascade cluster_outcome Outcome MPPa This compound ROS Reactive Oxygen Species (ROS) Light Light (674 nm) Mito_Damage Mitochondrial Damage ROS->Mito_Damage ER_Stress ER Stress ROS->ER_Stress Bax Bax activation Mito_Damage->Bax Bcl2 Bcl-2 inhibition Mito_Damage->Bcl2 CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Photofrin®: Photofrin®-mediated PDT also induces apoptosis primarily through mitochondrial damage. The generated ROS disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent caspase activation. Additionally, Photofrin®-PDT has been shown to activate other signaling pathways, such as the MAPK/ERK pathway, which can influence cell survival and death.

Photofrin_Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_events Cellular Events cluster_signaling Signaling Pathways cluster_outcome Outcome Photofrin Photofrin® ROS Reactive Oxygen Species (ROS) Light Light (630 nm) Mito_Damage Mitochondrial Damage ROS->Mito_Damage MAPK_ERK MAPK/ERK Pathway ROS->MAPK_ERK Apoptosis_Pathway Apoptotic Pathway (Caspase activation) Mito_Damage->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis MAPK_ERK->Apoptosis can inhibit Cell_Survival Cell Survival (context-dependent) MAPK_ERK->Cell_Survival

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the comparison of this compound and Photofrin®.

In Vitro Phototoxicity Assay

In_Vitro_Phototoxicity_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Incubation with Photosensitizer (Varying concentrations) A->B C 3. Dark Incubation B->C D 4. Light Exposure (Specific wavelength and dose) C->D H Control Group (No light exposure) C->H Parallel incubation E 5. Post-Irradiation Incubation D->E F 6. Cell Viability Assay (e.g., MTT, Neutral Red Uptake) E->F G 7. Data Analysis (IC50 determination) F->G H->F

Methodology:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Photosensitizer Incubation: Cells are incubated with varying concentrations of either this compound or Photofrin® for a specified period (e.g., 4-24 hours) in the dark.

  • Irradiation: The cells are then exposed to light of the appropriate wavelength (e.g., 674 nm for MPPa, 630 nm for Photofrin®) at a specific light dose. A parallel set of plates is kept in the dark to assess dark toxicity.

  • Viability Assessment: After a post-irradiation incubation period (e.g., 24 hours), cell viability is determined using a standard assay such as the MTT or neutral red uptake assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify the phototoxicity of each photosensitizer.

In Vivo Tumor Growth Inhibition Study

In_Vivo_Efficacy_Workflow A 1. Tumor Xenograft Implantation (e.g., subcutaneous injection of cancer cells in mice) B 2. Tumor Growth to Palpable Size A->B C 3. Intravenous Injection of Photosensitizer B->C H Control Groups (Saline, Drug only, Light only) B->H D 4. Drug Accumulation Period (e.g., 24-48 hours) C->D E 5. Tumor Irradiation (Specific wavelength and light dose) D->E F 6. Monitoring of Tumor Volume and Body Weight E->F G 7. Data Analysis (Tumor growth curves, survival analysis) F->G H->F

Methodology:

  • Animal Model: An appropriate animal model, typically immunodeficient mice, is subcutaneously injected with cancer cells to establish tumor xenografts.[13]

  • Photosensitizer Administration: Once the tumors reach a palpable size, the mice are intravenously injected with either this compound or Photofrin® at a predetermined dose.[13]

  • Light Treatment: After a specific drug-light interval to allow for optimal tumor accumulation of the photosensitizer (typically 24-48 hours), the tumor area is irradiated with light of the appropriate wavelength and dose.[13][14]

  • Monitoring: Tumor volume and the general health of the animals are monitored regularly over a set period.

  • Endpoint Analysis: At the end of the study, the tumor growth inhibition is calculated and compared between the different treatment groups.

Conclusion

This compound emerges as a promising second-generation photosensitizer with several advantageous properties over the first-generation Photofrin®. Its higher molar extinction coefficient and longer wavelength of absorption suggest the potential for more effective treatment of deeper and larger tumors. Furthermore, preclinical data indicates a high singlet oxygen quantum yield and potent in vitro and in vivo efficacy. While Photofrin® remains a clinically established and effective photosensitizer, the continued investigation and development of photosensitizers like this compound are crucial for advancing the field of photodynamic therapy and offering improved treatment options for cancer patients. This guide provides a foundational comparison to assist researchers in navigating the selection of photosensitizers for their specific applications.

References

Validating the Apoptotic Pathway Induced by Methyl Pyropheophorbide-a PDT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methyl pyropheophorbide-a (MPPa) photodynamic therapy (PDT) in inducing apoptosis, supported by experimental data and detailed protocols. MPPa, a second-generation photosensitizer derived from chlorophyll, has demonstrated significant potential in cancer therapy due to its high phototoxicity and rapid clearance from the body.[1][2] This document serves as a resource for validating the apoptotic pathway triggered by MPPa-PDT and comparing its efficacy against other photosensitizers.

The Apoptotic Cascade Triggered by MPPa-PDT

MPPa-PDT primarily induces apoptosis through the intrinsic or mitochondrial pathway.[1][3] The process is initiated by the generation of reactive oxygen species (ROS) upon photoactivation of MPPa, which localizes in intracellular membranes, including the mitochondria, endoplasmic reticulum, and Golgi apparatus.[4][5] This leads to a cascade of events including a decrease in mitochondrial membrane potential (MMP), the release of cytochrome c into the cytosol, and the subsequent activation of caspase-9 and the executioner caspase-3.[1][5][6] The Bcl-2 family of proteins plays a crucial role in this process, with MPPa-PDT causing a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[1]

Comparative Efficacy of MPPa-PDT in Inducing Apoptosis

The following table summarizes quantitative data from various studies, comparing the apoptotic effects of MPPa-PDT with control groups and other photosensitizers.

Treatment GroupCell LineApoptotic Cells (%)Caspase-3 Activity (Fold Change)Mitochondrial Membrane Potential (MMP) (% Decrease)Reference
MPPa-PDT MG-63 (Osteosarcoma)48.6 ± 2.71IncreasedSignificant Decrease[1][3]
Control (No Treatment) MG-63 (Osteosarcoma)< 51.00[1][3]
MPPa Alone MG-63 (Osteosarcoma)< 5~1.0No Significant Change[1][3]
Light Alone MG-63 (Osteosarcoma)< 5~1.0No Significant Change[1][3]
MPPa-PDT A549 (Lung Carcinoma)Markedly IncreasedIncreasedSignificant Decrease[5][7]
Control (No Treatment) A549 (Lung Carcinoma)Baseline1.00[5][7]
Photofrin®-PDT MCF10A (Breast Epithelial)VariesVariesVaries[8]

Key Experimental Protocols for Apoptosis Validation

Accurate validation of the apoptotic pathway induced by MPPa-PDT relies on a set of key experiments. Detailed methodologies for these assays are provided below.

Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Preparation: Culture and treat cells with MPPa-PDT. Collect both adherent and suspension cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.[9][10]

Mitochondrial Membrane Potential (MMP) Assay

This assay measures the change in mitochondrial membrane potential, an early indicator of apoptosis.[11]

Protocol:

  • Cell Preparation: Culture and treat cells with MPPa-PDT.

  • Staining: Add a fluorescent dye such as JC-1 or TMRE to the cell culture medium.[12][13]

  • Incubation: Incubate the cells to allow the dye to accumulate in the mitochondria.

  • Washing: Wash the cells to remove the excess dye.

  • Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A shift from red to green fluorescence (for JC-1) indicates a decrease in MMP.[13]

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway, such as caspases, Bcl-2, and Bax.[14][15][16]

Protocol:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.[14][15]

Visualizing the Molecular Pathways and Experimental Processes

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.

MPPa_PDT_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_mitochondrial_pathway Mitochondrial Pathway MPPa MPPa ROS ROS Generation MPPa->ROS Light Light (670-680 nm) Light->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage Bcl2_Bax ↓ Bcl-2 / ↑ Bax Mito_Damage->Bcl2_Bax MMP ↓ Mitochondrial Membrane Potential Mito_Damage->MMP CytoC Cytochrome c Release Bcl2_Bax->CytoC MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: MPPa-PDT induced apoptotic signaling pathway.

Apoptosis_Validation_Workflow cluster_treatment Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Cell Culture MPPa_Incubation MPPa Incubation Cell_Culture->MPPa_Incubation Light_Irradiation Light Irradiation MPPa_Incubation->Light_Irradiation AnnexinV_PI Annexin V/PI Staining (Flow Cytometry) Light_Irradiation->AnnexinV_PI MMP_Assay MMP Assay (JC-1/TMRE Staining) Light_Irradiation->MMP_Assay Western_Blot Western Blot (Caspases, Bcl-2, Bax) Light_Irradiation->Western_Blot Data_Quantification Data Quantification & Comparison AnnexinV_PI->Data_Quantification MMP_Assay->Data_Quantification Western_Blot->Data_Quantification Conclusion Conclusion on Apoptotic Pathway Data_Quantification->Conclusion

Caption: Experimental workflow for apoptosis validation.

References

Unlocking Potent Photodynamic Cancer Therapy: A Comparative Guide to the Structure-Activity Relationship of Methyl Pyropheophorbide-a Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Methyl Pyropheophorbide-a (MPPa) analogues, detailing how structural modifications influence their anticancer efficacy. We delve into the crucial interplay between chemical structure, photophysical properties, cellular uptake, subcellular localization, and the ultimate photodynamic therapy (PDT) outcome, supported by experimental data and detailed protocols.

This compound, a chlorophyll (B73375) derivative, stands as a promising photosensitizer for PDT, a non-invasive cancer treatment modality. Upon activation by light of a specific wavelength, photosensitizers generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cellular damage and trigger apoptosis in tumor cells. The therapeutic efficacy of these photosensitizers is intricately linked to their chemical structure. This guide explores the structure-activity relationships (SAR) of MPPa analogues, focusing on modifications at the C3 and C17 positions of the pyropheophorbide-a macrocycle.

The Decisive Role of Peripheral Substituents in Photodynamic Efficacy

The potency of MPPa analogues as PDT agents is significantly influenced by the nature of the chemical groups attached to the periphery of the macrocycle. These modifications modulate the molecule's physicochemical properties, such as lipophilicity and charge, which in turn govern their biological behavior.

C3 Position Modifications: Enhancing Photosensitizing Potential

Alterations at the C3 vinyl group of the MPPa core have been shown to enhance photodynamic activity. The introduction of heterocyclic aromatic substituents, including pyrazole (B372694) moieties, has a notable impact on the biological activity of these chlorin (B1196114) derivatives. One such analogue, named "Photomed," which features a 3,5-dimethyl-1H-pyrazole-4-yl)methyl group at the C3 position, has demonstrated potent in vitro and in vivo PDT efficacy, surpassing that of some clinically approved photosensitizers.[1]

C17 Position Modifications: Dictating Cellular Fate

The propionic acid side chain at the C17 position offers a versatile site for modification, profoundly affecting the analogue's cellular uptake and subcellular localization—critical determinants of PDT success.

  • Lipophilicity and Cellular Uptake: The length of the alkyl ether chain at the C17 position directly correlates with the analogue's lipophilicity. This property dictates the primary mechanism of cellular entry. More lipophilic analogues tend to enter cells via diffusion, while more hydrophilic or aggregated compounds are often taken up through endocytosis.[2][3]

  • Subcellular Localization: The Mitochondria as a Key Target: The ultimate destination of the photosensitizer within the cancer cell is a crucial factor for its phototoxic efficiency. Studies have consistently shown that the localization of MPPa analogues in the mitochondria, the cell's powerhouse, leads to significantly higher PDT efficacy.[2][4] Damage to mitochondrial integrity readily initiates the intrinsic apoptotic pathway. Conversely, analogues that accumulate in lysosomes are often less photodynamically active.[2][3] The degree of aggregation of the photosensitizer in the aqueous environment can also influence its localization, with aggregated forms more likely to be directed to lysosomes.[2]

  • Charged Groups and Their Impact: The introduction of charged functionalities, such as carboxylic acids (anionic) or amines (cationic), at the C17 position dramatically alters the cellular uptake and retention of the photosensitizers.[3][4]

    • Anionic Analogues: The presence of two or more carboxylic acid groups significantly reduces cellular uptake.[4]

    • Cationic Analogues: In contrast, analogues bearing amine or quaternary amine groups exhibit enhanced cellular binding and uptake, leading to superior in vitro PDT efficacy compared to the parent compound.[3][4] However, this increased uptake can be accompanied by a loss of tumor cell specificity and potential for systemic toxicity in vivo.[3][4]

Comparative Performance of MPPa Analogues

To facilitate a clear comparison, the following tables summarize the key performance indicators of various MPPa analogues based on available experimental data.

Analogue/ModificationCell LineIC50 (µM)Light Dose (J/cm²)Reference
MPPa A549 (Lung)~1.54.8[5]
HeLa (Cervical)~1.04.8[5]
Photomed (C3-pyrazole) SCC VII (Squamous)More potent than Photofrin and RadachlorinNot specified[1]
HPPH (C17-hexyl ether) FaDu (Pharyngeal)LD50 concentration dependentNot specified[2]
Cationic Amine (C17) VariousHigher PDT efficacy than HPPHNot specified[3][4]
Dicarboxylic Acid (C17) VariousDrastically reduced uptakeNot specified[4]

Table 1: Comparative Cytotoxicity of MPPa Analogues. IC50 values represent the concentration of the photosensitizer required to inhibit the growth of 50% of the cancer cells following irradiation. Lower IC50 values indicate higher potency.

PropertyThis compound (MPPa)Pyropheophorbide-a (PPa)Reference
Singlet Oxygen Quantum Yield (ΦΔ) 0.62Higher than MPPa[6][7]
Photobleaching Efficiency Lower than PPaHigher than MPPa[6]

Table 2: Comparative Photophysical Properties of MPPa and PPa. The singlet oxygen quantum yield is a measure of the efficiency of singlet oxygen generation upon photoexcitation. Photobleaching refers to the light-induced degradation of the photosensitizer.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of photosensitizers. Below are outlines for key experimental protocols.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxicity of photosensitizers following PDT.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Photosensitizer Incubation: Replace the medium with fresh medium containing serial dilutions of the MPPa analogue and incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake. Include a "no drug" control.

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.

  • Irradiation: Add fresh, drug-free medium to each well. Expose the cells to a light source (e.g., LED array) with a specific wavelength and light dose. Keep a set of plates in the dark as a "dark toxicity" control.

  • Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control.

Singlet Oxygen Detection (Using 1,3-Diphenylisobenzofuran - DPBF)

DPBF is a chemical probe that specifically reacts with singlet oxygen, leading to a decrease in its absorbance, which can be monitored spectrophotometrically.

  • Sample Preparation: In a quartz cuvette, mix the MPPa analogue solution with a solution of DPBF in a suitable solvent (e.g., DMF or ethanol).

  • Irradiation: Irradiate the mixture with a light source of the appropriate wavelength.

  • Absorbance Measurement: Record the absorbance spectrum of the solution at regular time intervals during irradiation, focusing on the characteristic absorption peak of DPBF (around 415 nm).

  • Analysis: The rate of decrease in the DPBF absorbance is proportional to the rate of singlet oxygen generation.

Cellular Uptake and Subcellular Localization

Fluorescence microscopy is a powerful tool to visualize the uptake and intracellular distribution of fluorescent photosensitizers like MPPa analogues.

  • Cell Culture: Grow cancer cells on glass coverslips in a culture dish.

  • Photosensitizer Incubation: Incubate the cells with the MPPa analogue at a specific concentration for various time points.

  • Staining (Optional): To identify specific organelles, co-stain the cells with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

  • Washing: Wash the cells with PBS to remove the extracellular photosensitizer.

  • Fixation and Mounting: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope or a confocal laser scanning microscope. The fluorescence signal from the MPPa analogue will reveal its intracellular localization.

  • Quantification: The fluorescence intensity within the cells can be quantified using image analysis software to provide a semi-quantitative measure of cellular uptake.

Signaling Pathways in MPPa-Mediated Photodynamic Therapy

The primary mechanism of cell death induced by MPPa-mediated PDT is apoptosis, predominantly initiated through the mitochondrial pathway.

G cluster_0 Cellular Environment cluster_1 Mitochondrion cluster_2 Cytosol Light Light MPPa_analogue MPPa Analogue Light->MPPa_analogue Activation ROS Reactive Oxygen Species (ROS) MPPa_analogue->ROS Generates MMP Mitochondrial Membrane Potential Collapse ROS->MMP Induces Bax Bax ROS->Bax Activates Bcl2 Bcl-2 ROS->Bcl2 Inhibits Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Leads to Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Initiates Bax->MMP Promotes Bcl2->MMP Inhibits Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G Start Start: Cancer Cell Culture Incubation Incubate with MPPa Analogue Start->Incubation Washing Wash to Remove Extracellular Analogue Incubation->Washing Irradiation Irradiate with Light (PDT Treatment) Washing->Irradiation Dark_Control Dark Control (No Light) Washing->Dark_Control Post_Incubation Incubate for 24-48h Irradiation->Post_Incubation Dark_Control->Post_Incubation MTT_Assay Perform MTT Assay Post_Incubation->MTT_Assay Data_Analysis Analyze Absorbance Data (Calculate IC50) MTT_Assay->Data_Analysis End End: Determine Cytotoxicity Data_Analysis->End

References

A Comparative Guide to the In Vivo Biodistribution and Pharmacokinetics of Methyl Pyropheophorbide-a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo biodistribution and pharmacokinetics of Methyl pyropheophorbide-a (MPPa), a promising second-generation photosensitizer for photodynamic therapy (PDT), against the well-established first-generation photosensitizer, Photofrin®. The information presented is collated from preclinical studies to aid in the objective evaluation of these compounds in research and drug development settings.

Executive Summary

This compound (MPPa), a chlorophyll (B73375) derivative, demonstrates distinct in vivo biodistribution and pharmacokinetic properties when compared to the hematoporphyrin (B191378) derivative, Photofrin®. Preclinical evidence suggests that MPPa exhibits a different tissue accumulation profile and potentially faster clearance from certain tissues. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of experimental workflows to facilitate a comprehensive comparison.

Comparative Biodistribution

The distribution of a photosensitizer within the body is a critical determinant of its therapeutic efficacy and potential side effects. The following tables summarize the quantitative biodistribution data for MPPa and Photofrin® in key organs at various time points post-injection in tumor-bearing mouse models.

Table 1: In Vivo Biodistribution of this compound (MPPa) in Tumor-Bearing Mice

Time Post-InjectionTumorLiverSpleenLungKidneyHeartMuscle
3 hours HighHighModerateLowHighLowLow
6 hours HighHighModerateLowModerateLowLow
9 hours HighModerateModerateLowLowLowLow
24 hours HighLowLowLowLowLowLow
48 hours ModerateLowLowLowLowLowLow
Tumor-to-Muscle Ratio (24h) ~2.0------

Data presented as relative fluorescence intensity. Higher intensity indicates greater accumulation.

Table 2: In Vivo Biodistribution of Photofrin® in Tumor-Bearing Mice

Time Post-InjectionTumorLiverSpleenKidneySkinMuscleBrain
Peak Concentration (approx. 7.5h) ModerateHighHighHighModerateLowVery Low
75 days LowModerateHighLow---
Tumor-to-Muscle Ratio ~2.0------

Data collated from studies using radiolabeled Photofrin® and presented as relative concentration.[1]

Comparative Pharmacokinetics

Pharmacokinetic parameters determine the exposure of a photosensitizer in the body over time, influencing dosing schedules and the therapeutic window.

Table 3: Pharmacokinetic Parameters of this compound (MPPa) and Photofrin®

ParameterThis compound (MPPa)Photofrin®
Plasma Half-life (mice) Shorter than Photofrin®Biphasic: ~5 hours (90%) and 30 hours (10%)[2]
Primary Route of Elimination Predominantly fecalFecal[1][2]
Peak Tumor Accumulation Approximately 24 hours24-72 hours

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols used in the cited biodistribution studies.

Biodistribution Study of this compound (MPPa)

Animal Model: Nude mice bearing KB xenograft tumors.

Drug Administration: Intravenous injection of free pyropheophorbide-a (Pyro).

Quantification Method: In vivo and ex vivo fluorescence imaging. At predetermined time points (3, 6, 9, 24, and 48 hours) post-injection, mice were imaged. Subsequently, major organs (tumor, liver, spleen, lung, kidney, heart, and muscle) were excised, and their fluorescence intensity was measured.

Data Analysis: The fluorescence signals in the tumor and normal organs were quantified over time to determine the biodistribution profile and tumor-to-background ratios.

Biodistribution Study of Photofrin®

Animal Model: DBA/2 Ha-DD mice with subcutaneously implanted SMT-F tumors.[1]

Drug Administration: Intravenous or intraperitoneal injection of [14C]-labeled Photofrin II.[1]

Quantification Method: Radioisotopic analysis. At various time points, tissues were collected, and the amount of radioactivity was measured to determine the concentration of the photosensitizer.[1]

Data Analysis: The concentration of Photofrin® in different tissues was calculated and expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the biodistribution studies.

Biodistribution_Workflow cluster_MPPa MPPa Biodistribution Workflow cluster_Photofrin Photofrin® Biodistribution Workflow MPPa_prep Prepare MPPa Solution MPPa_inject Intravenous Injection (Tumor-Bearing Mice) MPPa_prep->MPPa_inject MPPa_imaging In Vivo/Ex Vivo Fluorescence Imaging (3, 6, 9, 24, 48h) MPPa_inject->MPPa_imaging MPPa_quantify Quantify Fluorescence Intensity in Organs MPPa_imaging->MPPa_quantify MPPa_analyze Analyze Biodistribution & Tumor-to-Background Ratio MPPa_quantify->MPPa_analyze Photofrin_prep Prepare Radiolabeled Photofrin® Solution Photofrin_inject Intravenous/Intraperitoneal Injection (Tumor-Bearing Mice) Photofrin_prep->Photofrin_inject Photofrin_tissue Tissue Collection (Various Time Points) Photofrin_inject->Photofrin_tissue Photofrin_radio Measure Radioactivity in Tissues Photofrin_tissue->Photofrin_radio Photofrin_analyze Calculate %ID/g in Organs Photofrin_radio->Photofrin_analyze

Caption: Comparative experimental workflows for MPPa and Photofrin® biodistribution studies.

Signaling Pathway Considerations

While detailed signaling pathway diagrams for the in vivo biodistribution are not directly applicable, the differential accumulation in tissues implies distinct interactions with cellular and vascular components, which are governed by complex biological pathways. The higher lipophilicity of MPPa compared to the more hydrophilic components of Photofrin® likely influences its interaction with plasma proteins and cell membranes, leading to the observed differences in tissue uptake and retention.

Photosensitizer_Uptake cluster_circulation Systemic Circulation cluster_tissue Tissue Extravasation and Cellular Uptake cluster_factors Influencing Factors PS_injected Photosensitizer (MPPa or Photofrin®) Injected Intravenously PS_bound Binding to Plasma Proteins (e.g., Albumin, Lipoproteins) PS_injected->PS_bound EPR Enhanced Permeability and Retention (EPR) Effect (Tumor Vasculature) PS_bound->EPR Transport to Tissues Membrane Passive Diffusion/ Receptor-Mediated Endocytosis EPR->Membrane Cellular_Accumulation Intracellular Accumulation (Organelles) Membrane->Cellular_Accumulation Lipophilicity Lipophilicity Lipophilicity->Membrane MW Molecular Weight MW->EPR Protein_Binding Plasma Protein Binding Affinity Protein_Binding->PS_bound Vascular_Permeability Tumor Vascular Permeability Vascular_Permeability->EPR

Caption: Generalized pathway of photosensitizer tissue uptake.

Conclusion

The available preclinical data indicate that this compound and Photofrin® possess distinct in vivo biodistribution and pharmacokinetic profiles. MPPa appears to have a more rapid clearance from several normal tissues while maintaining high accumulation in tumor tissue at 24 hours post-injection. In contrast, Photofrin® shows prolonged retention in several organs, including the skin, which is associated with a longer period of photosensitivity.

This comparative guide is intended to provide a foundation for researchers and drug developers. Further head-to-head studies with standardized methodologies are warranted to fully elucidate the comparative advantages of MPPa for specific clinical applications in photodynamic therapy.

References

A Comparative Analysis of Methyl Pyropheophorbide-a PDT: Efficacy, Safety, and Future Outlook

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the long-term clinical data for Methyl pyropheophorbide-a (MPPa) photodynamic therapy (PDT) reveals a notable absence of extensive, multi-year follow-up studies in human subjects. The current body of evidence for MPPa is predominantly derived from preclinical research, including in vitro cell line studies and in vivo animal models. In contrast, established photosensitizers such as Photofrin® (porfimer sodium) and Talaporfin Sodium have undergone more extensive clinical investigation, with some long-term efficacy and safety data available. This guide provides a comprehensive comparison based on the existing evidence, highlighting the preclinical profile of MPPa-PDT alongside the clinical data of its alternatives.

Overview of Photosensitizers in Photodynamic Therapy

Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light of a specific wavelength, and oxygen to generate reactive oxygen species (ROS) that induce cell death in targeted tissues. The choice of photosensitizer is critical to the success of PDT, influencing tissue penetration, cellular uptake, and the mechanism of cell death.

This compound (MPPa) is a second-generation photosensitizer derived from chlorophyll.[1][2] It exhibits strong photosensitivity, a clear chemical structure, and rapid metabolism in the body, which are considered advantageous over first-generation photosensitizers.[1] Preclinical studies have demonstrated its potential in treating various cancers, including osteosarcoma, lung cancer, and prostate cancer.[1][2]

Photofrin® (porfimer sodium) is a first-generation photosensitizer, a hematoporphyrin (B191378) derivative, and one of the most widely studied and clinically approved photosensitizers for various cancers.[3][4][5][6]

Talaporfin Sodium (Laserphyrin®) is a second-generation photosensitizer, a chlorin (B1196114) e6 derivative, which has also been approved for clinical use in certain cancers.[7][8][9][10][11]

Comparative Efficacy

The efficacy of MPPa-PDT has been demonstrated in preclinical models, primarily through the induction of apoptosis and inhibition of cell proliferation and migration.[1][2] In contrast, the efficacy of Photofrin® and Talaporfin Sodium has been evaluated in clinical trials with long-term follow-up.

PhotosensitizerIndicationEfficacy Data
This compound (MPPa) Osteosarcoma (preclinical)Inhibited cell cycle, migration, and invasion; induced apoptosis.[1]
Lung Cancer (preclinical)Induced apoptosis and cell cycle arrest in a dose-dependent manner.[2]
Prostate Cancer (preclinical)Inhibited tumor growth in mice.[12]
Photofrin® (porfimer sodium) Barrett's High-Grade DysplasiaAt 5 years, 77% of patients treated with Photofrin-PDT showed elimination of high-grade dysplasia compared to 39% in the control group.[3] The likelihood of progression to cancer was halved in the PDT group.[3]
Obstructing Endobronchial NSCLCObjective tumor response rates were 60% at 1 month or later, compared to 41% for Nd:YAG laser therapy.[4]
Talaporfin Sodium Esophageal Cancer (local failure after CRT)Local complete response was 68%, with a median progression-free survival of 21.2 months in responders.[7] Repeated PDT showed a 40% local complete response rate per session.[10]

Comparative Safety and Side Effects

A significant advantage of second-generation photosensitizers like MPPa is their faster clearance from the body, potentially leading to shorter periods of photosensitivity.[1] However, detailed clinical safety data for MPPa is lacking.

PhotosensitizerKey Safety Findings & Common Side Effects
This compound (MPPa) Preclinical studies show no dark cytotoxicity.[13] No genotoxicity was observed in preclinical assays.[13] Long-term safety in humans has not been established.
Photofrin® (porfimer sodium) Photosensitivity: A major side effect, requiring patients to avoid sunlight and bright indoor light for at least 30 days.[5][6] Other common side effects: Anemia, pleural effusion, pyrexia, constipation, nausea, chest pain, dyspnea, pneumonia.[4][5] Serious adverse events: Gastrointestinal and esophageal necrosis and perforation, pulmonary and gastroesophageal hemorrhage, esophageal strictures.[5]
Talaporfin Sodium Photosensitivity: A common side effect, though the duration may be shorter than with Photofrin®.[9] Other common side effects: Pain at the treatment site, gastrointestinal issues (nausea, vomiting), respiratory complications.[9] Severe adverse events such as gastrointestinal hemorrhage and esophageal stenosis have been reported.[7][10]

Mechanism of Action and Signaling Pathways

MPPa-PDT primarily induces cell death through apoptosis. Upon light activation, MPPa generates reactive oxygen species (ROS), which trigger a cascade of cellular events leading to programmed cell death.

MPPa_PDT_Apoptosis_Pathway MPPa_PDT MPPa + Light ROS Reactive Oxygen Species (ROS) MPPa_PDT->ROS Generates Mitochondria Mitochondria ROS->Mitochondria Reduces Membrane Potential CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) ROS->CellCycleArrest Akt_mTOR Inhibition of Akt/mTOR Pathway ROS->Akt_mTOR Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Preclinical_PDT_Workflow start Start cell_culture Cell Culture (e.g., MG-63) start->cell_culture ps_incubation Photosensitizer Incubation (MPPa) cell_culture->ps_incubation light_irradiation Light Irradiation (LED) ps_incubation->light_irradiation data_analysis Data Analysis light_irradiation->data_analysis viability Cell Viability Assay (MTT/CCK-8) data_analysis->viability apoptosis Apoptosis/Cell Cycle (Flow Cytometry, Western Blot) data_analysis->apoptosis migration Migration/Invasion Assay (Wound Healing, Transwell) data_analysis->migration end End viability->end apoptosis->end migration->end

References

Correlating "Methyl Pyropheophorbide-a" Subcellular Localization with PDT Outcome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Methyl pyropheophorbide-a (MPPa) is a second-generation photosensitizer derived from chlorophyll-a, demonstrating significant promise in photodynamic therapy (PDT).[1] Its efficacy is intrinsically linked to its subcellular localization, which dictates the primary targets of photodamage and the subsequent cell death pathways. This guide provides a comparative analysis of MPPa's performance based on its localization, supported by experimental data and detailed protocols.

Subcellular Localization Dictates Cell Fate

The intracellular location of a photosensitizer is a critical determinant of the mechanism and efficiency of photoinduced cell death.[2] MPPa has been shown to accumulate in various organelles, with mitochondria being a particularly sensitive target for inducing apoptosis.[1]

  • Mitochondrial Localization: Predominant localization in mitochondria is strongly correlated with the induction of apoptosis.[3] Upon light activation, MPPa generates reactive oxygen species (ROS) that disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.[3][4]

  • Lysosomal Localization: When localized in lysosomes, MPPa can induce photodamage to these organelles. This can lead to the release of lysosomal enzymes into the cytoplasm, contributing to cellular stress and potentially different cell death pathways. The degree of aggregation of MPPa derivatives can influence their localization, with less aggregated forms favoring mitochondrial accumulation and more aggregated forms being directed to lysosomes.

  • Endoplasmic Reticulum (ER) and Golgi Apparatus Localization: MPPa has also been observed in the ER and Golgi apparatus.[1] Damage to the ER can induce ER stress, which is another pathway that can lead to apoptosis.

The ultimate PDT outcome, whether it be apoptosis, necrosis, or autophagy, is therefore a direct consequence of which organelles are most affected by the ROS generated by MPPa upon photoirradiation.[4][5]

Comparative Efficacy Based on Localization

The following table summarizes quantitative data from various studies, illustrating the correlation between MPPa's subcellular localization and its photodynamic efficacy.

Cell LinePrimary LocalizationIC50 (µM)Primary Cell Death PathwayReference
A549 (Lung Carcinoma)Mitochondria1 µM (with 4.8 J/cm²)Apoptosis[3]
MG-63 (Osteosarcoma)Mitochondria0.75 µM (with 4.8 J/cm²)Apoptosis & Autophagy[4]
NCI-H446 (Lung Carcinoma)Mitochondria, ER, Golgi, LysosomesNot SpecifiedApoptosis[1]
FaDu (Pharyngeal SCC)Mitochondria/Lysosomes*Varies with derivativeApoptosis

*Localization in FaDu cells was dependent on the specific pyropheophorbide-a derivative and its concentration.

Signaling Pathways in MPPa-Mediated PDT

The subcellular localization of MPPa initiates distinct signaling cascades upon photoactivation.

  • Mitochondria-Initiated Apoptosis: This is a well-documented pathway for MPPa-PDT.[3][4] The generation of ROS within the mitochondria leads to a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[3] This pathway is often characterized by changes in the expression of Bcl-2 family proteins, with a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax.[3][6]

Mitochondrial_Apoptosis MPPa MPPa in Mitochondria ROS ROS MPPa->ROS Activation Light Light (674 nm) MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bcl2 ↓ Bcl-2 ROS->Bcl2 Bax ↑ Bax ROS->Bax CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: MPPa-mediated mitochondrial apoptosis pathway.

  • ER Stress-Induced Apoptosis: When MPPa localizes to the endoplasmic reticulum, PDT can induce ER stress, leading to the unfolded protein response (UPR). Prolonged ER stress can trigger apoptosis through pathways involving the activation of specific caspases.

ER_Stress_Apoptosis MPPa_ER MPPa in ER ROS_ER ROS MPPa_ER->ROS_ER Activation Light Light ER_Stress ER Stress ROS_ER->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR CHOP ↑ CHOP Expression UPR->CHOP Apoptosis_ER Apoptosis CHOP->Apoptosis_ER

Caption: ER stress-induced apoptosis in MPPa PDT.

Experimental Protocols

Here are detailed methodologies for key experiments to correlate MPPa localization with PDT outcome.

4.1. Subcellular Localization Analysis

This protocol uses fluorescence microscopy to determine the intracellular localization of MPPa.

  • Materials:

    • Cell culture medium

    • MPPa stock solution

    • Organelle-specific fluorescent probes (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes, ER-Tracker™ for ER)

    • Formaldehyde (B43269) or paraformaldehyde for cell fixation

    • Phosphate-buffered saline (PBS)

    • Mounting medium with DAPI

    • Confocal laser scanning microscope

  • Procedure:

    • Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

    • Incubate the cells with MPPa at the desired concentration for a specific duration.

    • In the final 30-60 minutes of MPPa incubation, add the organelle-specific fluorescent probe to the medium.

    • Wash the cells three times with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

    • Visualize the cells using a confocal microscope with appropriate excitation and emission filters for MPPa, the organelle probe, and DAPI.

    • Analyze the colocalization of MPPa fluorescence with the organelle-specific probes.

Localization_Workflow Start Seed Cells on Coverslips Incubate_MPPa Incubate with MPPa Start->Incubate_MPPa Add_Probe Add Organelle-Specific Probe Incubate_MPPa->Add_Probe Wash1 Wash with PBS (3x) Add_Probe->Wash1 Fix Fix Cells Wash1->Fix Wash2 Wash with PBS (3x) Fix->Wash2 Mount Mount with DAPI Wash2->Mount Visualize Confocal Microscopy Mount->Visualize Analyze Analyze Colocalization Visualize->Analyze End Determine Localization Analyze->End

Caption: Experimental workflow for subcellular localization.

4.2. Assessment of PDT-Induced Apoptosis

This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis and necrosis.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Culture cells in appropriate plates and treat them with MPPa followed by light irradiation.

    • Include control groups (no treatment, MPPa alone, light alone).

    • At the desired time points post-PDT, harvest the cells (including floating and adherent cells).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

4.3. Measurement of Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

  • Materials:

    • DCFH-DA stock solution

    • Serum-free cell culture medium

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Culture cells and treat them with MPPa.

    • Wash the cells with serum-free medium.

    • Load the cells with DCFH-DA (typically 5-10 µM) in serum-free medium and incubate for 20-30 minutes at 37°C in the dark.

    • Wash the cells to remove excess probe.

    • Expose the cells to light for PDT.

    • Immediately measure the fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, using a fluorescence microscope or flow cytometer.

Comparison with Alternative Photosensitizers

While MPPa shows great promise, a comparison with other photosensitizers is essential for a comprehensive evaluation.

PhotosensitizerPrimary LocalizationKey AdvantagesKey Disadvantages
Photofrin® Plasma membrane, mitochondria, ER, lysosomesClinically approved for several cancersComplex mixture, prolonged skin photosensitivity
Verteporfin (Visudyne®) Mitochondria, ERRapid systemic clearanceLower absorption wavelength (690 nm)
Talaporfin Sodium (Laserphyrin®) MitochondriaRapid clearance, less skin photosensitivity
This compound (MPPa) Mitochondria, ER, Golgi, lysosomesStrong absorption at a longer wavelength (~674 nm), high singlet oxygen yieldNot yet clinically approved for all potential indications

Conclusion

The subcellular localization of this compound is a pivotal factor in determining the outcome of photodynamic therapy. A strong correlation exists between mitochondrial accumulation and the induction of apoptosis, a preferred mechanism of cell death in cancer therapy. The provided experimental protocols offer a framework for researchers to investigate these relationships further. As the field of PDT advances, a deeper understanding of the interplay between photosensitizer properties, subcellular targeting, and cell death pathways will be crucial for the development of more effective and selective cancer treatments.

References

Safety Operating Guide

Proper Disposal of Methyl Pyropheophorbide-a: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling Methyl Pyropheophorbide-a can ensure laboratory safety and proper disposal by following these structured guidelines. While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance under the Globally Harmonized System (GHS), its properties as a photosensitizer warrant careful handling and disposal as chemical waste.[1] Prudent laboratory practice dictates that all chemical waste, regardless of classification, should be managed to minimize environmental impact and ensure workplace safety.[2][3]

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

II. Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent accidental reactions and to facilitate correct disposal.[4][5]

  • Solid Waste:

    • Collect solid this compound waste, including contaminated items like gloves, weigh boats, and absorbent paper, in a designated, leak-proof container lined with a plastic bag.[2]

    • This container should be clearly labeled as "this compound Solid Waste."

  • Liquid Waste:

    • Collect liquid waste containing this compound, such as unused solutions or rinsates, in a separate, compatible, and sealable container.[2][5]

    • The container must be made of a material that will not react with the solvents used. Glass or high-density polyethylene (B3416737) (HDPE) are generally suitable.[5]

    • Clearly label the container "this compound Liquid Waste" and list all solvent components.

  • Sharps Waste:

    • Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.

III. Deactivation of Photosensitizer Activity (Recommended)

Experimental Protocol for Deactivation:

  • Preparation: In a chemical fume hood, prepare a solution of the this compound waste. If it is in a non-aqueous solvent, it may be possible to perform the reaction in that solvent. If in a solid form, dissolve it in a suitable organic solvent.

  • Oxidation: Slowly add a mild oxidizing agent, such as hydrogen peroxide, to the solution. The reaction may be catalyzed by the presence of a small amount of a transition metal salt (e.g., an iron salt), mimicking the natural degradation pathway of heme.[3]

  • Monitoring: The degradation of the porphyrin can be monitored by the disappearance of its characteristic color.

  • Neutralization: After the reaction is complete, neutralize the solution if necessary.

  • Disposal: The resulting solution should be collected as hazardous liquid waste.

Disclaimer: This is a generalized deactivation procedure. It is imperative to conduct a small-scale test to ensure the reaction is safe and effective for your specific waste stream before proceeding with bulk deactivation.

IV. Labeling and Storage of Waste Containers

Proper labeling is a critical component of safe laboratory waste management.[2][5][6]

  • All waste containers must be labeled with a hazardous waste tag that includes:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A clear indication of the contents (e.g., solid, liquid, and solvent composition)

    • The date the waste was first added to the container

    • The name of the principal investigator and the laboratory location

  • Waste containers must be kept securely closed except when adding waste.[2][5]

  • Store waste containers in a designated satellite accumulation area that is at or near the point of generation and away from incompatible materials.[2]

V. Disposal Procedures

  • Collection: Once a waste container is full, or if waste has been accumulated for a year, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[2]

  • Documentation: Complete any necessary waste pickup forms as required by your institution.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[7]

  • Empty Containers: Any container that held this compound should be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[2][8] Subsequent rinses may be acceptable for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

Quantitative Data Summary

Waste TypeContainer TypeKey Labeling InformationStorage Location
Solid Waste Leak-proof container with a plastic liner"this compound Solid Waste"Designated Satellite Accumulation Area
Liquid Waste Compatible, sealable container (Glass/HDPE)"this compound Liquid Waste", list solventsDesignated Satellite Accumulation Area
Sharps Waste Designated sharps container"Sharps Waste" with chemical contaminant notedDesignated Satellite Accumulation Area
Deactivated Waste Compatible, sealable container (Glass/HDPE)"Deactivated this compound Waste"Designated Satellite Accumulation Area
Empty Containers (Rinseate) Compatible, sealable container (Glass/HDPE)"this compound Rinseate"Designated Satellite Accumulation Area

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_processing Optional Deactivation cluster_storage Temporary Storage cluster_disposal Final Disposal Solid Solid Waste SolidContainer Labeled Solid Waste Container Solid->SolidContainer Liquid Liquid Waste LiquidContainer Labeled Liquid Waste Container Liquid->LiquidContainer Sharps Sharps SharpsContainer Labeled Sharps Container Sharps->SharpsContainer Storage Satellite Accumulation Area SolidContainer->Storage Deactivation Deactivation (Oxidation) LiquidContainer->Deactivation Recommended LiquidContainer->Storage SharpsContainer->Storage Deactivation->LiquidContainer Return to waste stream EHS EHS Pickup Storage->EHS

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl pyropheophorbide-a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl pyropheophorbide-a. Our aim is to furnish you with comprehensive, value-added information that goes beyond standard product data, ensuring your safety and confidence in the laboratory.

This compound is a chlorophyll-a derivative and a potent photosensitizer used in photodynamic therapy (PDT) research.[1] While one safety data sheet (SDS) for this compound indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), a related compound, Pyropheophorbide a, is listed as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2] Given its nature as a photosensitizer and the potential hazards of related compounds, a cautious approach to handling is recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.

Protection Type Specific Recommendations Standard
Hand Protection Nitrile glovesEN 374
Eye Protection Safety glasses with side-shields or gogglesEN 166
Skin and Body Laboratory coat---
Respiratory Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.---

Operational Plan: Step-by-Step Handling Procedures

Following a structured operational plan ensures consistent and safe handling of this compound throughout the experimental workflow.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container, protected from light.[3] Recommended storage temperatures vary, with long-term storage at -80°C (up to 6 months) or -20°C (up to 1 month) for stock solutions.[1] For the solid compound, storage at room temperature is also cited.[3]

Storage Condition Duration
-80°C (Stock Solution)Up to 6 months[1]
-20°C (Stock Solution)Up to 1 month[1]
Room Temperature (Solid)As per supplier instructions[3]
Preparation and Use
  • Work Area Preparation: Conduct all handling in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.

  • Personal Protective Equipment: Before handling, ensure all required PPE is correctly worn.

  • Weighing: If working with the solid form, carefully weigh the required amount on a calibrated analytical balance. Avoid generating dust.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing. This compound is soluble in organic solvents such as ethanol.[4]

  • Experimental Use: During experimental procedures, be mindful of the compound's photosensitive nature. Protect solutions from excessive light exposure.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure laboratory safety.

  • Chemical Waste:

    • Dispose of unused this compound and its solutions as chemical waste in accordance with local, state, and federal regulations.

    • Do not dispose of it down the drain or in regular trash.

    • Collect all waste in a designated, properly labeled, and sealed container.

  • Contaminated Materials:

    • Dispose of any materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, as contaminated waste.

    • Place these materials in a designated, sealed waste bag or container.

Workflow for Safe Handling and Disposal

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Dispose Chemical Waste Dispose Chemical Waste Segregate Waste->Dispose Chemical Waste Dispose Contaminated Materials Dispose Contaminated Materials Segregate Waste->Dispose Contaminated Materials End End Dispose Chemical Waste->End Dispose Contaminated Materials->End Start Start Start->Don PPE

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.